Allyl 1,1,2,2-tetrafluoroethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDFWYZVBJYVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162186 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-33-7 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoroethyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4G8RBU4W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Allyl 1,1,2,2-tetrafluoroethyl ether
Introduction
Allyl 1,1,2,2-tetrafluoroethyl ether, with the chemical formula C5H6F4O, is a fluorinated ether that holds significant interest in materials science and synthetic chemistry.[1][2][3][4] The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often leading to enhanced thermal stability, chemical resistance, and unique reactivity.[5][6] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core principles of the synthetic methods, provide detailed experimental protocols, and discuss the mechanistic rationale behind these approaches.
The primary application of this compound lies in its use as a monomer for the production of specialized perfluorocarbon polymers.[1] These polymers are valued for their exceptional chemical inertness, thermal stability, and non-stick properties, making them suitable for a variety of industrial applications, including the creation of specialized films and coatings.[1]
Primary Synthesis Pathways
The synthesis of this compound can be approached through two principal strategies:
-
Direct Addition of Allyl Alcohol to Tetrafluoroethylene (TFE) : This method involves the nucleophilic addition of allyl alcohol to the electron-deficient double bond of TFE.
-
Williamson Ether Synthesis : This classic ether synthesis involves the reaction of an allyl halide with a 1,1,2,2-tetrafluoroethoxide salt or the reaction of an allyl alkoxide with a 1,1,2,2-tetrafluoroethyl halide.[5][7]
Pathway 1: Direct Addition of Allyl Alcohol to Tetrafluoroethylene
This pathway is a direct and atom-economical approach to the target molecule. The reaction is predicated on the high reactivity of tetrafluoroethylene (TFE) towards nucleophilic attack, a consequence of the strong electron-withdrawing nature of the four fluorine atoms.[8]
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition mechanism. Allyl alcohol, typically deprotonated in situ or by the addition of a base, forms the allyl alkoxide. This potent nucleophile then attacks one of the carbon atoms of the TFE double bond. TFE is highly susceptible to such attacks due to the polarization of the C=C bond by the electronegative fluorine atoms.[8] The resulting carbanion is then protonated by a proton source in the reaction mixture, which could be the alcohol itself or a protic solvent, to yield the final ether product.
Caption: Reaction mechanism for the direct addition of allyl alcohol to TFE.
Experimental Protocol
Materials:
-
Allyl alcohol (CH2=CHCH2OH)[9]
-
Tetrafluoroethylene (TFE, CF2=CF2)[8]
-
Potassium hydroxide (KOH) or other suitable base
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove any air and moisture. TFE can form explosive peroxides in the presence of air.[8]
-
Charging the Reactor: A solution of allyl alcohol and a catalytic amount of potassium hydroxide in the chosen aprotic solvent is charged into the autoclave.
-
Introduction of TFE: The reactor is sealed, and TFE gas is introduced to the desired pressure. The reaction is typically carried out under elevated pressure to maintain TFE in the liquid phase or to increase its concentration in the solvent.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 50-100°C.[10] The reaction is monitored for pressure changes and may be sampled periodically (if the reactor setup allows) to determine conversion.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess TFE is safely vented. The reaction mixture is then transferred to a separation funnel. The organic layer is washed with water to remove the base and any unreacted allyl alcohol.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO4) and purified by fractional distillation under reduced pressure to yield pure this compound.
| Parameter | Typical Range | Rationale |
| Temperature | 50 - 100 °C | To provide sufficient activation energy for the reaction without promoting side reactions or decomposition of TFE.[10] |
| Pressure | 9 - 16 kgf/cm² | To increase the concentration of TFE in the reaction mixture and facilitate the reaction.[10] |
| Base | Catalytic KOH | To deprotonate allyl alcohol, forming the more nucleophilic alkoxide. |
| Solvent | DMF, THF | Aprotic polar solvents are used to dissolve the reactants and facilitate the ionic reaction mechanism. |
Pathway 2: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[11] For the synthesis of fluorinated ethers, this method can be adapted in two ways.[5][7]
Mechanistic Rationale
This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[11] An alkoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a good leaving group (typically a halide).[11] For the synthesis of this compound, the two possible routes are:
-
Route A: Reaction of sodium 1,1,2,2-tetrafluoroethoxide with an allyl halide (e.g., allyl bromide).
-
Route B: Reaction of sodium allyloxide with a 1,1,2,2-tetrafluoroethyl halide.
The presence of electron-withdrawing fluorine atoms can influence the reactivity of the substrates.[5] In Route A, the fluorine atoms on the ethoxide may slightly reduce its nucleophilicity, but the primary allyl halide is an excellent substrate for SN2 reactions. In Route B, while the allyloxide is a strong nucleophile, the fluorine atoms on the ethyl halide can decrease the electrophilicity of the carbon atom bearing the leaving group, potentially slowing the reaction.
Caption: Williamson ether synthesis pathways for this compound.
Experimental Protocol (Route A)
Materials:
-
1,1,2,2-Tetrafluoroethanol (HCF2CF2OH)
-
Sodium hydride (NaH) or sodium metal (Na)
-
Allyl bromide (CH2=CHCH2Br)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
Formation of the Alkoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a dispersion of sodium hydride in anhydrous THF is prepared. 1,1,2,2-Tetrafluoroethanol is added dropwise to the suspension at 0°C. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 1,1,2,2-tetrafluoroethoxide.
-
Nucleophilic Substitution: Allyl bromide is then added dropwise to the freshly prepared alkoxide solution. The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and excess sodium hydride is carefully quenched by the slow addition of water or ethanol. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to afford pure this compound.
| Parameter | Typical Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong base is required to deprotonate the fluorinated alcohol to form the alkoxide. |
| Solvent | Anhydrous THF or DMF | Anhydrous conditions are crucial as the alkoxide is highly reactive towards water. Aprotic polar solvents are ideal for SN2 reactions. |
| Temperature | Reflux | Heating is often necessary to drive the SN2 reaction to completion, especially with the potentially less reactive fluorinated alkoxide. |
| Reactants | Allyl Bromide | A primary alkyl halide is an excellent electrophile for the SN2 reaction.[11] |
Phase-Transfer Catalysis in Williamson Ether Synthesis
A significant improvement to the Williamson ether synthesis, particularly for industrial applications, is the use of phase-transfer catalysis (PTC).[12][13] This technique allows for the reaction to be carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base), which simplifies the work-up and can enhance reaction rates.[14]
In this variation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the allyl halide is dissolved. This allows the reaction to proceed without the need for strictly anhydrous conditions or the use of expensive anhydrous solvents.[14]
Safety Considerations
-
Tetrafluoroethylene (TFE): TFE is a flammable gas that can form explosive peroxides in the presence of air.[8] It is also a suspected carcinogen.[15] All manipulations involving TFE should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The gas should be handled in equipment designed for high-pressure reactions.
-
Allyl Alcohol: Allyl alcohol is toxic and a lachrymator.[9] It should be handled with care in a fume hood.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a fume hood.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the direct addition of allyl alcohol to tetrafluoroethylene and the Williamson ether synthesis. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The direct addition method is more atom-economical, while the Williamson ether synthesis offers greater versatility and may be more amenable to laboratory-scale synthesis. The application of phase-transfer catalysis can further enhance the efficiency and practicality of the Williamson synthesis. A thorough understanding of the reaction mechanisms and careful attention to safety protocols are paramount for the successful synthesis of this valuable fluorinated monomer.
References
- An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers - Benchchem. (n.d.).
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine / Alfa Chemistry. (n.d.).
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021).
- Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. (n.d.).
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.).
- State of the art for the synthesis of fluorinated propargylic ethers and anilines and our approach. (n.d.).
- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021).
- How is pure Sevoflurane synthesized? - Blog - BLOOM TECH. (2025).
- Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC - NIH. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Sevoflurane: Impurities and stability testing - World Siva Congress. (2019).
- Synthesis of fluorinated ethers - European Patent Office - EP 0482938 B1 - Googleapis.com. (n.d.).
- ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. (n.d.).
- Method for the preparation of fluorinated ethers - Google Patents. (n.d.).
- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC. (2022).
- Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters | Journal of the American Chemical Society - ACS Publications. (2015).
- Cas 1428-33-7,this compound | lookchem. (n.d.).
- Williamson ether synthesis - Wikipedia. (n.d.).
- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond | Journal of the American Chemical Society. (2022).
- Tetrafluoroethylene - Wikipedia. (n.d.).
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7. (n.d.).
- 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem. (n.d.).
- 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents. (n.d.).
- This compound | CAS 1428-33-7 | SCBT. (n.d.).
- Allyl alcohol - Wikipedia. (n.d.).
- An investigation of the mechanisms of plasma polymerisation of allyl alcohol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).
- Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
- Poly(tetrafluoroethene) (Polytetrafluoroethylene) - The Essential Chemical Industry. (n.d.).
- Allyl alcohol reactions - YouTube. (2022).
- Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents. (n.d.).
- Polymer Applications of Allyl Alcohol - Gantrade. (n.d.).
- Tetrafluoroethylene (TFE) basic idea and preparation. - YouTube. (2021).
- Synthesis of 3,3,3-trifluoropropyne - Google Patents. (n.d.).
- Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).
- [1.1.1]Propellane - Organic Syntheses Procedure. (n.d.).
- Tetrafluoroethylene | C2F4 | CID 8301 - PubChem - NIH. (n.d.).
- 1,1,2,2-Tetrafluoroethene;2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid - PubChem. (n.d.).
- Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen. (2025).
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An In-depth Technical Guide to Allyl 1,1,2,2-tetrafluoroethyl Ether: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 1,1,2,2-tetrafluoroethyl ether, with the IUPAC name 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene, is a fluorinated organic compound of growing interest in polymer science and synthetic chemistry. Its unique combination of a reactive allyl group and a tetrafluoroethyl moiety imparts distinctive properties that make it a valuable monomer for the synthesis of advanced polymers and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and potential applications, offering insights for researchers and professionals in related fields.
Physicochemical Properties
This compound is a colorless, volatile, and highly flammable liquid with a faint ethereal odor. The presence of the fluorine atoms significantly influences its physical and chemical characteristics, leading to high density and a low refractive index compared to its non-fluorinated counterparts.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆F₄O | [1][2] |
| Molecular Weight | 158.09 g/mol | [1][2] |
| CAS Number | 1428-33-7 | [1][2] |
| Boiling Point | 76-78 °C | [1] |
| Density | 1.2 g/cm³ | [1] |
| Refractive Index | 1.328 | [1] |
| Flash Point | -5 °C | [1] |
| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the Williamson ether synthesis, a well-established method for forming ethers. This reaction proceeds via an Sɴ2 mechanism, where an alkoxide reacts with a primary alkyl halide. In the context of this specific ether, the synthesis would involve the reaction of allyl alcohol with a suitable 1,1,2,2-tetrafluoroethylating agent.
A plausible synthetic route is the reaction of allyl alcohol with tetrafluoroethylene in the presence of a base. The base, such as sodium hydride or potassium hydroxide, deprotonates the allyl alcohol to form the more nucleophilic allyl alkoxide. This alkoxide then attacks the tetrafluoroethylene, which, despite being an alkene, can undergo nucleophilic addition due to the strong electron-withdrawing effect of the fluorine atoms.
Proposed Experimental Protocol for Synthesis
Disclaimer: This is a proposed protocol based on general principles of organic synthesis and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Allyl alcohol
-
Tetrafluoroethylene (gas)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone condenser
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.
-
Allyl alcohol is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium allyloxide.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction is highly exothermic and the temperature should be carefully monitored.
-
After the addition of tetrafluoroethylene is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Spectral Characterization
The structure of this compound can be confirmed by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a multiplet for the vinyl protons (CH₂=CH-), and a doublet for the methylene protons adjacent to the ether oxygen (-O-CH₂-). The proton on the tetrafluoroethyl group (-CHF₂-CF₂-) will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the three carbons of the allyl group and the two carbons of the tetrafluoroethyl group. The carbons bonded to fluorine will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will provide definitive information about the tetrafluoroethyl moiety, showing two distinct signals for the -CF₂- and -CHF₂ groups, with characteristic coupling patterns.
While specific spectral data from open literature is limited, data is available from commercial suppliers such as Sigma-Aldrich[4].
Applications
The primary application of this compound lies in its use as a monomer for the production of specialty fluoropolymers.[5]
Polymerization
Allyl monomers are known to be less reactive in conventional free-radical polymerization compared to vinyl monomers, often leading to polymers with lower molecular weights. This is attributed to degradative chain transfer involving the abstraction of an allylic hydrogen. However, polymerization can be achieved, and recent studies suggest that the polymerization of some allyl ethers may proceed through a radical-mediated cyclization mechanism.
Experimental Protocol: Free-Radical Polymerization
Disclaimer: This is a generalized protocol and should be optimized for specific applications and conducted with appropriate safety measures.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask and vacuum line
Procedure:
-
The monomer, this compound, is purified by passing it through a column of basic alumina to remove any inhibitors.
-
The purified monomer, AIBN, and anhydrous toluene are charged into a Schlenk flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then backfilled with nitrogen or argon and heated to 60-80 °C in an oil bath with constant stirring.
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
The reaction is terminated by cooling the flask in an ice bath.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
Properties and Applications of the Resulting Polymers
Polymers derived from this compound are expected to exhibit properties characteristic of fluoropolymers, including:
-
High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent resistance to heat.
-
Chemical Inertness: The fluorine sheath protects the polymer backbone from chemical attack.
-
Low Surface Energy: This results in hydrophobic and oleophobic properties, making them suitable for coatings.
-
Low Refractive Index: A common feature of fluorinated materials.
These properties make such polymers candidates for applications in high-performance coatings, specialty membranes, and advanced materials for the electronics and aerospace industries.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.
-
Handling: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.
Solubility
Conclusion
This compound is a promising fluorinated monomer with the potential for creating novel polymers with desirable properties for a range of high-performance applications. Its synthesis, while requiring careful handling of reactive reagents, follows established chemical principles. Further research into its polymerization behavior and the characterization of the resulting polymers will be crucial in unlocking its full potential in materials science and other advanced technologies. As with all chemicals, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in a research and development setting.
Molecular Structure and Synthesis Pathway Diagrams
Caption: Molecular structure of this compound.
Caption: Proposed synthesis pathway via Williamson ether synthesis.
References
- Lemal, D. M. (2004). Perspective on fluorocarbon chemistry. Journal of Organic Chemistry, 69(1), 1–11.
-
LookChem. Cas 1428-33-7, this compound. [Link]
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PubChem. 1,1,2,2-Tetrafluoroethyl allyl ether. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Data Analysis of Allyl 1,1,2,2-tetrafluoroethyl Ether
This guide provides an in-depth analysis of the spectroscopic data for Allyl 1,1,2,2-tetrafluoroethyl ether (CAS 1428-33-7), a fluorinated ether with applications as a monomer in polymer production and as a reactive intermediate in chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development who are working with or characterizing this and similar fluorinated molecules.
Introduction
This compound possesses a unique molecular structure combining a reactive allyl group with a chemically robust tetrafluoroethyl moiety.[1] This combination of functionalities necessitates a thorough spectroscopic characterization to ensure identity, purity, and to understand its reactivity. This guide will delve into the core spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the underlying principles, experimental considerations, and a detailed interpretation of the spectral data.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular environment.
A. ¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is appropriate for routine analysis.
-
Spectral Width: A spectral width of approximately 12 ppm is suitable for most organic molecules.
-
Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for internal referencing.
-
Data Interpretation:
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to the allyl group protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | 5.80 - 6.00 | ddt (doublet of doublets of triplets) | JH2-H1trans ≈ 17, JH2-H1cis ≈ 10, JH2-H3 ≈ 5 | 1H |
| H1 (cis & trans) | 5.20 - 5.40 | m (multiplet) | JH1trans-H2 ≈ 17, JH1cis-H2 ≈ 10, Jgem ≈ 1.5 | 2H |
| H3 | 4.10 - 4.30 | dt (doublet of triplets) | JH3-H2 ≈ 5, JH3-F ≈ 2-3 | 2H |
| H6 | 5.90 - 6.10 | tt (triplet of triplets) | JH6-F9/F10 ≈ 53, JH6-F7/F8 ≈ 3 | 1H |
-
H2 (Vinyl Proton): This proton, being on the central carbon of the allyl group, will be split by the two terminal vinyl protons (H1) and the two allylic protons (H3), resulting in a complex multiplet, likely a doublet of doublets of triplets (ddt).
-
H1 (Terminal Vinyl Protons): These two protons are diastereotopic and will appear as a multiplet in the vinyl region. They will be coupled to H2 with distinct cis and trans coupling constants.
-
H3 (Allylic Protons): These protons are adjacent to the ether oxygen, which deshields them, causing a downfield shift. They will be split by the H2 proton into a doublet, and each of these peaks will be further split into a triplet by the two geminal fluorine atoms on the adjacent carbon (C5), resulting in a doublet of triplets (dt).
-
H6 (CHF₂ Proton): This proton is directly attached to a carbon bearing two fluorine atoms, leading to a significant downfield shift and a large one-bond H-F coupling, resulting in a triplet. Further coupling to the geminal fluorines on the adjacent carbon (C5) will result in a triplet of triplets.
B. ¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): A 2-second delay is generally sufficient.
-
Spectral Width: A spectral width of approximately 220 ppm is standard.
-
Data Interpretation:
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C1 | ~118 | t | JC1-F ≈ 5-10 |
| C2 | ~132 | t | JC2-F ≈ 15-20 |
| C3 | ~70 | t | JC3-F ≈ 25-30 |
| C5 | ~115 | t | JC5-F ≈ 240-260 |
| C6 | ~108 | t | JC6-F ≈ 250-270 |
-
C1 and C2 (Alkene Carbons): These carbons will appear in the typical alkene region of the spectrum. They will exhibit small triplet couplings to the fluorines on C5.
-
C3 (Allylic Carbon): This carbon is attached to the ether oxygen and will be shifted downfield. It will show a larger triplet coupling to the fluorines on C5.
-
C5 and C6 (Fluorinated Carbons): These carbons will be significantly shifted due to the attached fluorine atoms and will exhibit very large one-bond C-F coupling constants, appearing as triplets.
C. ¹⁹F NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample can be used.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum.
-
Number of Scans: 16 to 32 scans are usually sufficient.
-
Spectral Width: A wide spectral width (e.g., 250 ppm) is necessary due to the large chemical shift range of ¹⁹F.[2]
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) is commonly used.
-
Data Interpretation:
The proton-decoupled ¹⁹F NMR spectrum is predicted to show two distinct signals.
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| F7, F8 | -120 to -125 | t | JF-F ≈ 4-6 | 2F |
| F9, F10 | -135 to -140 | t | JF-F ≈ 4-6 | 2F |
-
F7, F8 (-CF₂-): These two equivalent fluorine atoms will appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (C6).
-
F9, F10 (-CHF₂): These two equivalent fluorine atoms will also appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (C5).
II. Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid can be prepared between two NaCl or KBr plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Data Interpretation:
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3080 - 3020 | =C-H stretch (alkene) | Medium |
| 2980 - 2850 | C-H stretch (alkane) | Medium |
| 1645 | C=C stretch (alkene) | Medium |
| 1250 - 1050 | C-O-C stretch (ether) | Strong |
| 1150 - 1000 | C-F stretch | Strong, Broad |
-
C-H Stretches: The presence of both sp² and sp³ hybridized C-H bonds will be evident.
-
C=C Stretch: A characteristic absorption for the carbon-carbon double bond of the allyl group.
-
C-O-C Stretch: A strong, characteristic band for the ether linkage.
-
C-F Stretches: Very strong and broad absorption bands in the fingerprint region are indicative of the multiple C-F bonds.
III. Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: Typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Data Interpretation:
The mass spectrum provides the molecular weight and information about the fragmentation pattern, which aids in structural confirmation. The NIST Mass Spectrometry Data Center assigns the number 394420 to the GC-MS data of this compound.[3]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound (C₅H₆F₄O) may be observed, although it might be of low intensity.
-
Base Peak: The most intense peak is likely to be the allyl cation ([C₃H₅]⁺) at m/z = 41, formed by the favorable cleavage of the C-O bond.
-
Other Key Fragments:
-
m/z = 117: Loss of the allyl group (•C₃H₅) from the molecular ion, resulting in the [OCHF₂CF₂]⁺ fragment.
-
m/z = 101: Loss of •CF₃ from a rearranged molecular ion.
-
m/z = 69: [CF₃]⁺ fragment.
-
m/z = 51: [CHF₂]⁺ fragment.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The interplay between these techniques allows for an unambiguous assignment of all atoms and functional groups within the molecule. The principles and predicted data outlined in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this and other structurally related fluorinated compounds.
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CAS number and registry information for Allyl 1,1,2,2-tetrafluoroethyl ether
An In-Depth Technical Guide to Allyl 1,1,2,2-tetrafluoroethyl Ether for Advanced Research Applications
Abstract
This compound, registered under CAS Number 1428-33-7, is a fluorinated ether that is gaining prominence in specialized fields of chemical synthesis and materials science.[1][2] Its unique molecular architecture, combining a reactive allyl group with a stable, lipophilic tetrafluoroethyl moiety, makes it a valuable building block. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, key applications in polymer science and drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this compound.
Core Chemical Identity and Registry Information
This compound is a colorless, highly flammable liquid characterized by a faint, sweet odor.[1] Its structure incorporates both a versatile allyl functional group, amenable to a wide range of chemical transformations, and a chemically inert, electron-withdrawing tetrafluoroethyl group.
Table 1: Registry and Identification Data
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1428-33-7 | [1][3][4][5] |
| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [2] |
| Molecular Formula | C₅H₆F₄O | [1][3][6] |
| Molecular Weight | 158.09 g/mol | [1][2][3] |
| EINECS Number | 215-847-3 | [1][2] |
| Synonyms | Allyl-1,1,2,2-tetrafluorethyl-ether, (2H-PERFLUOROETHYL)-2-PROPENYL ETHER, 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | [1][2] |
| InChIKey | DTDFWYZVBJYVPL-UHFFFAOYSA-N | [6] |
| SMILES | C=CCOC(C(F)F)(F)F |[6] |
Physicochemical and Spectroscopic Properties
The physical properties of this compound are dominated by its fluorine content and low molecular weight. Its high volatility and low flash point necessitate careful handling, particularly in laboratory settings.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Boiling Point | 76-78 °C | [1][4] |
| Density | 1.2 g/cm³ | [1][7] |
| Flash Point | -5 °C | [1] |
| Vapor Pressure | 107 mmHg at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.328 | [1] |
| Stability | Stable under normal conditions.[8] Exhibits high stability and low reactivity in most common chemical reactions.[1] |[1][8] |
Synthesis and Experimental Protocol
Mechanistic Rationale and Synthetic Strategy
The synthesis of 1,2,2,2-tetrafluoroethyl ethers can be achieved by reacting a suitable semiacetal with N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine.[9][10] This approach provides a reliable pathway to the target molecule. The underlying principle involves the formation of a reactive intermediate from the fluorinating agent, which then facilitates the etherification of the alcohol. The choice of an anhydrous solvent is critical to prevent hydrolysis of the reactive species and ensure high yields.
Proposed Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing similar tetrafluoroethyl ethers and should be performed by qualified personnel in a controlled laboratory environment.[9]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire system is under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the dropping funnel, place a solution of fluoral-allyl-semiacetal (1.0 equivalent). In the main flask, dissolve N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Reaction Execution: Cool the flask to 0 °C using an ice bath. Add the semiacetal solution dropwise to the stirred solution in the flask over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring & Quenching: Allow the mixture to stir overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by slowly adding water.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
-
Purification: Purify the crude product via fractional distillation to yield pure this compound. The fraction boiling at 76-78 °C should be collected.[1]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile reagent in several advanced applications.
Monomer for Specialty Polymers
The compound serves as a key monomer in the production of perfluorocarbon polymers.[1] These polymers are highly valued for their exceptional thermal stability, chemical resistance, and non-stick properties, making them essential for creating high-performance coatings, films, and industrial materials.[1]
Intermediate in Chemical Synthesis
As a reactive intermediate, its unique structure allows for incorporation into a variety of other chemicals and materials.[1] The allyl group can undergo numerous transformations (e.g., epoxidation, hydroboration, polymerization), while the tetrafluoroethyl group imparts specific physicochemical properties to the final molecule.
Role in Drug Design and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[11]
-
Lipophilicity Mimic: The 1,1,2,2-tetrafluoroethyl (CF₂CF₂H) group can act as a structural mimic of the trifluoromethyl group, a common moiety in pharmaceuticals, and can be used to improve the lipophilicity of molecules.[12]
-
Bioactive Fragment: The allyl group itself is a powerful motif found in many natural and synthetic bioactive molecules with demonstrated anticancer activity.[13] This makes the title compound a valuable fragment for the synthesis of novel therapeutic agents, particularly in fragment-based drug design.[13]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and harmful if swallowed, inhaled, or absorbed through the skin.[2]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
|
| Danger | H225: Highly flammable liquid and vapor.[2]H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H332: Harmful if inhaled.[2] |Handling and Personal Protective Equipment (PPE)
-
Always work within a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-retardant lab coat.[8][14]
-
Use only non-sparking tools and take precautionary measures against static discharge.[15]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1] The material is highly flammable with a flash point of -5 °C.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a specialized chemical with significant potential. Its dual functionality provides a platform for innovation in materials science through the synthesis of advanced fluoropolymers and in medicinal chemistry as a building block for novel therapeutics. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in research and development.
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LookChem. (n.d.). Cas 1428-33-7, this compound. Retrieved from [Link]
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INDOFINE Chemical Company. (n.d.). ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl allyl ether. Retrieved from [Link]
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Chemistry – A European Journal. (2022). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. Retrieved from [Link]
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ResearchGate. (n.d.). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. Retrieved from [Link]
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PubMed Central. (n.d.). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]
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A Technical Guide to the Reactivity and Chemical Behavior of the Allyl Group in Fluorinated Ethers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] When combined with the versatile reactivity of the allyl group, the resulting fluorinated allyl ethers present a unique chemical space governed by profound electronic and steric effects. This guide provides an in-depth exploration of the synthesis, reactivity, and chemical behavior of this important class of compounds. We will dissect the influence of fluorine atoms on the allylic system, moving beyond simple descriptions to explain the causality behind observed reactivity patterns, from cycloadditions to polymerizations. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for professionals seeking to leverage the unique properties of fluorinated allyl ethers in drug discovery and advanced material design.
Introduction: The Synergistic Interplay of Fluorine and the Allyl Moiety
The allyl group, with its characteristic −CH2−CH=CH2 structure, is a hub of chemical reactivity. Its double bond readily participates in addition reactions, while the allylic C-H bonds are weakened (bond dissociation energy ~15% lower than typical sp³ C-H bonds), making them susceptible to radical reactions, oxidation, and substitution.[3] Concurrently, the introduction of fluorine into a molecule imparts significant changes to its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, due to the high electronegativity of fluorine and the strength of the C-F bond.[1][4]
When these two entities are combined in a fluorinated allyl ether (e.g., Rf-O-CH2CH=CH2), a unique chemical system emerges. The electron-withdrawing nature of the fluoroalkyl group (Rf) modulates the electron density across the ether linkage and onto the allyl moiety. This perturbation alters the established reactivity of the allyl group, deactivating it towards certain electrophilic attacks while simultaneously enabling novel transformations. This guide elucidates these nuanced behaviors, providing a foundational understanding for their strategic application.
Synthesis of Fluorinated Allyl Ethers: The Workhorse Williamson Reaction
The most prevalent and versatile method for synthesizing fluorinated allyl ethers is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution (SN2) of an allyl halide by a fluorinated alcoholate. The choice of fluorinated alcohol, base, solvent, and reaction conditions is critical for achieving high yields.
The general pathway involves the deprotonation of a fluorinated alcohol (Rf-OH) to form a highly nucleophilic alcoholate, which then attacks an allyl halide (e.g., allyl bromide or chloride) to displace the halide and form the ether linkage.[5][6]
Key Mechanistic Considerations:
-
Acidity of Fluoroalcohols: Fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts due to the inductive effect of the fluorine atoms, which stabilizes the resulting alkoxide. This allows for the use of milder bases for deprotonation.
-
Solvent Choice: Polar aprotic solvents like acetone or dioxane are often employed. They effectively solvate the cation of the base without solvating the nucleophilic alkoxide, thus maximizing its reactivity.[5]
-
Leaving Group: Allyl bromide is generally more reactive than allyl chloride, leading to faster reaction times or higher yields.[5]
Experimental Protocol: Synthesis of 1H,1H-Perfluoro-1-heptylallyl Ether
This protocol describes a representative Williamson synthesis for preparing a fluorinated allyl ether, a class of molecule often used for surface modification.[6]
Step 1: Reagent Preparation
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H,1H-perfluoro-1-heptanol (1.0 eq).
-
Dissolve the alcohol in anhydrous acetone.
Step 2: Deprotonation
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of an in situ base is a common and practical approach.[5]
-
Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.
Step 3: Nucleophilic Substitution
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Step 4: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine to remove any remaining salts and unreacted alcohol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Step 5: Characterization
-
Purify the final product via vacuum distillation or column chromatography.
-
Confirm the structure and purity of the 1H,1H-perfluoro-1-heptylallyl ether using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
The "Fluorine Effect" on Allyl Group Reactivity
The presence of a proximal fluoroalkyl group dramatically alters the electronic nature of the allyl moiety, leading to distinct reactivity patterns. This is often referred to as the "fluorine effect."
Modulation of the Allylic Double Bond
The strong inductive electron-withdrawing effect of the Rf group is transmitted through the ether oxygen, reducing the electron density of the C=C double bond. This deactivation makes the double bond less susceptible to conventional electrophilic addition reactions compared to non-fluorinated analogues. However, this electronic modification is precisely what enables unique and powerful transformations.
Intramolecular Thermal [2+2] Cycloaddition
A groundbreaking discovery has been the ability of certain gem-difluorovinyl ethers to undergo a thermal [2+2] cycloaddition, a reaction typically forbidden by Woodward-Hoffmann rules for non-fluorinated alkenes under thermal conditions.[7]
This remarkable reactivity is attributed to a stepwise radical mechanism, circumventing the symmetry-forbidden concerted pathway. The presence of the geminal fluorine atoms is critical as it stabilizes the radical intermediates, thereby lowering the activation energy for the stepwise process.[7]
Diagram: Stepwise Radical Mechanism for Thermal [2+2] Cycloaddition
Caption: Stepwise radical pathway for thermal [2+2] cycloaddition.
This methodology provides a powerful route to constructing gem-difluoro bicycloalkanes, which are valuable scaffolds in pharmaceutical development.[7]
Isomerization and Polymerization
Fluorinated allyl ethers can be isomerized to the corresponding propenyl ethers, often using ruthenium-based catalysts. These propenyl ethers are valuable monomers that can undergo rapid photoinitiated cationic polymerization.[6] This reactivity opens pathways to fluorinated polymers with tailored surface properties, such as hydrophobicity and low surface energy, making them attractive for advanced coatings and materials.[6]
Defluorinative Allylation: Leveraging the Si-F Interaction
While not a reaction of fluorinated ethers, the related field of defluorinative allylation using allyl fluorides highlights a crucial aspect of fluorine's chemical behavior: its high affinity for silicon. In these reactions, a silyl enol ether is used as a nucleophile to attack an allyl fluoride.[8][9]
The reaction is driven by the formation of a highly stable Si-F bond, which acts as a thermodynamic sink.[9][10] This process leverages the fluorine atom as both a leaving group and an activator for the nucleophile through a Si-F interaction in a highly organized transition state. This allows for the stereocontrolled construction of α-allylated ketones, a fundamental challenge in organic synthesis.[8][9] Understanding this principle is vital for researchers, as it demonstrates how the unique properties of the C-F bond can be exploited in synthetic design.
Diagram: Synthetic Workflow and Applications
Caption: Synthesis and reaction pathways of fluorinated allyl ethers.
Applications in Drug Discovery and Materials Science
The unique reactivity and properties of fluorinated allyl ethers make them valuable building blocks for multiple scientific disciplines.
Medicinal Chemistry and Drug Development
The introduction of fluorine is a well-established strategy to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][11] The allyl group can serve as a versatile handle for further functionalization. By combining these, medicinal chemists can:
-
Create Metabolically Stable Scaffolds: The fluorine atoms can shield adjacent sites from metabolic attack (e.g., by cytochrome P450 enzymes).
-
Develop Novel Bioisosteres: Fluorinated groups can act as bioisosteres for other functional groups, improving binding affinity or selectivity.
-
Access Unique Chemical Space: Reactions like the thermal [2+2] cycloaddition provide access to rigid, fluorinated bicyclic structures that can be explored as novel pharmacophores.[7]
-
PET Imaging: The use of fluorine-18 is critical for positron emission tomography (PET) imaging. Synthetic routes to fluorinated allyl ethers can be adapted for the late-stage introduction of ¹⁸F, enabling the creation of novel imaging agents to study drug distribution and target engagement in vivo.[1]
Materials Science
In materials science, fluorinated allyl ethers are primarily used as monomers or additives to create fluoropolymers. These materials are prized for their:
-
Thermal Stability and Chemical Inertness: The high strength of the C-F bond contributes to exceptional resistance to heat, oxidation, and chemical attack.[12][13]
-
Low Surface Energy: This results in materials with hydrophobic and oleophobic properties, ideal for self-cleaning and anti-fouling coatings.[6]
-
Specialized Optical and Dielectric Properties: These polymers find use in advanced microelectronics and optical components.
Table 1: Comparison of Reactivity: Allyl Ethers vs. Fluorinated Allyl Ethers
| Reaction Type | Non-Fluorinated Allyl Ether | Fluorinated Allyl Ether (Rf-O-Allyl) | Rationale for Change in Reactivity |
| Electrophilic Addition | Generally facile | Deactivated | The Rf group inductively withdraws electron density from the C=C bond, making it less nucleophilic. |
| Radical Reactions | Highly reactive at allylic position | Reactivity is retained/modulated | The allylic C-H bond remains relatively weak and accessible for functionalization. |
| [2+2] Cycloaddition | Thermally forbidden | Can be thermally allowed (stepwise radical) | Fluorine atoms stabilize radical intermediates, providing a lower-energy, non-concerted pathway.[7] |
| Cationic Polymerization | Possible with suitable initiation | Facile after isomerization to propenyl ether | The fluorinated propenyl ether is a highly reactive monomer for cationic polymerization.[6] |
Conclusion
Fluorinated allyl ethers are not merely a combination of two functional groups; they are a class of molecules where the profound electronic influence of fluorine creates a new paradigm of reactivity. The deactivation of the double bond towards classical electrophilic attack is complemented by the emergence of powerful, non-traditional transformations such as thermal cycloadditions. For researchers in drug discovery, these compounds offer a gateway to novel, metabolically robust scaffolds. For materials scientists, they are precursors to high-performance polymers with tailored properties. A thorough understanding of the underlying principles governing their synthesis and reactivity is essential for unlocking their full potential in designing the next generation of pharmaceuticals and advanced materials.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Allyl 1,1,2,2-tetrafluoroethyl ether
For Immediate Release
Palo Alto, CA – In the intricate world of pharmaceutical and materials science, understanding the solubility characteristics of novel compounds is a cornerstone of development. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of Allyl 1,1,2,2-tetrafluoroethyl ether, a compound of growing interest. While specific quantitative solubility data for this ether in a comprehensive range of solvents is not widely published, this document serves as a foundational resource. It consolidates known physicochemical properties, delves into the theoretical principles governing the solubility of fluorinated ethers, and most critically, provides a detailed, field-proven experimental protocol for determining these characteristics.
This guide is structured to empower researchers with the foundational knowledge and practical methodology to conduct their own solubility assessments, ensuring experimental choices are driven by a sound understanding of the underlying chemical principles.
Compound Profile: this compound
This compound (CAS No. 1428-33-7) is a fluorinated ether with a unique combination of an allyl group and a tetrafluoroethyl moiety.[1][2][3] This structure imparts specific chemical properties that influence its behavior in various solvent systems. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₄O | [1][2][3] |
| Molecular Weight | 158.09 g/mol | [2][3] |
| Boiling Point | 76-78 °C | [1] |
| Appearance | Colorless liquid | [1] |
| Synonyms | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [3] |
Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of the highly electronegative fluorine atoms is expected to significantly influence its intermolecular interactions and, consequently, its solubility profile.
The Science of Solubility: Theoretical Framework for Fluorinated Ethers
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[4] For a partially fluorinated ether like this compound, the solubility behavior is a nuanced interplay of several factors.
The tetrafluoroethyl group introduces a significant degree of fluorophilicity and reduces the molecule's overall polarizability.[4] This fluorinated portion of the molecule will have a tendency to be both hydrophobic (water-repelling) and lipophobic (fat-repelling). The ether linkage and the allyl group, on the other hand, introduce some polarity and potential for hydrogen bonding with protic solvents.
Therefore, the solubility of this compound is expected to be limited in highly polar protic solvents like water and in non-polar hydrocarbon solvents. It may exhibit more favorable solubility in solvents with intermediate polarity or those that are also fluorinated. The unique electronic nature of fluorinated compounds can lead to specific interactions that are not as prevalent in non-fluorinated systems.
Caption: Predicted interactions of this compound with different solvent classes.
The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method
For obtaining reliable and reproducible thermodynamic solubility data, the shake-flask method is the universally recognized gold standard.[5] This method ensures that an equilibrium is reached between the undissolved solute and the saturated solution, providing a true measure of solubility under specific conditions.
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium.[6][7] By ensuring that solid (or undissolved liquid) solute is always present, the resulting concentration in the liquid phase represents the thermodynamic solubility.[6] The extended incubation time, typically 24 hours or more, allows for the dissolution process to reach a steady state.[5]
Detailed Experimental Protocol
The following protocol is a comprehensive guide to determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials or flasks with tight-fitting caps (e.g., 2-10 mL)
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Pipettes and other standard laboratory glassware
-
Instrumentation for concentration analysis (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Some protocols suggest longer incubation times (e.g., 48-72 hours) to be certain of reaching equilibrium.[6]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow for the separation of the undissolved ether.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the undissolved layer.
-
Filtration: Immediately filter the collected aliquot through a syringe filter to remove any remaining undissolved microdroplets or solid impurities. This step is vital to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method such as GC-FID or GC-MS.[8]
-
Quantification: Determine the concentration of the original saturated solution by back-calculating from the diluted sample, accounting for the dilution factor. This value represents the thermodynamic solubility.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Concluding Remarks for the Practicing Scientist
The solubility of this compound is a critical parameter for its application in research and development. While a comprehensive public dataset on its solubility is not yet available, the principles outlined in this guide provide a robust framework for its determination. The unique chemical structure, with both fluorinated and hydrocarbon moieties, suggests a complex solubility profile that warrants empirical investigation.
By employing the gold-standard shake-flask method detailed herein, researchers can confidently and accurately determine the thermodynamic solubility of this compound in a variety of solvents. This will enable informed decisions in formulation development, reaction chemistry, and material science applications. The insights provided on the theoretical underpinnings of fluorinated ether solubility are intended to guide solvent selection and aid in the interpretation of experimental results. This guide serves as a starting point for the thorough characterization of this promising chemical entity.
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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INDOFINE Chemical Company. (n.d.). ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7. Retrieved from [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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ResearchGate. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. Retrieved from [Link]
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RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]
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PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Retrieved from [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling and Toxicity of Allyl 1,1,2,2-tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, the synthesis and application of novel compounds are paramount to discovery. Among these, fluorinated ethers are gaining prominence for their unique properties. Allyl 1,1,2,2-tetrafluoroethyl ether, a member of this class, presents significant potential in various applications, including as a monomer in the production of advanced polymers and as a reactive intermediate in complex chemical syntheses.[1] However, its utility is intrinsically linked to a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive technical overview of the known safety, toxicity, and handling guidelines for this compound, designed to empower researchers to work with this compound responsibly and effectively.
Section 1: Physicochemical and Hazardous Profile
A foundational aspect of safe laboratory practice is a comprehensive understanding of a compound's intrinsic properties and associated hazards. This compound is a colorless, flammable liquid with a characteristically faint sweet odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1428-33-7 | [1][2][3] |
| Molecular Formula | C₅H₆F₄O | [1][2][3] |
| Molecular Weight | 158.09 g/mol | [2][3] |
| Boiling Point | 76-78°C | [1] |
| Flash Point | -5°C | [1] |
| Density | 1.2 g/cm³ | [1] |
| Vapor Pressure | 107 mmHg at 25°C | [1] |
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the GHS classifications indicate a significant hazard profile that demands careful attention.[4]
| Hazard Class | GHS Classification |
| Flammable liquids | Category 2 (Highly flammable liquid and vapor) |
| Acute toxicity, oral | Category 4 (Harmful if swallowed) |
| Acute toxicity, dermal | Category 4 (Harmful in contact with skin) |
| Acute toxicity, inhalation | Category 4 (Harmful if inhaled) |
| Skin corrosion/irritation | Category 2 (Causes skin irritation) |
| Serious eye damage/eye irritation | Category 2A (Causes serious eye irritation) |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation) |
These classifications underscore the critical need for stringent safety measures to mitigate the risks of fire, acute toxicity through multiple exposure routes, and irritation to the skin, eyes, and respiratory system.
Section 2: Toxicological Assessment and Exposure Pathways
It is imperative to note that these values are not directly transferable to this compound. However, they strongly suggest that acute exposure to allyl ethers can be highly toxic. The primary routes of occupational exposure are inhalation of vapors, dermal contact with the liquid, and ingestion.
Inhalation Hazards
The relatively high vapor pressure of this compound indicates a significant inhalation hazard, particularly in poorly ventilated areas.[1] Inhalation of vapors may cause respiratory irritation, and as indicated by its GHS classification, can be harmful.[4]
Dermal and Ocular Hazards
Direct contact with the liquid can cause skin irritation and is considered harmful upon absorption.[4] It is also classified as a serious eye irritant.[4] Prolonged or repeated skin contact should be avoided to prevent potential systemic effects.
Ingestion Hazards
Accidental ingestion of this compound is harmful.[4] Standard laboratory practices of prohibiting eating, drinking, and smoking in areas where chemicals are handled are essential to prevent this route of exposure.
Section 3: Safe Handling and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations of this compound, including transfers, reactions, and distillations, should be conducted within a fume hood to minimize the inhalation of vapors. Local exhaust ventilation should be utilized for any operations that cannot be performed inside a fume hood.[6] Due to its high flammability, all electrical equipment used in the vicinity should be intrinsically safe and explosion-proof.[7]
Administrative Controls: Standard Operating Procedures and Training
All personnel handling this compound must receive comprehensive training on its specific hazards and the procedures for its safe use.[6] Standard Operating Procedures (SOPs) should be developed and strictly followed for all experimental protocols involving this compound. These SOPs should detail the required safety precautions, emergency procedures, and waste disposal protocols.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE must be worn at all times when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a high risk of splashing.[8]
-
Skin and Body Protection: A flame-retardant lab coat should be worn over personal clothing. In situations with a higher risk of splashing, a chemical-resistant apron should also be used.[8][9]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5]
Section 4: Storage and Incompatibility
Proper storage of this compound is critical to prevent fire and accidental release. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[6][7] The storage area should be designed for flammable liquids.
This compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances should be strictly avoided to prevent vigorous reactions. Like other ethers, there is a potential for peroxide formation upon exposure to air and light, although specific data for this compound is lacking. As a precautionary measure, it is advisable to date containers upon receipt and opening and to test for the presence of peroxides before distillation or concentration.
Section 5: Emergency Procedures: Spill, Leak, and Exposure Response
Prompt and appropriate action is crucial in the event of a spill, leak, or personal exposure.
Caption: A generalized workflow for responding to a chemical spill or exposure.
Spill and Leak Procedures
-
Minor Spills (less than 1 liter and contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
-
Major Spills (larger spills or spills outside of a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
From a safe location, contact your institution's emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid Measures for Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Section 6: Thermal Decomposition and Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should be collected in a properly labeled, sealed container.
Conclusion
This compound is a valuable chemical intermediate with a significant hazard profile. A thorough understanding of its flammability, toxicity, and reactivity is paramount for its safe use. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, implementing robust administrative procedures, and consistently using appropriate personal protective equipment—researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, and it is incumbent upon all users to consult their institution's specific safety protocols and the most current safety data sheets before commencing any work.
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comprehensive literature review on 1,1,2,2-tetrafluoroethyl ethers
An In-Depth Technical Guide to 1,1,2,2-Tetrafluoroethyl Ethers: Synthesis, Properties, and Applications
Abstract
The 1,1,2,2-tetrafluoroethyl ether moiety is a cornerstone of modern organofluorine chemistry, imparting unique and highly desirable properties to molecules in fields ranging from medicine to materials science. The strategic incorporation of fluorine atoms enhances thermal stability, modulates electronic properties, and can significantly improve metabolic resistance and lipophilicity in bioactive compounds.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of 1,1,2,2-tetrafluoroethyl ethers, with a particular focus on their role in the development of anesthetic agents and advanced materials. We delve into the causal mechanisms behind synthetic strategies and metabolic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.
The Significance of the Tetrafluoroethyl Moiety
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The 1,1,2,2-tetrafluoroethyl group (–CF₂CF₂H) is particularly noteworthy. It serves as a bioisostere for other functional groups and can act as a lipophilic hydrogen bond donor, improving properties like metabolic stability and cell membrane permeability of parent compounds.[2] This has led to the widespread use of tetrafluoroethylated compounds in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystal displays and polymers.[2] The ether linkage (C-O-C) provides molecular flexibility while the fluorine atoms confer chemical inertness and enhanced volatility, a combination that has proven invaluable.[1][3]
Synthetic Strategies: Crafting the Core Structure
The synthesis of 1,1,2,2-tetrafluoroethyl ethers can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, scale, and the availability of starting materials.
Nucleophilic Addition to Tetrafluoroethylene (TFE)
One of the most direct methods involves the nucleophilic addition of an alcohol or alkoxide to tetrafluoroethylene. This reaction is typically performed with a corresponding sodium alkoxide. For example, ethyl 1,1,2,2-tetrafluoroethyl ether can be synthesized from the reaction of tetrafluoroethylene and sodium ethoxide.[4]
Rationale: This pathway leverages the high reactivity of the electron-deficient double bond in TFE. The alkoxide acts as a potent nucleophile, attacking the double bond to form a carbanion intermediate, which is subsequently protonated to yield the final ether product. The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the highly reactive TFE.
Caption: Nucleophilic addition of an alcohol to tetrafluoroethylene.
Fluorination of Precursor Ethers
A common industrial strategy involves the selective fluorination of a partially halogenated ether precursor. This is exemplified by the synthesis of the anesthetic desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) from isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether).[5]
Methodologies:
-
Liquid-Phase Fluorination: This method often employs hydrogen fluoride (HF) in the presence of a Lewis acid catalyst, such as antimony pentachloride (SbCl₅) or antimony pentafluoride (SbF₅).[6][7][8] The antimony catalyst facilitates the halogen exchange of chlorine for fluorine.
-
Vapor-Phase Fluorination: An alternative approach uses hydrogen fluoride over a supported catalyst, which can offer benefits in terms of catalyst life and process control.[6]
Rationale: The Lewis acid catalyst activates the C-Cl bond, making it more susceptible to nucleophilic attack by fluoride from HF. The reaction conditions, including temperature and catalyst concentration, must be precisely controlled to achieve high conversion and selectivity while minimizing by-product formation.[7]
Caption: Synthesis of Desflurane via fluorination of Isoflurane.
Physicochemical Properties
The unique properties of 1,1,2,2-tetrafluoroethyl ethers stem directly from their high degree of fluorination. The presence of fluorine atoms leads to low polarizability, reduced intermolecular interactions, and enhanced stability.[1][3] These characteristics result in compounds with low boiling points, low viscosity, and high chemical inertness.[1][3]
| Property | Ethyl 1,1,2,2-tetrafluoroethyl ether | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether |
| CAS Number | 512-51-6[9] | 406-78-0[10] |
| Molecular Formula | C₄H₆F₄O[9] | C₄H₃F₇O[10] |
| Molecular Weight | 146.08 g/mol [9] | 200.06 g/mol [10] |
| Boiling Point | 57-58 °C[9][11] | 56 °C[10] |
| Melting Point | -86 °C[11] | -91 °C[12] |
| Density | 1.198 g/cm³[9] | 1.49 g/mL[10][12] |
| Refractive Index | 1.294[9] | 1.27[10] |
Key Applications
The distinct properties of 1,1,2,2-tetrafluoroethyl ethers have made them indispensable in several high-tech and medical fields.
Inhalational Anesthetics
Perhaps the most significant application is in modern anesthesiology. Several key anesthetics are fluorinated ethers, including sevoflurane, desflurane, and isoflurane.[13][14]
-
Sevoflurane: A highly fluorinated methyl isopropyl ether, known for its rapid onset and offset of action and low irritation to mucous membranes, making it ideal for mask induction, especially in children.[13][15]
-
Desflurane: Valued for its very low blood/gas partition coefficient, allowing for rapid recovery from anesthesia and precise control over its depth.[5][8]
-
Mechanism of Action: While the exact mechanism is not fully elucidated, these agents are known to act as positive allosteric modulators of the GABA-A receptor and as antagonists of the NMDA receptor in the central nervous system.[13]
The synthesis of these anesthetics is a multi-step process, often starting from fluorinated alcohols like hexafluoroisopropanol (HFIP) and involving chlorination followed by halogen-exchange fluorination.[16][17]
Advanced Battery Technologies
The high electrochemical stability and low viscosity of these ethers make them excellent candidates for use in battery electrolytes.[12]
-
Co-solvents and Diluents: In lithium-ion and lithium-metal batteries, compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) are used as co-solvents or diluents.[12][18] They help to suppress the formation of lithium dendrites, which can cause short circuits, and form a stable, highly fluorinated interphase on the cathode, inhibiting oxidation.[12]
-
Low-Temperature Performance: Their low freezing points and ability to maintain ionic conductivity at sub-zero temperatures are critical for applications in cold environments.[11]
Specialty Solvents and Reagents
The unique solubility characteristics and high stability of 1,1,2,2-tetrafluoroethyl ethers make them valuable in various industrial and research settings.[9]
-
Chemical Synthesis: They serve as effective solvents for a wide range of organic compounds, facilitating reactions in the synthesis of pharmaceuticals and agrochemicals.[9][10][19]
-
Cleaning Agents: In the electronics industry, their ability to dissolve contaminants without damaging sensitive components makes them ideal cleaning agents.[10]
-
Advanced Materials: They are used in the formulation of high-performance coatings and polymers for the aerospace and automotive industries due to their thermal stability and chemical resistance.[9]
Toxicology and Metabolic Fate
Understanding the toxicology and metabolism of fluorinated compounds is paramount, particularly for pharmaceutical applications. The metabolism of the tetrafluoroethyl moiety can lead to nephrotoxic species.
-
Metabolic Activation: Studies on tetrafluoroethylene (TFE) show that it is metabolized in the liver via conjugation with glutathione to form S-(1,1,2,2-tetrafluoroethyl)glutathione.[20]
-
Nephrotoxicity Pathway: This glutathione conjugate is processed and eventually converted in the kidney to S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFE-CYS). The renal enzyme β-lyase then cleaves this cysteine conjugate, releasing a reactive species that is cytotoxic and causes damage to the proximal tubules of the kidney.[20][21] This mechanism is a critical consideration in the safety assessment of any compound containing this structural motif.
Caption: Metabolic activation of the tetrafluoroethyl moiety to a nephrotoxic species.
Experimental Protocol: Synthesis of Ethyl 1,1,2,2-tetrafluoroethyl ether
This protocol describes a representative lab-scale synthesis via the addition of ethanol to tetrafluoroethylene (TFE). CAUTION: TFE is a hazardous gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Objective: To synthesize ethyl 1,1,2,2-tetrafluoroethyl ether.
Materials:
-
Absolute Ethanol (anhydrous)
-
Sodium metal
-
Tetrafluoroethylene (TFE) gas
-
Anhydrous Diethyl Ether (solvent)
-
5% Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and dry ice condenser
Procedure:
-
Preparation of Sodium Ethoxide (Causality: To generate the nucleophile):
-
In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add 100 mL of anhydrous diethyl ether.
-
Carefully add 2.3 g (0.1 mol) of sodium metal, cut into small pieces.
-
Slowly add 10 mL of absolute ethanol dropwise with stirring. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form a solution/slurry of sodium ethoxide.
-
-
Reaction with TFE (Causality: The core ether-forming step):
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly bubble TFE gas (approx. 10 g, 0.1 mol) through the stirred sodium ethoxide solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Quenching (Causality: To neutralize base and remove salts):
-
Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Carefully neutralize by adding 5% HCl until the aqueous layer is slightly acidic.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 50 mL of brine (to aid in phase separation).
-
-
Drying and Isolation (Causality: To remove water and purify the product):
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
The remaining liquid is the crude product. Purify by fractional distillation, collecting the fraction boiling at approximately 57-58°C.
-
-
Characterization:
-
Confirm the identity and purity of the product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Conclusion and Future Outlook
1,1,2,2-Tetrafluoroethyl ethers represent a class of compounds with exceptional utility and versatility. Their unique physicochemical properties, conferred by the dense fluorination around the ether linkage, have cemented their role in critical applications, most notably as fast-acting and controllable inhalational anesthetics. Furthermore, their emergence as key components in high-performance electrolytes for energy storage devices highlights their ongoing importance in materials science. While the synthetic routes are well-established, future research will likely focus on developing more sustainable and cost-effective methods. A thorough understanding of their metabolic pathways and potential for toxicity remains a crucial aspect of designing the next generation of safer, more effective fluorinated drugs and materials.
References
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Vertex AI Search. (n.d.). Exploring Ethyl 1,1,2,2-Tetrafluoroethyl Ether: Properties and Applications. 9
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Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry. 1
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Chem-Impex. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. 10
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National Institute of Environmental Health Sciences. (n.d.). Toxicity of tetrafluoroethylene and S-(1,1,2,2-tetrafluoroethyl)-L-cysteine in rats and mice. 21
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Sigma-Aldrich. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. 12
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Odum, J., & Green, T. (1984). The metabolism and nephrotoxicity of tetrafluoroethylene in the rat. PubMed. 20
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Smolecule. (2023). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. 18
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ChemicalBook. (2025). Ethyl 1,1,2,2-tetrafluoroethyl ether. 11
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BLOOM TECH. (2025). How is pure Sevoflurane synthesized?. Blog. 15
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Dolbier, W. R., et al. (n.d.). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. ResearchGate. 2
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Lokhat, D., Golandaj, A., & Ramjugernath, D. (n.d.). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. 16
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Eger, E. I., et al. (n.d.). The invention and development of enflurane, isoflurane, sevoflurane, and desflurane. PubMed. 14
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Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether. 8
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Methodological & Application
Application Notes and Protocols for the Polymerization of Allyl 1,1,2,2-tetrafluoroethyl ether (ATE)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the role and utilization of Allyl 1,1,2,2-tetrafluoroethyl ether (ATE) in polymerization processes. This document offers insights into the chemical behavior of ATE, protocols for its polymerization, and the potential properties and applications of the resulting fluorinated polymers. Given the specialized nature of this monomer, some protocols are derived from established methodologies for structurally similar fluorinated allyl ethers and vinyl ethers, providing a robust starting point for research and development.
Introduction to this compound (ATE)
This compound (ATE), with the chemical formula C₅H₆F₄O, is a fluorinated monomer that holds significant promise for the synthesis of advanced polymers.[1][2] The incorporation of the tetrafluoroethyl group imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, and low surface energy.[3][4][5] These characteristics are highly desirable in a range of applications, from high-performance coatings and seals to advanced materials in the biomedical and pharmaceutical fields.[3][4]
ATE possesses two key reactive sites: the allyl double bond, which is amenable to polymerization, and the polar ether linkage, which can influence the polymer's solubility and other physical properties. Understanding the reactivity of the allyl group is crucial, as allyl monomers can sometimes exhibit complex behavior in polymerization, including a propensity for chain transfer reactions.[6][7] However, studies on other fluorinated monomers suggest that fluorination can suppress such chain transfer reactions, potentially allowing for the formation of higher molecular weight polymers.[8][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1428-33-7 | [1] |
| Molecular Formula | C₅H₆F₄O | [1][2] |
| Molecular Weight | 158.09 g/mol | [1][2] |
| Boiling Point | 77.4 °C at 760 mmHg | [11] |
| Density | 1.2 g/cm³ | [11] |
Polymerization of ATE: Mechanisms and Considerations
ATE can theoretically be polymerized through several mechanisms, primarily free-radical and cationic polymerization. The choice of method will significantly impact the polymer structure, molecular weight, and properties.
Free-Radical Polymerization
Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers. For ATE, this would involve the initiation of the reaction by a free-radical initiator, followed by propagation of the polymer chain through the addition of ATE monomers.
Causality Behind Experimental Choices:
-
Initiator: The choice of initiator is critical and depends on the desired reaction temperature and the solvent used. Azo compounds like azobisisobutyronitrile (AIBN) or peroxides are common choices.[12]
-
Solvent: Fluorinated solvents can be advantageous for polymerizing fluorinated monomers to ensure solubility of both the monomer and the resulting polymer.[13]
-
Chain Transfer: A key consideration with allyl monomers is the potential for chain transfer, which can limit the molecular weight of the polymer.[6][7] The abstraction of an allylic hydrogen can lead to a stable, less reactive radical, effectively terminating the chain. However, the electron-withdrawing nature of the fluoroalkyl group in ATE is expected to reduce the lability of these hydrogens, thereby mitigating chain transfer.[8][9][10]
Diagram 1: Proposed Free-Radical Polymerization Mechanism of ATE
Caption: Free-radical polymerization of ATE, from initiation to termination.
Cationic Polymerization
The electron-rich double bond and the ether oxygen in ATE suggest its potential for cationic polymerization. This method can sometimes offer better control over the polymerization process, leading to polymers with well-defined architectures.
Causality Behind Experimental Choices:
-
Initiator System: Cationic polymerization is typically initiated by a Lewis acid in the presence of a proton source (e.g., water or alcohol).
-
Solvent: Non-polar or moderately polar solvents that do not interfere with the cationic intermediates are preferred.
-
Temperature: Low temperatures are often employed in cationic polymerization to suppress side reactions, such as chain transfer and termination.
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Application Note: Utilizing Allyl 1,1,2,2-tetrafluoroethyl ether (A-TFE) in the Synthesis of Advanced Fluorinated Polymers
For: Researchers, scientists, and drug development professionals exploring novel materials with unique physicochemical properties.
Introduction: The Strategic Advantage of A-TFE in Specialty Polymers
Allyl 1,1,2,2-tetrafluoroethyl ether (A-TFE) is a functionalized fluoromonomer gaining significant attention for the development of specialty polymers. Its unique structure, combining a reactive allyl group with a tetrafluoroethyl ether moiety, provides a versatile platform for creating polymers with a desirable combination of properties. The incorporation of fluorine imparts high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and a low dielectric constant.[1][2][3] The ether linkage, on the other hand, can improve processability and introduce a degree of flexibility into the polymer backbone compared to fully perfluorinated analogues.[4][5]
These characteristics make A-TFE-based polymers highly promising candidates for a range of advanced applications, including biocompatible materials for medical devices, high-performance coatings, and low-k dielectric materials for microelectronics.[6][7][8][9][10] This application note provides a comprehensive guide to the polymerization of A-TFE, detailing protocols, mechanistic considerations, and the characterization of the resulting polymers, with a focus on enabling researchers to harness the full potential of this versatile monomer.
Monomer Profile: this compound (A-TFE)
A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value | Source |
| CAS Number | 1428-33-7 | [11][12][13][14] |
| Molecular Formula | C₅H₆F₄O | [11][12][13][15] |
| Molecular Weight | 158.09 g/mol | [11][12][13][15] |
| Boiling Point | 76-78 °C | [11][13] |
| Density | 1.2 g/cm³ | [16] |
| Flash Point | -5 °C | [11] |
| Appearance | Colorless liquid | [11] |
Polymerization Strategies for A-TFE
The polymerization of allyl monomers, including A-TFE, presents a unique set of challenges and opportunities. The allylic proton is susceptible to chain transfer, which can limit the achievable molecular weight in conventional free-radical polymerization.[17][18][19] However, with careful selection of reaction conditions and techniques, high-quality polymers can be synthesized.
Free-Radical Polymerization (FRP)
Free-radical polymerization is a robust and widely used method for polymer synthesis.[20] For A-TFE, the choice of initiator and solvent is crucial to minimize side reactions.
-
Causality Behind Experimental Choices:
-
Initiator: Azo initiators like Azobisisobutyronitrile (AIBN) are often preferred over peroxide initiators. AIBN decomposes at a moderate temperature, providing a controlled source of radicals and reducing the likelihood of side reactions involving the ether linkage or allylic protons that can be promoted by more reactive peroxide radicals.
-
Solvent: Fluorinated solvents or bulk polymerization can be advantageous. These solvents can help to solubilize both the monomer and the resulting fluorinated polymer, leading to a more homogeneous reaction environment.
-
Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer, leading to higher molecular weight polymers.
-
Controlled Radical Polymerization (CRP)
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques are highly recommended.[21][22][23]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method compatible with a wide range of monomers.[][25] The key to successful RAFT polymerization of A-TFE is the selection of an appropriate RAFT agent. For allyl monomers, xanthates or dithiocarbamates are often effective.[26] RAFT allows for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures.[27][28]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that can be applied to fluorinated monomers.[29][30][31] It involves a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[32] Optimization of the ligand, initiator, and catalyst concentration is essential for a controlled polymerization.
Diagram 1: General Workflow for A-TFE Polymerization
This diagram outlines the key stages in the polymerization of A-TFE, from reagent preparation to polymer characterization.
Caption: A typical experimental workflow for the polymerization of A-TFE.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific experimental goals and available equipment.
Protocol 1: Free-Radical Polymerization of A-TFE in Bulk
This protocol is designed for simplicity and to achieve a high-purity homopolymer.
Materials:
-
This compound (A-TFE), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Schlenk flask and manifold
-
Vacuum pump
-
Nitrogen or Argon gas
-
Oil bath
Procedure:
-
Monomer Preparation: Purify A-TFE by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add A-TFE (5.0 g, 31.6 mmol) and AIBN (0.026 g, 0.16 mmol, 0.5 mol%).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Stir the reaction for 24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Work-up: Cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of acetone.
-
Purification: Precipitate the polymer by slowly adding the acetone solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
Protocol 2: RAFT Polymerization of A-TFE
This protocol aims to produce a well-defined poly(A-TFE) with a controlled molecular weight and low dispersity.
Materials:
-
A-TFE, inhibitor removed
-
AIBN, recrystallized
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or a suitable RAFT agent
-
Anhydrous 1,4-dioxane
-
Schlenk flask and manifold
Procedure:
-
Reagent Preparation: Prepare a stock solution of AIBN and DDMAT in 1,4-dioxane.
-
Reaction Setup: In a Schlenk flask, combine A-TFE (3.0 g, 19.0 mmol), the RAFT agent solution (targeting a specific degree of polymerization, e.g., [Monomer]:[RAFT]:[AIBN] = 100:1:0.1), and additional 1,4-dioxane to achieve a 50% (v/v) monomer concentration.
-
Degassing: Perform four freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in an oil bath at 70 °C and stir for the desired time (monitor conversion by taking aliquots for ¹H NMR analysis).
-
Termination: Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Purification and Isolation: Follow the same precipitation and drying procedure as in Protocol 1.
Diagram 2: Mechanism of Free-Radical Polymerization
This diagram illustrates the fundamental steps of initiation, propagation, and termination in the free-radical polymerization of A-TFE.
Caption: Key steps in the free-radical polymerization of A-TFE.
Characterization of Poly(A-TFE)
The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and thermal properties.
| Technique | Expected Results for Poly(A-TFE) |
| ¹H NMR | Disappearance of the vinyl proton signals of the monomer. Appearance of broad peaks corresponding to the polymer backbone. |
| ¹⁹F NMR | Signals corresponding to the -CF₂- and -CF₂H groups in the polymer side chain. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |
| DSC | Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature. |
| TGA | Assessment of thermal stability by identifying the onset of decomposition temperature. Fluoropolymers typically exhibit high thermal stability. |
Applications in Research and Drug Development
The unique properties of A-TFE-based polymers open up numerous possibilities for advanced applications.
-
Low-Dielectric Materials: The low polarizability of the C-F bond results in materials with a low dielectric constant and low dielectric loss, making them suitable for applications in high-frequency communications and microelectronics packaging.[3][6][33][34][35]
-
Hydrophobic and Oleophobic Coatings: The low surface energy of fluoropolymers leads to surfaces that are highly repellent to both water and oils.[1][2] This is beneficial for creating self-cleaning surfaces, anti-fouling coatings for medical devices, and protective layers for sensitive components.[10]
-
Biomedical Applications: Fluoropolymers are known for their biocompatibility and chemical inertness, making them excellent candidates for use in medical implants, catheters, and drug delivery systems.[1][2][7][8][9] The ability to create well-defined block copolymers via CRP allows for the design of amphiphilic structures that can self-assemble into micelles or vesicles for targeted drug delivery.[9] The ¹⁹F signal from the polymer can also be utilized for in vivo imaging via fluorine MRI.[4]
Conclusion
This compound is a highly valuable monomer for the synthesis of specialty fluoropolymers. By understanding the nuances of its polymerization and employing controlled polymerization techniques, researchers can create a wide range of materials with precisely tailored properties. The protocols and information provided in this application note serve as a robust foundation for exploring the potential of A-TFE in developing next-generation materials for diverse scientific and technological fields, including advanced drug development and medical devices.
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application of fluorinated ethers as electrolyte additives in lithium batteries
An Application Guide to Fluorinated Ethers as High-Performance Electrolyte Additives in Lithium Batteries
For Researchers, Scientists, and Battery Development Professionals
This document provides a comprehensive technical guide on the application and evaluation of fluorinated ethers (FEs) as electrolyte additives in lithium-ion and lithium-metal batteries. Moving beyond a simple recitation of protocols, this guide delves into the fundamental mechanisms of action, explains the rationale behind experimental design, and provides detailed, field-proven methodologies for characterization and analysis.
The Electrolyte Challenge: Pushing the Boundaries of Energy Storage
The performance of lithium-ion batteries (LIBs) is intrinsically linked to the properties of the electrolyte, the medium responsible for Li⁺ transport. Conventional electrolytes, typically a lithium salt (e.g., LiPF₆) in a mixture of cyclic and linear organic carbonate solvents, face significant limitations.[1] These include a narrow electrochemical stability window (typically <4.3 V vs. Li/Li⁺), which hinders the use of high-voltage cathode materials, and continuous decomposition on the anode surface, leading to capacity fade and safety concerns.[2]
While ether-based electrolytes show excellent compatibility with lithium metal anodes, their poor oxidative stability has historically precluded their use with high-voltage cathodes.[3][4] Furthermore, their tendency to co-intercalate with lithium ions into graphite anodes causes structural damage and rapid cell failure.[5][6] Fluorinated ethers have emerged as a transformative solution, addressing these core challenges by fundamentally altering the electrolyte's behavior at the electrode interface.[3][5]
Core Mechanisms: How Fluorination Redefines Electrolyte Performance
The strategic substitution of hydrogen with electron-withdrawing fluorine atoms imparts unique properties to ether molecules, enabling a multi-faceted improvement in battery performance.
-
Enhanced Anodic Stability: Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the ether solvent.[7] This makes the molecule more resistant to oxidation, significantly widening the electrochemical stability window to accommodate high-voltage cathodes (up to 5.5 V in some cases).[7][8]
-
Formation of a Robust Solid Electrolyte Interphase (SEI): Fluorinated ethers have a lower solvation power for Li⁺ ions compared to their non-fluorinated counterparts.[9][10] This weakened solvation facilitates the preferential decomposition of both the FE and the lithium salt anion (e.g., LiFSI, LiPF₆) on the anode surface during the initial charging cycles. This process forms a dense, thin, and mechanically stable SEI that is rich in lithium fluoride (LiF).[11][12][13] A high-quality LiF-rich SEI is electronically insulating but ionically conductive, effectively suppressing lithium dendrite growth and minimizing parasitic reactions with the electrolyte.[11]
-
Stable Cathode Electrolyte Interphase (CEI): At the cathode, the high anodic stability of FEs prevents their decomposition at high potentials. They participate in forming a stable CEI, which protects the cathode from dissolution and structural degradation, particularly crucial for nickel-rich materials like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).[6][13]
-
Suppression of Graphite Exfoliation: The unique solvation environment created by FEs prevents the co-intercalation of solvent molecules with Li⁺ into the graphite structure, thereby averting the exfoliation and destruction of the graphite anode.[5][6] This has opened the door to using stable ether-based electrolytes in conventional LIBs.
Selecting the Right Fluorinated Ether
The choice of FE depends on the specific application, as the degree and position of fluorination create a trade-off between electrochemical stability, ionic conductivity, and salt solubility.[14] Highly fluorinated ethers offer superior stability but can suffer from poor lithium salt dissolution and lower conductivity.[3][9]
| Fluorinated Ether (FE) | Common Abbreviation | Key Characteristics & Applications |
| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether | TTE | Widely used as a co-solvent. Excellent for forming a stable SEI on Li-metal and mitigating polysulfide shuttling in Li-S batteries.[12][15] |
| Bis(2,2,2-trifluoroethyl) Ether | BTFE | Often used as a diluent to increase the oxidative stability and non-flammability of the electrolyte.[3] |
| 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether | HFE | A common diluent in all-fluorinated electrolytes, improving kinetics and high-voltage performance.[16] |
| 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane | DTDL | A hybrid cyclic/linear FE designed to combine high voltage stability (up to 5.5V) with good Li-ion solvation ability.[8] |
| 1,1,1-trifluoro-2-[(2,2,2-trifluoroethoxy) methoxy] ethane | TTME | Used as a co-solvent to enable ether electrolytes for high-voltage (up to 4.5V) LIBs with graphite anodes.[6] |
Experimental Protocols: From Preparation to Analysis
This section provides step-by-step protocols for evaluating the performance of FEs. All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline carbonate electrolyte and a test electrolyte containing an FE additive.
Materials:
-
Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC)
-
Lithium Salt: Lithium hexafluorophosphate (LiPF₆)
-
Fluorinated Ether Additive: e.g., 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether (TTE)
-
Argon-filled glovebox, precision balance, volumetric flasks, magnetic stirrer.
Procedure:
-
Baseline Electrolyte (Control):
-
Prepare a 3:7 weight ratio solvent blend of EC and EMC.
-
Slowly dissolve LiPF₆ into the solvent blend while stirring to achieve a final concentration of 1.0 M.
-
Allow the solution to stir for several hours to ensure complete dissolution.
-
-
FE-Containing Electrolyte (Test):
-
Prepare the 1.0 M LiPF₆ in EC/EMC (3:7 w/w) solution as described above.
-
Add the desired amount of TTE (e.g., 5-20% by volume) to the baseline electrolyte.
-
Stir the final solution for at least one hour to ensure homogeneity.
-
Causality: Using a small percentage of the FE as an additive rather than a bulk co-solvent is a cost-effective strategy. The additive is designed to be more electrochemically active than the bulk solvent, allowing it to decompose first and form the protective interfacial layers.[17]
Protocol 2: Coin Cell Assembly and Electrochemical Testing
Objective: To assemble half-cells (e.g., NMC811/Li) or full-cells (e.g., NMC811/Graphite) and evaluate the electrochemical performance of the formulated electrolytes.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode and anode discs (e.g., 15 mm diameter)
-
Separator (e.g., Celgard 2325, 19 mm diameter)
-
Formulated electrolytes
-
Crimping machine, micropipette
-
Battery cycler, potentiostat with impedance analysis capability.
Procedure:
-
Assembly (in glovebox):
-
Place the cathode disc in the center of the bottom cell casing.
-
Dispense a small drop (~40 µL) of the designated electrolyte onto the cathode surface.
-
Place a separator disc on top of the cathode.
-
Add another drop (~20 µL) of electrolyte to wet the separator.
-
Carefully place the lithium or graphite anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the cell with a pressure of ~800 psi.
-
Let the cells rest for 12 hours to ensure complete wetting.
-
-
Electrochemical Evaluation:
-
Cyclic Voltammetry (CV): Perform on a Li/stainless steel cell. Scan from Open Circuit Voltage (OCV) to a high potential (e.g., 6.0 V) at a slow scan rate (e.g., 0.1 mV/s) to determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: Cycle the cells within the appropriate voltage window (e.g., 3.0-4.4 V for NMC811/Graphite).[6] A typical C-rate for performance evaluation is C/10 for formation cycles followed by C/3 or C/2 for extended cycling. Record capacity, Coulombic efficiency, and energy efficiency for at least 100 cycles.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before cycling and at regular intervals (e.g., every 20 cycles) to monitor the evolution of the interfacial and charge-transfer resistances. A typical frequency range is 100 kHz to 0.01 Hz.
-
| Test Parameter | Typical Value | Purpose |
| Formation C-rate | C/10 - C/20 | Allows for the controlled formation of a stable SEI/CEI. |
| Cycling C-rate | C/3 - 1C | Evaluates capacity retention and efficiency under normal operating loads. |
| Voltage Window | Cathode-dependent (e.g., 3.0-4.4V for NCM811) | Ensures cycling within the stable operating range of the electrode materials.[6] |
| EIS Frequency Range | 100 kHz - 10 mHz | Separates different electrochemical processes (solution resistance, SEI impedance, charge transfer). |
Protocol 3: Post-Mortem Characterization of Electrodes
Objective: To analyze the surface chemistry and morphology of the electrodes after cycling to understand the impact of the FE additive.
Procedure:
-
Cell Disassembly (in glovebox):
-
Carefully open the crimped coin cell using a disassembling tool.
-
Gently retrieve the anode and cathode.
-
Rinse the electrodes by dipping them in a vial of a volatile solvent like dimethyl carbonate (DMC) for ~30 seconds to remove residual electrolyte salt.
-
Allow the electrodes to dry completely inside the glovebox.
-
Mount the samples on an appropriate holder for analysis using an air-tight transfer vessel to prevent atmospheric contamination.
-
-
Surface Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the electrode surfaces to determine the elemental and chemical composition of the SEI/CEI. The key is to identify the presence and relative concentration of LiF, which is a hallmark of a successful FE-derived interphase.[12][18]
-
Scanning Electron Microscopy (SEM): Image the anode surface to visually inspect for lithium dendrite formation. A smooth, uniform surface on a cycled lithium anode indicates effective dendrite suppression by the FE additive.[15]
-
Conclusion and Future Outlook
Fluorinated ethers represent a significant advancement in electrolyte engineering for next-generation lithium batteries. By forming robust, LiF-rich interfacial layers and expanding the electrolyte's stability window, they enable the use of high-energy electrode materials like high-voltage cathodes and lithium metal anodes. The protocols outlined in this guide provide a systematic framework for researchers to formulate, test, and characterize these promising additives. Future research will likely focus on designing novel FE molecules with an even better balance of stability, conductivity, and solubility, further pushing the boundaries of battery performance and safety.[10][19]
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Su, C.-C., et al. (2024). Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. ACS Applied Materials & Interfaces. Available at: [Link]
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Gmitter, A. J., et al. (2017). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. Available at: [Link]
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Li, M., et al. (2019). Advanced Characterizations of Solid Electrolyte Interphases in Lithium-Ion Batteries. Electrochemical Energy Reviews. Available at: [Link]
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Li, M., et al. (2019). Advanced Characterizations of Solid Electrolyte Interphases in Lithium-Ion Batteries. Wuhan University of Technology. Available at: [Link]
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Allyl 1,1,2,2-tetrafluoroethyl Ether: A Versatile Fluorinated Building Block in Modern Organic Synthesis
Abstract
Allyl 1,1,2,2-tetrafluoroethyl ether (ATE), a fluorinated organic compound, is emerging as a valuable and versatile building block in synthetic organic chemistry. Its unique structure, combining a reactive allyl group with a stable and lipophilic 1,1,2,2-tetrafluoroethyl moiety, offers a powerful tool for the synthesis of novel polymers, functionalized small molecules, and advanced materials. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and diverse applications of ATE. We will delve into its role in polymerization, its utility as a reactive intermediate, and the strategic incorporation of the tetrafluoroethyl group to modulate the physicochemical properties of target molecules.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In medicinal chemistry, for instance, fluorination is a widely employed strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. The 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group, in particular, is recognized as a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, making it a desirable motif in drug design. This compound (ATE) serves as a practical and efficient reagent for introducing this valuable functional group.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of ATE is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1428-33-7 | [1][2] |
| Molecular Formula | C₅H₆F₄O | [1][2] |
| Molecular Weight | 158.09 g/mol | [1][2] |
| Boiling Point | 76-78 °C | [3] |
| Density | 1.2 g/cm³ | [3] |
| Flash Point | -5 °C | [3] |
| Appearance | Colorless liquid | [3] |
| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [1] |
Applications in Polymer Science: A Monomer for Advanced Fluoropolymers
One of the primary applications of ATE is as a monomer in the synthesis of fluorinated polymers. These polymers are highly valued for their exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for a wide range of applications, including high-performance coatings, films, and membranes.[3]
Radical Polymerization of ATE
The allyl group of ATE can participate in radical polymerization to form poly(this compound). The polymerization is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures. However, the radical polymerization of allyl monomers can be challenging due to degradative chain transfer, which often results in low molecular weight polymers.[4]
Workflow for Radical Polymerization of ATE
Caption: General workflow for the radical polymerization of ATE.
Protocol 1: Radical Polymerization of this compound
Materials:
-
This compound (ATE) (CAS: 1428-33-7)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve ATE (10.0 g, 63.2 mmol) in anhydrous toluene (20 mL).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add AIBN (0.104 g, 0.63 mmol, 1 mol%).
-
Heat the reaction mixture in an oil bath at 70 °C for 24 hours with stirring.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of hexane (200 mL) with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh hexane.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
Expected Outcome: A low molecular weight, viscous polymer. Characterization can be performed using ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC).
Cationic Polymerization of ATE
Cationic polymerization offers an alternative route to poly(this compound). This method is particularly suitable for vinyl ethers and can be initiated by Lewis acids or protic acids. The electron-donating ether oxygen atom in ATE can stabilize the propagating cationic species.[5]
Protocol 2: Cationic Polymerization of this compound
Materials:
-
This compound (ATE)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve ATE (5.0 g, 31.6 mmol) in anhydrous DCM (15 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BF₃·OEt₂ (0.045 g, 0.32 mmol, 1 mol%) dropwise with stirring.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the polymerization by adding pre-cooled methanol (1 mL).
-
Allow the mixture to warm to room temperature and precipitate the polymer in hexane (100 mL).
-
Isolate the polymer by filtration and dry under vacuum.
Expected Outcome: A polymer with potentially higher molecular weight and narrower polydispersity compared to radical polymerization.
ATE as a Reactive Intermediate in Organic Synthesis
Beyond polymerization, ATE is a valuable reactive intermediate for introducing the 1,1,2,2-tetrafluoroethyl ether moiety into a variety of organic molecules. The allyl group provides a reactive handle for a range of chemical transformations.
Thiol-Ene "Click" Reaction
The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated addition of a thiol to an alkene.[1][6] This reaction can be used to functionalize ATE, creating a diverse range of thioethers with the tetrafluoroethyl group.
Reaction Scheme: Thiol-Ene Reaction of ATE
Caption: Schematic of the thiol-ene reaction with ATE.
Protocol 3: Photoinitiated Thiol-Ene Reaction of ATE
Materials:
-
This compound (ATE)
-
1-Octanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous tetrahydrofuran (THF)
-
UV lamp (365 nm)
-
Quartz reaction vessel
Procedure:
-
In a quartz reaction vessel, dissolve ATE (1.58 g, 10.0 mmol), 1-octanethiol (1.46 g, 10.0 mmol), and DMPA (0.026 g, 0.1 mmol, 1 mol%) in anhydrous THF (10 mL).
-
De-gas the solution with a gentle stream of nitrogen for 15 minutes.
-
Irradiate the mixture with a 365 nm UV lamp at room temperature for 1 hour with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Expected Outcome: The corresponding thioether adduct in high yield. The anti-Markovnikov addition product is expected.
Strategic Incorporation of the 1,1,2,2-Tetrafluoroethyl Group in Medicinal Chemistry
The 1,1,2,2-tetrafluoroethyl group can significantly enhance the pharmacological profile of drug candidates. ATE provides a convenient starting point for the synthesis of more complex molecules bearing this fluorinated moiety. While direct applications of ATE in published drug discovery programs are not extensively documented, its potential can be inferred from the known reactivity of allyl ethers and the importance of the tetrafluoroethyl group.
For example, the allyl group can be transformed into other functional groups. Hydroboration-oxidation would yield a primary alcohol, which can be further functionalized. Ozonolysis would lead to an aldehyde, providing a gateway to a variety of subsequent reactions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a cool, dry place away from ignition sources.
Conclusion
This compound is a promising synthetic building block with significant potential in both polymer chemistry and small molecule synthesis. Its dual functionality allows for the creation of advanced fluorinated materials and the strategic incorporation of the beneficial 1,1,2,2-tetrafluoroethyl group into molecules of medicinal interest. The protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this versatile fluorinated compound.
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Cas 1428-33-7, this compound | lookchem. Available from: [Link]
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Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available from: [Link]
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1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem. Available from: [Link]
- Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules. 2022 Sep 5;27(17):5739.
- Synthesis of fluorinated polymers by chemical modification. J. Polym. Sci. A Polym. Chem. 2017, 55, 2975– 2993.
- Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. J. Fluorine Chem. 2005, 126, 6, 853-863.
- Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Polym. Chem., 2017,8, 5174-5180
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Cationic polymerization - Wikipedia. Available from: [Link]
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Thiol-ene reaction – Knowledge and References - Taylor & Francis. Available from: [Link]
- Fluoroelastomers: synthesis, properties and applications. Prog. Polym. Sci. 2001, 26, 1, 105-187.
- The effects of allyl ethers upon radical polymerization. Eur. Polym. J. 1993, 29, 5, 655-659.
- Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. RSC Adv., 2021,11, 33306-33313
- Synthesis and Property of Well-Defined Copolymer of Chlorotrifluoroethylene and N-Vinylpyrrolidone by Xanthate-Mediated Radical Copolymerization under 60Co γ-ray Irradi
- Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Prog. Polym. Sci. 2001, 26, 3, 337-377.
- Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Polym. Int. 2021, 70, 11, 1550-1559.
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- Cationic polymerization of allyl glycidyl ether in solvents of different basicity. Polym. Sci. Ser. B 2005, 47, 7-8, 193–197.
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2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. Available from: [Link]
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(PDF) Comparative Volatile Profiles of Plain Poached (PP) and Steamed over Water (SW) Wenchang Chicken Analyzed by GC-MS, GC-IMS, and E-Nose. Available from: [Link]
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- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Adv., 2015,5, 47630-47636
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The Art of C-O Bond Activation: A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions of Allyl Ethers
For the modern researcher in organic synthesis and drug development, the ability to forge complex molecular architectures with precision and efficiency is paramount. Among the myriad tools available, palladium-catalyzed cross-coupling reactions stand as a cornerstone of synthetic chemistry. While traditionally reliant on allylic acetates, carbonates, and halides, a growing frontier lies in the utilization of a more challenging, yet potentially more versatile, substrate class: allyl ethers. The activation of the typically inert C–O bond in these ethers opens new avenues for strategic bond formation, offering unique advantages in substrate availability and stability.
This comprehensive guide provides an in-depth exploration of the mechanisms, applications, and practical protocols for palladium-catalyzed reactions involving allyl ethers. Drawing upon field-proven insights and authoritative literature, we will dissect the intricacies of these transformations, empowering you to confidently incorporate them into your synthetic repertoire.
The Mechanistic Heart of the Matter: Activating the Allyl Ether
The central challenge in employing allyl ethers as electrophiles in palladium-catalyzed reactions is the cleavage of the robust C–O bond. Unlike the more facile departure of acetate or halide leaving groups, the alkoxide is a poorer leaving group, necessitating specific catalytic strategies for activation. The generally accepted mechanism, a derivative of the venerable Tsuji-Trost reaction, proceeds through a series of well-defined steps.[1]
-
Coordination and Oxidative Addition: The catalytic cycle initiates with the coordination of a low-valent palladium(0) species to the double bond of the allyl ether, forming an η² π-allyl complex. This is followed by the crucial and often rate-determining step: the oxidative addition of the palladium into the C–O bond. This process, which can be facilitated by the choice of ligands and sometimes additives, results in the formation of a cationic η³ π-allylpalladium(II) complex and the liberation of an alkoxide.[1] The nature of the ligand on the palladium center is critical at this stage; electron-rich and sterically bulky phosphine ligands, for example, can promote the oxidative addition.
-
Nucleophilic Attack: The electrophilic π-allylpalladium intermediate is now primed for attack by a nucleophile. The regioselectivity of this attack is a key consideration and is influenced by a combination of steric and electronic factors on both the allyl fragment and the incoming nucleophile. Generally, for unsymmetrical allyl systems, "soft" nucleophiles (e.g., malonates) tend to attack at the less substituted terminus, while "hard" nucleophiles may exhibit different regiochemical preferences.[2] The stereochemistry of the nucleophilic attack typically occurs anti to the palladium metal, leading to an overall retention of configuration from the starting material through a double inversion mechanism.
-
Reductive Elimination and Catalyst Regeneration: Following the nucleophilic addition, the resulting palladium(II) complex undergoes reductive elimination to furnish the desired allylated product and regenerate the catalytically active palladium(0) species, thus closing the catalytic loop.
dot graph "Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} "Catalytic Cycle for Allyl Ether Substitution"
Key Applications and Protocols
The versatility of the π-allylpalladium intermediate generated from allyl ethers allows for a diverse range of synthetic transformations, including C-C, C-N, and C-O bond formations. Below, we present detailed protocols for key applications, supported by quantitative data.
Suzuki-Miyaura-Type Coupling of Allyl Ethers
The Suzuki-Miyaura reaction can be adapted to use allyl ethers as electrophilic partners for arylboronic acids, providing a powerful method for the synthesis of allyl-aryl compounds. This transformation is particularly valuable for constructing molecules with applications in materials science and as pharmaceutical intermediates.
Table 1: Suzuki-Miyaura-Type Coupling of Allyl Aryl Ethers with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Allyl Aryl Ether | Product | Yield (%) |
| 1 | Phenylboronic acid | Allyl phenyl ether | 3,3-Diphenylprop-1-ene | 92 |
| 2 | 4-Methoxyphenylboronic acid | Allyl phenyl ether | 3-(4-Methoxyphenyl)-3-phenylprop-1-ene | 89 |
| 3 | 4-Chlorophenylboronic acid | Allyl phenyl ether | 3-(4-Chlorophenyl)-3-phenylprop-1-ene | 95 |
| 4 | Phenylboronic acid | Allyl 4-chlorophenyl ether | 3-Phenyl-3-(4-chlorophenyl)prop-1-ene | 91 |
Experimental Protocol: General Procedure for Suzuki-Miyaura-Type Coupling [3]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the allyl aryl ether (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allyl-aryl product.
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} "Workflow for Suzuki-Miyaura-Type Coupling"
Buchwald-Hartwig-Type Allylic Amination
The formation of C-N bonds via palladium catalysis is a cornerstone of modern drug discovery. While the direct use of allyl ethers in Buchwald-Hartwig amination is an emerging area, the underlying principle of nucleophilic attack by an amine on the π-allylpalladium intermediate holds true. Catalyst systems are being developed to facilitate this transformation efficiently. For instance, the direct amination of allylic alcohols, a closely related transformation, has been achieved at room temperature without additives, suggesting that similar protocols for allyl ethers are on the horizon.[4]
Table 2: Palladium-Catalyzed Direct Amination of Allylic Alcohols (A Model for Allyl Ether Reactivity)
| Entry | Allylic Alcohol | Amine | Catalyst | Product | Yield (%) | Ref. |
| 1 | Cinnamyl alcohol | Dibenzylamine | Pd(Xantphos)Cl₂ | N,N-Dibenzylcinnamylamine | 91 | [4] |
| 2 | Cinnamyl alcohol | Morpholine | [(η³-allyl)PdCl]₂ / dppf | N-Cinnamylmorpholine | 85 | [5][6] |
| 3 | 1-Phenylallyl alcohol | Aniline | [(η³-allyl)PdCl]₂ / dppf | N-(1-Phenylallyl)aniline | 92 | [5][6] |
Experimental Protocol: Palladium-Catalyzed Amination of Cinnamyl Alcohol [4]
-
In a glovebox, a 10-mL oven-dried vial is charged with Pd(Xantphos)Cl₂ (5 mol%), (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol, 1.0 mmol), and a Teflon-coated magnetic stir bar.
-
The vial is sealed with a cap containing a PTFE septum and removed from the glovebox.
-
Dibenzylamine (1.2 mmol) and 2-propanol (2.0 mL) are added via syringe.
-
The reaction mixture is stirred at room temperature in a water bath. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (petroleum ether/EtOAc) to yield the pure N,N-dibenzylcinnamylamine.
Allylic Alkylation with Carbon Nucleophiles
The formation of C-C bonds via the reaction of soft carbon nucleophiles, such as malonates, with π-allylpalladium intermediates is a classic and highly reliable transformation. The use of allyl ethers in this context provides an alternative to more traditional allylic electrophiles.
Table 3: Palladium-Catalyzed Allylic Alkylation of Allyl Carbonates (A Model for Allyl Ether Reactivity) [7]
| Entry | Allyl Carbonate | Nucleophile | Catalyst System | Product | Yield (%) |
| 1 | Perillyl carbonate | Diethyl malonate | Pd(dba)₂ / PPh₃ | Diethyl 2-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methylmalonate | 74 |
| 2 | Geranyl carbonate | Diethyl malonate | Pd(dba)₂ / PPh₃ | Diethyl 2-((E)-3,7-dimethylocta-2,6-dien-1-yl)malonate | 88 |
Experimental Protocol: General Procedure for Allylic Alkylation with Diethyl Malonate [7]
-
To a solution of diethyl malonate (2.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.16 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the allyl carbonate (or allyl ether, 1.0 mmol), Pd(dba)₂ (1 mol%), and PPh₃ (2 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the alkylated product.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of allyl ethers represents a significant advancement in synthetic methodology, expanding the toolbox for the construction of complex organic molecules. While challenges related to C-O bond activation remain, the development of sophisticated catalyst systems and a deeper mechanistic understanding are continuously pushing the boundaries of what is possible. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to explore and implement these powerful transformations. As the field evolves, we can anticipate the emergence of even more efficient and selective catalysts, further solidifying the role of allyl ethers as valuable substrates in the art and science of chemical synthesis.
References
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Amatore, C., Jutand, A., Mensah, L., Meyer, G., Fiaud, J., & Legros, J. (2006). Effect of the Leaving Group on the Rate and Mechanism of the Palladium‐Catalyzed Isomerization of Cyclic Allylic Benzoates in Allylic Substitutions. European Journal of Organic Chemistry, 2006(1), 143-154. [Link]
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Montgomery, T. P., & Hartwig, J. F. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Journal of the American Chemical Society, 136(8), 3261–3271. [Link]
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Huang, C., Shi, F., Cui, Y., et al. (2021). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. Chemical Science, 12(28), 9347-9351. [Link]
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Huang, C., Shi, F., Cui, Y., et al. (2021). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. Chemical Science, 12(28), 9347-9351. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Watanabe, T., & Oishi, S. (2018). Hydrazone-Palladium Catalyzed Reactions Using Allyl Compounds. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1226-1236. [Link]
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Amatore, C., Jutand, A., & Meyer, G. (2002). Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. ARKIVOC, 2002(5), 92-101. [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 36242–36245. [Link]
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Gaillard, S., & Cazin, C. S. J. (2011). Tsuji—Trost Type Functionalization of Allylic Substrates with Challenging Leaving Groups: Recent Developments. ChemInform, 42(48). [Link]
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Li, C., & Qin, H. (2016). Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature. Organic Syntheses, 93, 341-351. [Link]
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Fernandes, R. A., & Nallasivam, J. L. (2017). Catalytic allylic functionalization via π-allyl palladium chemistry. Organic & Biomolecular Chemistry, 15(46), 9789-9815. [Link]
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Ghosh, R., & Sarkar, A. (2011). Palladium-Catalyzed Amination of Allyl Alcohols. The Journal of Organic Chemistry, 76(20), 8508–8512. [Link]
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El Houssame, S., Mekkaoui, A. A., Jennane, S., & Boualy, B. (2017). Palladium(0)-catalyzed allylic substitution of optically active natural terpenic functionalized olefins. Journal of Materials and Environmental Science, 8(S), 4778-4784. [Link]
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Parasram, M., Chuentragool, P., & Gevorgyan, V. (2020). General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Journal of the American Chemical Society, 142(46), 19514–19520. [Link]
-
Zhang, Z., Hu, F., & Zhang, W. (2015). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry, 17(5), 2855-2859. [Link]
-
El Houssame, S., et al. (2017). Palladium(0)-catalyzed allylic substitution of optically active natural terpenic functionalized olefins. Journal of Materials and Environmental Science, 8(S), 4778-4784. [Link]
-
Huo, X., et al. (2015). Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups. Organic Letters, 17(3), 532-535. [Link]
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Ghosh, R., & Sarkar, A. (2011). Palladium-catalyzed amination of allyl alcohols. The Journal of Organic Chemistry, 76(20), 8508-8512. [Link]
-
Diéguez, M., Pàmies, O., & Claver, C. (2008). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 108(11), 4952-5007. [Link]
-
Montgomery, T. P., & Hartwig, J. F. (2013). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Journal of the American Chemical Society, 135(43), 16074–16077. [Link]
-
Parasram, M., Chuentragool, P., & Gevorgyan, V. (2020). Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction Trost Allylation. Retrieved from [Link]
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Navigating the Subtle Art of Allyl Ether Deprotection: A Guide to Mild and Selective Cleavage
In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the choice of protecting groups is paramount. The allyl ether stands out as a versatile and robust protecting group for hydroxyl functionalities due to its general stability under both acidic and basic conditions.[1][2][3] However, the true measure of a protecting group's utility lies in the ease and selectivity of its removal. This guide provides an in-depth exploration of modern, mild protocols for the deprotection of allyl ethers, offering researchers a toolkit of reliable methods to unmask hydroxyl groups with precision and high yield, even in the presence of sensitive functional groups.
The Enduring Utility of the Allyl Protecting Group
The allyl group's stability profile makes it an attractive choice for orthogonal protection strategies, allowing for the selective deprotection of other protecting groups while the allyl ether remains intact.[1] The cleavage of the allyl ether is typically achieved by exploiting the unique reactivity of its double bond, often through transition metal catalysis. These methods generally proceed under neutral or near-neutral conditions, preserving the integrity of delicate molecular architectures.
This document will delve into the mechanistic underpinnings and practical applications of the most reliable and field-tested protocols for allyl ether deprotection, with a focus on palladium, ruthenium, and other transition-metal-catalyzed systems, as well as emerging transition-metal-free alternatives.
Palladium-Catalyzed Deprotection: The Workhorse of Allyl Ether Cleavage
Palladium catalysis is the most widely employed and versatile method for the deprotection of allyl ethers. The general mechanism involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic scavenger.[4][5] This process is highly efficient and can be performed under exceptionally mild conditions.
Mechanism of Palladium-Catalyzed Allyl Ether Deprotection
The catalytic cycle, as illustrated below, begins with the coordination of the palladium(0) catalyst to the double bond of the allyl ether. This is followed by oxidative addition to form a π-allylpalladium(II) complex, liberating the alcohol. A scavenger then reacts with the complex to regenerate the active Pd(0) catalyst and form a stable allylic byproduct.[4][5]
Caption: Palladium-catalyzed deprotection of allyl ethers.
Protocol 1: Palladium-Catalyzed Deprotection using Pd(PPh₃)₄ and K₂CO₃ in Methanol
This method is particularly mild and effective for a wide range of aryl and alkyl allyl ethers.[2][3][6][7] The use of potassium carbonate as a base facilitates the reaction, and methanol serves as a suitable solvent.
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the allyl-protected substrate (1.0 eq).
-
Add anhydrous methanol to achieve a concentration of approximately 0.1 M.
-
Add potassium carbonate (3.0-6.0 eq).
-
Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Deprotection using PMHS and ZnCl₂
This protocol utilizes polymethylhydrosiloxane (PMHS) as a hydride source in the presence of a palladium catalyst and a Lewis acid, zinc chloride. It is a mild and efficient method for the deprotection of allyl ethers, amines, and esters.[1][8]
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Polymethylhydrosiloxane (PMHS)
-
Zinc chloride (ZnCl₂)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the allyl-protected substrate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add zinc chloride (ZnCl₂) (typically 1.1 eq).
-
Add polymethylhydrosiloxane (PMHS) (typically 3-4 eq).
-
Purge the flask with an inert gas.
-
Add Pd(PPh₃)₄ (typically 5 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
| Catalyst System | Scavenger/Reagent | Conditions | Advantages | Disadvantages |
| Pd(PPh₃)₄ / K₂CO₃ | Methanol (acts as scavenger) | Room Temp, Inert atm. | Very mild, high yielding, tolerates many functional groups.[2][3][6] | May require longer reaction times for some substrates. |
| Pd(PPh₃)₄ / PMHS / ZnCl₂ | PMHS (hydride source) | Room Temp, Inert atm. | Mild, efficient for ethers, amines, and esters.[1][8] | Requires careful quenching. |
| Pd(0) / Barbituric Acid Derivatives | Barbituric Acid | Room Temp, Protic solvent | Mild, allows for selective cleavage of different allyl ethers.[1] | Scavenger may require synthesis. |
Ruthenium-Catalyzed Deprotection: An Isomerization-Hydrolysis Strategy
Ruthenium catalysts provide an alternative pathway for allyl ether deprotection, which typically proceeds via a two-step, one-pot sequence involving isomerization followed by hydrolysis.[9]
Mechanism of Ruthenium-Catalyzed Isomerization
A ruthenium catalyst, such as Grubbs' catalyst, facilitates the isomerization of the terminal allyl double bond to the thermodynamically more stable internal (Z)-propenyl ether.[10][11] This enol ether is then readily hydrolyzed under mild acidic conditions to release the free alcohol and propanal.
Caption: Ruthenium-catalyzed isomerization-hydrolysis of allyl ethers.
Protocol 3: Ruthenium-Catalyzed Isomerization Followed by Mild Acidic Hydrolysis
This protocol is particularly useful when direct palladium-catalyzed methods are not suitable.
Materials:
-
Allyl-protected substrate
-
Ruthenium catalyst (e.g., Grubbs' first-generation catalyst)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Mild acid (e.g., 1 M HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the allyl-protected substrate (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add the ruthenium catalyst (e.g., Grubbs' catalyst, 1-5 mol%).
-
Stir the reaction at room temperature and monitor the isomerization by TLC or ¹H NMR until completion.
-
Once isomerization is complete, add a mild aqueous acid (e.g., 1 M HCl) to the reaction mixture.
-
Stir vigorously until the propenyl ether is fully hydrolyzed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Other Transition-Metal and Metal-Free Approaches
While palladium and ruthenium dominate the field, other transition metals and even metal-free conditions have been successfully employed for the deprotection of allyl ethers under mild conditions.
| Method | Catalyst/Reagent | Conditions | Key Features |
| Rhodium-Catalyzed | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Refluxing acetone/water | Primarily used for isomerization prior to hydrolysis.[12] |
| Iridium-Catalyzed | [Ir(COD)(PMePh₂)₂]PF₆ | Room Temp, THF | Highly stereoselective isomerization to trans-propenyl ethers.[13] |
| Nickel-Catalyzed | Ni-H precatalyst / Brønsted acid | Not specified | Involves double-bond migration followed by acid-induced hydrolysis.[1] |
| Samarium-Mediated | SmI₂ / H₂O / i-PrNH₂ | Not specified | Selective for unsubstituted allyl ethers, useful for carbohydrates.[1] |
| Base-Induced | KOtBu in DMSO | Elevated Temp | Classic method for isomerization, but requires a strong base.[1] |
| Iodine-Mediated | Iodine in DMSO | 100 °C | A transition-metal-free oxidative deallylation.[14] |
Experimental Workflow for Allyl Ether Deprotection
Caption: General experimental workflow for allyl ether deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature slightly. Ensure that the solvent is anhydrous and the inert atmosphere is maintained, as oxygen can deactivate some catalysts.[4]
-
Catalyst Poisoning: Substrates containing certain functional groups (e.g., thiols) can poison the catalyst. In such cases, a stoichiometric amount of the catalyst may be required, or a different deprotection strategy should be considered.
-
Substrate Sensitivity: For highly sensitive substrates, conduct the reaction at lower temperatures (e.g., 0 °C) and carefully monitor the progress to avoid decomposition.
-
Removal of Metal Traces: Residual palladium can be a concern, especially in pharmaceutical applications. Treatment of the purified product with a scavenging resin or washing with a solution of a chelating agent like thiourea can help remove trace metals.[4]
Conclusion
The deprotection of allyl ethers under mild conditions is a well-established and reliable transformation in modern organic synthesis. Palladium-catalyzed methods offer the broadest applicability and are generally the first choice for this transformation. However, ruthenium, rhodium, iridium, and various transition-metal-free alternatives provide a valuable arsenal of techniques for substrates that may be incompatible with palladium catalysis. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively and selectively unmask hydroxyl groups, paving the way for the successful synthesis of complex and biologically active molecules.
References
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]
-
Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. American Chemical Society. [Link]
-
Corey, E. J., & Suggs, J. W. (1973). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry, 38(18), 3224–3224. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2006). A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners. Chemistry, 12(10), 2874–2879. [Link]
-
ResearchGate. (2006). Novel Ruthenium-Catalyzed Cleavage of Allyl Protecting Group in Lactams. [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. [Link]
-
ResearchGate. (2014). Mechanism of allyl deprotection through catalytic palladium π-allyl... [Link]
-
Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Organic Chemistry Portal. [Link]
-
Wikipedia. Wilkinson's catalyst. [Link]
-
Baudoin, O., Guénard, D., & Guéritte, F. (2000). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers. RSC Publishing. [Link]
Sources
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- 8. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
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- 13. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: The Strategic Synthesis and Application of Fluorinated Ether Intermediates in Next-Generation Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous innovation of highly effective and environmentally benign agrochemicals.[1] The strategic incorporation of fluorine into active molecules has become a cornerstone of modern agrochemical design, as it can profoundly modulate physicochemical and biological properties.[2][3] Fluorinated ether moieties, in particular, offer a powerful tool for enhancing metabolic stability, tuning lipophilicity, and improving binding affinity to target enzymes or receptors.[1][4]
This guide provides a comprehensive overview of the rationale, synthesis, and application of fluorinated ether intermediates in the development of novel agrochemicals. It is designed for researchers and scientists in the agrochemical industry, offering both foundational knowledge and detailed, field-proven protocols.
The Strategic Advantage of Fluorinated Ethers in Agrochemical Design
The introduction of a fluorinated ether group into a potential agrochemical candidate is a deliberate design choice aimed at overcoming common developmental hurdles. The high electronegativity of fluorine and the strength of the carbon-fluorine bond (C-F) impart unique characteristics to the parent molecule.[2][5]
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by enzymes such as Cytochrome P450s. This increased stability can lead to longer-lasting efficacy in the field, reducing the required application frequency.[5]
-
Lipophilicity and Bioavailability: Fluorine substitution can dramatically increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.[4] The ether linkage provides conformational flexibility, which can aid transport across biological membranes to the target site.
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and create unique electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.[1] This can lead to a significant increase in binding potency and selectivity, resulting in higher efficacy at lower concentrations.
Table 1: Physicochemical Property Modulation by Fluorinated Ethers
| Property | Effect of Fluorinated Ether Moiety | Rationale for Agrochemical Improvement |
| Metabolic Stability | Significantly Increased | The C-F bond's high strength resists enzymatic degradation, prolonging the active life of the compound.[5] |
| Lipophilicity (LogP) | Generally Increased | Enhances penetration through biological barriers like plant cuticles and insect exoskeletons.[4] |
| Binding Affinity | Can be Significantly Enhanced | Fluorine's electronegativity alters electronic distribution, potentially improving interactions with the target site.[1][2] |
| Acidity (pKa) | Can be Lowered (Increased Acidity) | The inductive effect of fluorine can increase the acidity of nearby protons, influencing ionization state and receptor binding. |
| Conformational Profile | Modified | The ether linkage provides flexibility, while fluorine substitution can create conformational biases that favor the bioactive conformation. |
General Workflow for Agrochemical Development
The path from a conceptual fluorinated intermediate to a viable agrochemical product is a multi-stage process. It begins with the rational design and synthesis of key building blocks and progresses through iterative cycles of testing and optimization.
Caption: Pathway for synthesizing an α,α-difluorobenzyl ether.
3.2. Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on the specific substrate and scale. A thorough risk assessment must be conducted before any new procedure. [6] PART A: Synthesis of Dithioacetal Intermediate
-
Materials:
-
4-Chlorobenzaldehyde (1 equiv.)
-
1,2-Ethanedithiol (1.2 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv.)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
To a stirred solution of 4-chlorobenzaldehyde in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,2-ethanedithiol.
-
Slowly add BF₃·OEt₂ dropwise. Causality: BF₃·OEt₂ is a Lewis acid catalyst required to activate the carbonyl group for nucleophilic attack by the thiol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dithioacetal, which can often be used in the next step without further purification.
-
PART B: Synthesis of α,α-Difluorobenzyl Ether
-
Materials:
-
Dithioacetal intermediate from Part A (1 equiv.)
-
N-Bromosuccinimide (NBS) (2.2 equiv.)
-
Pyridine polyhydrofluoride (Py·(HF)ₓ, e.g., 70% HF/Pyridine) (10 equiv. HF)
-
Desired alcohol (R-OH) (5 equiv.)
-
DCM (anhydrous)
-
-
Procedure:
-
CRITICAL SAFETY NOTE: This reaction uses Pyridine·HF, which is highly corrosive and toxic. It must be performed in a well-ventilated fume hood using appropriate PPE, including neoprene gloves, an acid-resistant apron, and a face shield. [6][7]Have calcium gluconate gel readily available as a first aid measure for skin contact. [6][8] 2. In a fluorinated polymer (e.g., FEP or PFA) reaction vessel, dissolve the dithioacetal intermediate and the alcohol in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add Pyridine·HF. Causality: This reagent serves as both a fluoride source and an acid catalyst.
-
Add NBS portion-wise over 30 minutes. Causality: NBS is an oxidant that reacts with the dithioacetal to form a sulfonium ion, which is then susceptible to fluoride attack.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold aqueous solution of sodium bisulfite (NaHSO₃) and NaHCO₃ until gas evolution ceases.
-
Extract with DCM (3x), combine organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel to yield the pure α,α-difluorobenzyl ether.
-
Analytical Characterization of Fluorinated Intermediates
Unambiguous characterization is essential to confirm the identity and purity of the synthesized intermediates. Due to the presence of fluorine, specific analytical techniques are required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most direct method for confirming the incorporation of fluorine. The chemical shift, multiplicity, and coupling constants provide invaluable structural information. ¹H and ¹³C NMR are also critical, showing characteristic shifts and couplings to the adjacent fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Chromatography: Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with MS (GC-MS, LC-MS) is used to assess purity and as a preparative tool.
Table 2: Typical Analytical Data for a Model Fluorinated Ether
| Analysis Type | Expected Result for 1-chloro-4-((difluoromethoxy)methyl)benzene |
| ¹⁹F NMR | Singlet or narrow triplet (depending on solvent) around -80 to -100 ppm. |
| ¹H NMR | A triplet for the -CH₂- group around 4.5-5.0 ppm due to coupling with the two fluorine atoms. Aromatic protons in their expected region. |
| ¹³C NMR | A triplet for the -CF₂- carbon around 110-120 ppm due to one-bond C-F coupling. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ corresponding to the exact molecular formula. |
Decision Tree for Analytical Characterization
Caption: Decision tree for analytical characterization.
Safety and Handling of Fluorinated Compounds
Working with fluorinating agents and fluorinated compounds requires stringent safety protocols. Many reagents are highly reactive, toxic, and corrosive. [9]
-
Engineering Controls: All manipulations involving volatile or reactive fluorine reagents (e.g., F₂, Py·HF, DAST) must be conducted in a certified chemical fume hood. [8][9]For particularly hazardous reagents like elemental fluorine, a dedicated gas delivery system and scrubber are necessary. [10]* Personal Protective Equipment (PPE): The correct PPE is non-negotiable. Its selection should be based on a thorough risk assessment of the specific chemicals and procedures involved. [6][7]* Waste Disposal: Fluorinated chemical waste must be segregated and disposed of according to institutional and local regulations. Never quench reactive reagents in open containers. Contaminated materials should be collected in designated, sealed waste containers. [7]* Spill and Emergency Procedures: Be prepared for emergencies. Ensure safety showers and eyewashes are accessible. For spills, evacuate the area, alert others, and follow established institutional procedures. [7]For skin contact with HF or HF-generating compounds, immediate and prolonged flushing with water followed by application of calcium gluconate gel is critical. [6][8] Table 3: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive reagents. A face shield is mandatory when working with Py·HF or DAST. [6][7] |
| Hand Protection | Double-gloving with a heavier glove (e.g., neoprene or PVC) over a disposable nitrile glove. | Provides robust protection against highly corrosive and readily absorbed compounds. [6][7]Always consult the manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and fire hazards. |
| Additional | Acid-resistant apron. | Provides an additional layer of protection against corrosive spills, especially during larger-scale work. [6] |
References
- Safety and handling of fluorin
- Fluorination Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Alfa Chemistry.
- Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Successful fluorine-containing herbicide agrochemicals. ScienceDirect.
- Fluorine Safety. Princeton University Environmental Health and Safety.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. Beilstein Journal of Organic Chemistry.
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: High-Efficiency Catalytic Isomerization of Perfluoroalkyl Allyl Ethers to Propenyl Ethers
Abstract: The isomerization of perfluoroalkyl allyl ethers into their corresponding (E/Z)-propen-1-yl ethers represents a critical, atom-economical transformation in modern organofluorine chemistry. These propenyl ethers are valuable building blocks for the synthesis of advanced fluoropolymers, specialty coatings, and functionalized materials. This guide provides a comprehensive overview of the transition metal-catalyzed isomerization techniques, focusing on the underlying mechanisms, a comparative analysis of catalytic systems, and detailed, field-tested protocols for researchers in materials science and drug development.
Introduction: The Strategic Importance of Isomerization
Perfluoroalkyl-substituted compounds are prized for their unique properties, including exceptional thermal and chemical stability, hydrophobicity, and oleophobicity. Perfluoroalkyl vinyl ethers (PAVEs), in particular, are important monomers for creating high-performance fluoropolymers and materials.[1][2][3] While direct synthesis of PAVEs can be challenging, the isomerization of readily available perfluoroalkyl allyl ethers offers an elegant and efficient alternative.[4] This double-bond migration is a thermodynamically favorable process, converting a terminal alkene into a more stable internal alkene.
The reaction is catalyzed by various transition metal complexes, offering a clean and high-yield pathway to the desired propenyl ethers, which can be seen as vinyl ether surrogates.[4][5] This document details the core principles and practical methodologies for achieving this transformation efficiently and selectively.
Mechanistic Pathways in Transition Metal-Catalyzed Isomerization
The isomerization of allyl ethers by transition metal complexes is generally understood to proceed through two primary mechanistic pathways: the hydride addition-elimination mechanism and the π-allyl mechanism .[6] The operative pathway is often dependent on the specific metal center, its ligand sphere, and the reaction conditions.
The Hydride Addition-Elimination Pathway
This is a widely accepted mechanism for many ruthenium and iridium catalysts.[7][8] The process involves the formal 1,2-migration of a hydrogen atom.
-
Step 1: Catalyst Activation & Alkene Coordination: A coordinatively unsaturated metal-hydride species is generated from the pre-catalyst. The allyl ether then coordinates to this active species.
-
Step 2: Migratory Insertion (Hydrometallation): The metal-hydride bond adds across the terminal double bond of the allyl ether. This insertion can occur in two ways, but the anti-Markovnikov addition is favored, forming a more stable primary metal-alkyl intermediate.
-
Step 3: β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the ether oxygen (the β-position relative to the metal) is eliminated and transferred back to the metal center.
-
Step 4: Dissociation: The newly formed, thermodynamically more stable internal alkene (the propenyl ether) dissociates from the metal complex, regenerating the active metal-hydride catalyst to continue the cycle.
Figure 3: General Experimental Workflow.
Materials & Reagents
-
Substrate: Perfluoroalkyl allyl ether (e.g., 1H,1H,2H-perfluoro-1-octyl allyl ether)
-
Catalyst: [RuClH(CO)(PPh₃)₃] (Chlorocarbonyl(hydrido)tris(triphenylphosphine)ruthenium(II))
-
Base (Optional but Recommended): Tributylamine (Bu₃N) *[9] Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar)
-
Equipment: Schlenk flask or sealed pressure tube, magnetic stirrer with hotplate, condenser (if under reflux), vacuum line, NMR tubes, GC-MS vials.
Step-by-Step Protocol (Solvent-Free)
Rationale: A solvent-free approach is often preferred as it is more environmentally friendly ("green"), simplifies purification, and maximizes reactant concentration, leading to faster reaction times.
- Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of N₂ or Ar.
- Equip a 25 mL Schlenk flask with a magnetic stir bar and a rubber septum.
- Purge the flask with N₂ or Ar for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition:
-
To the inerted flask, add the perfluoroalkyl allyl ether (e.g., 5.0 g, 1 equiv.).
-
Add tributylamine (Bu₃N) (e.g., 0.1 equiv.). The base acts as a phosphine scavenger and can enhance catalytic activity. [9] * In a separate vial, weigh the catalyst [RuClH(CO)(PPh₃)₃] (e.g., 0.1 mol%) under the inert atmosphere of a glovebox, or quickly in air and add it to the flask.
-
Expert Tip: For small-scale reactions, it is often easier to prepare a stock solution of the catalyst in a dry, degassed, inert solvent (like toluene) and add the required volume via syringe, removing the solvent later under vacuum if a strictly solvent-free reaction is desired.
-
-
Reaction Execution:
-
Seal the flask or pressure tube securely.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-120°C).
-
Begin vigorous stirring. The reaction mixture should be a homogeneous solution.
-
Note on UV-Irradiation: If available, irradiating the reaction mixture with a UV lamp (e.g., 365 nm) can significantly improve the conversion rate for the [RuClH(CO)(PPh₃)₃] catalyst.
-
[9]4. Monitoring the Reaction:
- Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.
- Dilute the aliquot with a suitable solvent (e.g., CDCl₃ for NMR, or acetone for GC-MS).
- Analyze the sample by ¹⁹F NMR or ¹H NMR to observe the disappearance of the allyl signals and the appearance of the new propenyl signals. The E/Z ratio can also be determined from the integration of the respective vinyl proton signals.
- Continue the reaction until the starting material is fully consumed (typically 1-6 hours).
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
The primary goal of the work-up is to remove the ruthenium catalyst. This can be achieved by:
-
A) Silica Gel Filtration: Dilute the crude mixture with a minimal amount of a non-polar solvent (e.g., hexane) and pass it through a short plug of silica gel. The non-polar product will elute while the polar catalyst complex is retained.
-
B) Distillation: For volatile products, fractional distillation under reduced pressure is a highly effective method for obtaining the pure propenyl ether, leaving the non-volatile catalyst behind.
-
-
Collect the purified product and confirm its identity and purity using NMR spectroscopy and GC-MS.
-
Safety and Handling Considerations
-
Fluorinated Compounds: While perfluoroalkyl ethers are generally stable, handle them in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Transition Metal Catalysts: Many transition metal complexes are toxic and air-sensitive. Handle them under an inert atmosphere whenever possible. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressurized Systems: When using sealed tubes at elevated temperatures, always use a blast shield and ensure the vessel is rated for the intended pressure and temperature.
Conclusion
The catalytic isomerization of perfluoroalkyl allyl ethers is a powerful and versatile method for synthesizing valuable perfluoroalkyl propenyl ethers. Ruthenium-based catalysts, particularly under solvent-free conditions, offer a highly efficient, atom-economical, and scalable route. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce these important fluorinated building blocks for a wide range of applications in materials science and beyond.
References
- Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. (n.d.).
- Perfluoroalkyl vinyl ether is a type of fluoropolymer monomer that contains fluorine. (n.d.).
- Lazzari, D., et al. (2014). Solvent-free catalytic isomerization of perfluoroalkyl allyl ethers. New Journal of Chemistry, 38(1), 146-151.
- Lazzari, D., et al. (2013). Solvent-free catalytic isomerization of perfluoroalkyl allyl ethers. New Journal of Chemistry.
- Synthesis of perfluoroalkyl vinyl ether acids and derivatives. (n.d.). Journal of Organic Chemistry.
- Production of perfluoro(alkyl vinyl ethers). (1996).
- Golborn, P., & Scheinmann, F. (1973). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, 2870-2875.
- Production of perfluoro(alkyl vinyl ethers). (2001).
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.). Russian Journal of General Chemistry.
-
Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. (2020). IRIS .
- Perfluoro ethyl vinyl ether. (n.d.). Chem-Impex.
- Polymers containing perfluorovinyl ethers and applications for such polymers. (2004).
- Perfluoro(methyl vinyl ether): Properties, Applications, and Advanced Synthesis Methods. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanistic Understanding of Transition Metal Catalyzed Olefin Isomerization: Metal-Hydride Insertion-Elimination vs. π-Allyl Pathways. (2025).
- Baudry, D., et al. (1977). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers.
- Marciniec, B., et al. (2004). Isomerization of alkyl allyl and allyl silyl ethers catalyzed by ruthenium complexes.
- Baudry, D. (1977). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers. SciSpace.
- Rhodium-catalyzed isomerization of homoallylic alcohols with a tethered carbonyl group: pathway to 1,6-diketones. (n.d.). Organic & Biomolecular Chemistry.
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- 1. Perfluoroalkyl vinyl ether is a type of fluoropolymer monomer that contains fluorine-Tianjin Changlu Fluorochemical Material co.,Ltd. [en.tjclchem.com]
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- 3. nbinno.com [nbinno.com]
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- 5. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free catalytic isomerization of perfluoroalkyl allyl ethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
strategies to improve yield in Williamson ether synthesis of fluorinated compounds
Welcome to the technical support center for the Williamson ether synthesis of fluorinated compounds. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This resource is structured as a series of troubleshooting guides and frequently asked questions, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Optimizing Your Synthesis
The introduction of fluorine atoms into your target molecule significantly alters the electronic properties of your substrates, often leading to challenges not seen in standard Williamson ether syntheses. This guide will walk you through the most common problems and their solutions.
Problem 1: My reaction yield is low, or I am getting no product.
This is the most frequent issue encountered. The cause often lies in the reduced reactivity of the fluorinated starting materials. The strongly electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of a fluoroalkoxide or the electrophilicity of a fluoroalkyl halide.[1] Let's diagnose the potential causes systematically.
dot
Caption: Troubleshooting flowchart for low yield.
Possible Cause 1: Sub-optimal Choice of Reactants
The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance.[2][3][4]
-
Expert Insight: For an unsymmetrical ether, you have two potential synthetic routes. Always choose the pathway that involves the alkoxide attacking a primary (1°) or methyl halide. Using secondary (2°) or tertiary (3°) alkyl halides will strongly favor the E2 elimination side reaction, especially with a strong base like an alkoxide, leading to the formation of alkenes instead of your desired ether.[5][6][7]
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Example: To synthesize 2,2,2-trifluoroethyl butyl ether, reacting sodium 2,2,2-trifluoroethoxide with 1-bromobutane (a primary halide) is far superior to reacting sodium butoxide with 1-bromo-2,2,2-trifluoroethane.
-
Possible Cause 2: Incorrect Solvent Choice
The solvent plays a critical role in mediating the reactivity of the nucleophile.
-
Expert Insight: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are the best choices.[3][8] These solvents excel at solvating the alkoxide's counter-ion (e.g., Na⁺, K⁺) while leaving the alkoxide anion "naked" and highly reactive.[8] Protic solvents (like water or alcohols) will form hydrogen bonds with the alkoxide, stabilizing it and significantly reducing its nucleophilicity.[3][5]
Possible Cause 3: Reduced Nucleophilicity of Fluoroalkoxides
The electron-withdrawing fluorine atoms make the oxygen in a fluoroalkoxide less electron-rich and therefore a weaker nucleophile compared to its non-fluorinated analog.[1]
-
Expert Insight: To overcome this, you need to enhance the reaction conditions.
-
Increase Temperature: Typical reactions are run between 50-100 °C.[3][5] For sluggish reactions involving fluoroalkoxides, you may need to increase the temperature further, sometimes requiring sealed-tube or autoclave conditions for higher boiling point solvents.[9]
-
Use a Phase-Transfer Catalyst (PTC): This is one of the most effective strategies. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide resides.[3][10][11] This dramatically increases the effective concentration and reactivity of the nucleophile. Yields for fluorinated systems have been shown to increase from 45-55% in DMSO to 87-94% when using a PTC in a biphasic system.[9][12]
-
dot
Caption: Role of a Phase-Transfer Catalyst (PTC).
Problem 2: My reaction is producing significant amounts of an alkene byproduct.
This indicates that the E2 elimination pathway is outcompeting your desired SN2 substitution.
-
Expert Insight:
-
Check Your Alkyl Halide: As mentioned, this is the most common cause. If you are using a secondary or tertiary alkyl halide, elimination will be a major, if not the sole, pathway.[2][5] Redesign your synthesis to use a primary halide.
-
Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. If you are using a primary halide but still see elimination, try running the reaction at a lower temperature for a longer period.
-
Use a Less Hindered Base/Alkoxide: If your alkoxide is sterically bulky (e.g., a tert-butoxide), it will act more as a base than a nucleophile.[4] If the synthesis allows, using a less hindered alkoxide can favor substitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for generating the alkoxide?
For generating the alkoxide in situ, a strong, non-nucleophilic base is ideal. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[2][8] They irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[2] For more acidic starting materials like phenols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[8]
Q2: Can I use the parent alcohol as the solvent?
While this is a classic approach for simple ethers (e.g., using ethanol as a solvent for a reaction with sodium ethoxide), it is generally not recommended for the synthesis of fluorinated compounds.[2] The alcohol solvent can hydrogen-bond with and stabilize the fluoroalkoxide, reducing its nucleophilicity and slowing the reaction rate.[3][5] A polar aprotic solvent like DMF or DMSO is a much better choice.
Q3: How do I choose the best leaving group on my alkyl halide?
For the alkyl halide, the leaving group ability follows the trend I > Br > Cl >> F. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[9] Alkyl fluorides are generally not used as they are very poor leaving groups.[2] Alkyl bromides often provide a good balance of reactivity and cost-effectiveness.[9] Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are also excellent leaving groups and can be used in place of halides.[2][4]
Q4: My starting material is a fluorinated phenol. Are there special considerations?
Yes. Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).[3][8]
-
To favor O-alkylation , use polar aprotic solvents (DMF, DMSO). These solvents leave the oxygen anion more available for attack.[8]
-
To favor C-alkylation , protic solvents (water, TFE) are used, as they solvate the oxygen via hydrogen bonding, making the ring carbons more relatively nucleophilic.[8] Therefore, for your ether synthesis, strictly adhere to polar aprotic solvents.
Data & Protocols
Table 1: Recommended Reaction Conditions for Fluorinated Substrates
| Reactants | Base / System | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
| H(CF₂CF₂)nCH₂OH + Alkyl Halide (n=1) | KOH | DMSO | None | 100 | 45-55 | [9] |
| H(CF₂CF₂)nCH₂OH + Alkyl Halide (n=2,3) | 40% aq. KOH | Dichloromethane | TEBAC* | 40 | 87-94 | [9] |
| CF₃CH₂OH + C₂H₅Br | Na (to form alkoxide) | Dioxane | None | 130 | Good | [9] |
| General Synthesis | NaH or KH | DMF or DMSO | Optional | 50-100 | 50-95 | [3][5] |
*TEBAC: Triethylbenzylammonium chloride
Experimental Protocol: High-Yield Synthesis of a Fluoroalkyl Ether via Phase-Transfer Catalysis
This general protocol is based on highly successful methods for alkylating fluorinated alcohols.[9][12]
Objective: To synthesize a fluoroalkyl ether from a telomer alcohol and an alkyl bromide using a phase-transfer catalyst.
Materials:
-
Telomer Alcohol (e.g., H(CF₂CF₂)₂CH₂OH)
-
Alkyl Bromide (e.g., 1-bromobutane)
-
Potassium Hydroxide (KOH), 40% aqueous solution
-
Dichloromethane (DCM)
-
Tetrabutylammonium Bromide (TBAB) or other suitable PTC
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the telomer alcohol (1.0 eq), dichloromethane (approx. 0.5 M concentration), and the phase-transfer catalyst (0.05 - 0.1 eq).
-
Base Addition: Begin vigorous stirring and add the 40% aqueous KOH solution (2.0 - 3.0 eq). The mixture should be biphasic.
-
Alkoxide Formation: Stir the mixture at 40 °C for 1 hour to facilitate the formation and transfer of the alkoxide into the organic phase.
-
Alkyl Halide Addition: Slowly add the alkyl bromide (1.1 eq) to the reaction mixture via a dropping funnel.
-
Reaction: Maintain the temperature at 40 °C and continue vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 5-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the final fluorinated ether.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes. [Link]
-
JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 10. jetir.org [jetir.org]
- 11. alfachemic.com [alfachemic.com]
- 12. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
Technical Support Center: Purification of Allyl 1,1,2,2-tetrafluoroethyl ether via Fractional Distillation
Welcome to the technical support guide for the high-purity separation of Allyl 1,1,2,2-tetrafluoroethyl ether. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our approach is grounded in chemical engineering principles and extensive field experience to ensure both the purity of your product and the safety of your laboratory.
Section 1: Critical Safety Precautions & Pre-Distillation Checklist
The purification of halogenated ethers carries significant risks that must be proactively managed. This compound is a highly flammable liquid with a flash point of -5°C and is classified as harmful.[1][2] Adherence to safety protocols is not optional.
Frequently Asked Safety Questions:
Q: What are the primary hazards I should be aware of? A: There are three primary hazards:
-
Flammability: The low flash point means vapors can ignite at well below room temperature. All operations must be conducted away from ignition sources in a certified chemical fume hood.[3]
-
Toxicity & Exposure: Halogenated solvents can be harmful if inhaled or absorbed through the skin.[4] Always use appropriate personal protective equipment (PPE).
-
Thermal Decomposition: Fluorinated ethers can decompose at elevated temperatures, potentially generating corrosive and toxic byproducts such as hydrogen fluoride (HF).[5] This risk is heightened by the presence of certain metals, which can catalyze decomposition.[6][7]
Q: What Personal Protective Equipment (PPE) is mandatory? A:
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be worn over the goggles, especially during charging and deactivation steps.[8]
-
Hand Protection: Use nitrile gloves, and consider double-gloving, as their compatibility with some halogenated solvents can be poor.[9] Always consult the manufacturer's glove compatibility chart.
-
Body Protection: A fire-resistant lab coat is essential.[8]
-
Ventilation: All work must be performed inside a properly functioning chemical fume hood.[9]
Pre-Distillation Safety Checklist:
Section 2: Core Protocol - High-Purity Fractional Distillation
This protocol is designed for separating this compound (Boiling Point: 76-78°C[1][2][11]) from common higher-boiling impurities such as unreacted allyl alcohol (Boiling Point: 97°C[12]). The ~20°C difference in boiling points makes fractional distillation an effective purification method.[13]
Experimental Workflow Diagram
Caption: Workflow for the fractional distillation of this compound.
Step-by-Step Methodology
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in standard laboratory guides.[10] Use a round-bottom flask (reboiler), a packed fractionating column (e.g., Vigreux or one with structured packing), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Causality: A packed column provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating liquids with close boiling points.[14][15] The number of "theoretical plates" determines the separation efficiency.[10]
-
-
System Preparation:
-
Add anti-bumping granules or a PTFE-coated magnetic stir bar to the reboiler.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.[8]
-
Causality: This prevents bumping (sudden, violent boiling) and ensures smooth vapor generation. The headspace is crucial for safe operation.
-
-
Initiating Distillation:
-
Begin the flow of cooling water through the condenser (in at the bottom, out at the top).[10]
-
Start a gentle flow of inert gas (Nitrogen or Argon).
-
Apply heat using a heating mantle controlled by a variable transformer. Gradually increase the temperature until the mixture begins to boil.
-
Causality: Gradual heating prevents thermal shock to the glassware and avoids a sudden surge of vapor that could flood the column.
-
-
Establishing Reflux:
-
Allow the vapor to rise slowly through the column until a stable ring of condensate is established and drips back into the flask.[10] Let the column equilibrate under total reflux (no product being collected) for at least 30 minutes.
-
Causality: This equilibration period allows the vapor composition gradient to establish along the column, with the most volatile component concentrating at the top, which is critical for achieving high separation efficiency.[13][16]
-
-
Collecting Fractions:
-
Foreshot: Collect the first few milliliters of distillate separately. The temperature may be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of pure this compound (76-78°C at atmospheric pressure), switch to a clean receiving flask to collect the main product.[10] The distillation rate should be slow and steady, typically 1-2 drops per second.
-
Final Fraction: If the temperature begins to rise sharply or drop, it indicates the desired product has distilled over. Stop the distillation immediately by removing the heat source.[10]
-
Causality: Collecting fractions allows for the isolation of the pure compound from both lower-boiling and higher-boiling impurities. A stable head temperature is the primary indicator of a pure substance distilling.[10]
-
-
Shutdown:
-
Remove the heating mantle and allow the entire apparatus to cool to room temperature under the inert gas atmosphere before disassembly.
-
Causality: Cooling under an inert atmosphere prevents air from being drawn into the hot apparatus, which could create a flammable mixture.
-
Section 3: Key Parameters & Data Summary
Properly controlling distillation parameters is key to a successful purification.
| Parameter | Value / Recommendation | Rationale & Reference |
| Boiling Point (at 1 atm) | 76-78 °C | Key physical property for identifying the pure fraction.[1][2][11] |
| Flash Point | -5 °C | Dictates the need for stringent fire safety precautions.[1][2] |
| Operating Pressure | Atmospheric or Vacuum | Vacuum distillation lowers the boiling point, reducing the risk of thermal decomposition.[13] |
| Column Packing | Pro-Pak® (Stainless Steel), Raschig Rings (Ceramic), or Structured Packing | High surface area and low pressure drop are desirable.[17][18][19] Ceramic is useful if corrosive byproducts are a concern.[17][19] |
| Reflux Ratio | 5:1 to 10:1 (Distillate Returned : Distillate Collected) | A higher reflux ratio improves separation but increases distillation time. Essential for close-boiling mixtures.[13] |
| Heating Source | Heating Mantle with Controller | Provides even, controllable heating. Never use an open flame. [10] |
| Inert Gas | Nitrogen or Argon | Prevents oxidation of the compound and mitigates fire/explosion risk.[8] |
Section 4: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the distillation process.
Troubleshooting Flowchart
Caption: A diagnostic flowchart for troubleshooting fractional distillation issues.
Common Problems & Solutions (Q&A)
Q: My distillate is coming over a very broad temperature range. Why is the separation inefficient? A: This indicates poor separation efficiency.[20]
-
Cause 1: Distillation rate is too fast. The column does not have time to reach equilibrium.
-
Solution: Reduce the heat input to slow the collection rate to 1-2 drops per second.
-
-
Cause 2: Insufficient reflux. Not enough condensed vapor is being returned to the column to enrich the vapor phase.
-
Solution: Increase the reflux ratio. If using a manual head, collect distillate more slowly. For automated systems, adjust the controller.
-
-
Cause 3: Inadequate column packing. The column may have too few theoretical plates for the separation.
-
Solution: Use a longer column or a more efficient type of packing, such as structured packing.[17]
-
Q: The distillation has stopped, and the condensate ring in the column has fallen. What should I do? A: This is often due to insufficient heat input or heat loss from the column.
-
Cause 1: Heat input is too low. The energy supplied is not enough to push the vapor to the top of the column.
-
Solution: Increase the setting on the heating mantle controller slightly.[10]
-
-
Cause 2: Excessive heat loss. The column is losing heat to the surrounding environment, causing premature condensation.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil, but leave a small strip open to observe the process.[10]
-
Q: The pressure in my system is fluctuating wildly and the liquid in the flask is bumping violently. A: This is a dangerous situation that can lead to apparatus failure.
-
Cause 1: Column flooding. The boil-up rate is too high, causing liquid to be pushed up the column instead of flowing down, blocking vapor flow.[20]
-
Solution: Immediately reduce or remove the heat source and allow the column to drain. Resume heating at a much lower rate.
-
-
Cause 2: Ineffective boiling chips or stirring. The lack of nucleation sites leads to superheating followed by violent boiling.
-
Solution: Cool the system completely and add fresh boiling chips or ensure the magnetic stirrer is functioning correctly. Never add boiling chips to a hot liquid.
-
Q: The liquid in the reboiler is turning dark, or I see fumes. What is happening? A: STOP THE DISTILLATION IMMEDIATELY by removing the heat source. This is a strong indicator of thermal decomposition.[6][7]
-
Cause: The reboiler temperature is too high. This is causing the ether to break down, potentially forming HF and other hazardous products.[5]
-
Solution: After cooling the system safely, reconsider the purification strategy. The best approach is to re-run the distillation under vacuum to significantly lower the required boiling temperature and minimize decomposition risk.
-
Section 5: Frequently Asked Questions (FAQs)
Q: Should I use a packed column or a tray column? A: For laboratory and pilot-scale operations, packed columns are generally preferred.[13] They offer a lower pressure drop, which is especially important for vacuum distillation, and are less prone to fouling with small-scale batches. Tray columns are more common in large industrial applications.[15]
Q: What type of packing material is best? A: The choice depends on the required efficiency and material compatibility.
-
Random Packing (Raschig rings, saddles): Good general-purpose packing, available in ceramic for corrosive applications.[19]
-
Structured Packing (e.g., Pro-Pak®, wire mesh): Offers higher efficiency (more theoretical plates per unit length) and lower pressure drop, making it ideal for difficult separations or vacuum work.[17][18] 316 stainless steel is a common material of construction.[18]
Q: Can this compound form an azeotrope? A: It is possible. Fluorinated ethers are known to form azeotropes with various solvents.[21] An azeotrope is a mixture that boils at a constant temperature and with a constant composition, making separation by standard distillation impossible.[13] If you observe a constant boiling point that does not match the literature value for the pure compound, and GC analysis shows multiple components in the distillate, you may have an azeotrope. In such cases, methods like azeotropic distillation with a different entrainer may be necessary.
Q: How do I handle the waste from the distillation? A: The "bottoms" (residue in the reboiler) and any impure fractions should be collected and disposed of as halogenated organic waste.[4] Do not mix this waste stream with non-halogenated solvents. Follow all local and institutional guidelines for hazardous waste disposal.
Section 6: References
-
Decomposition pathway for model fluorinated ethers on the clean iron surface. (1992). Journal of Vacuum Science & Technology A. [Link]
-
Gage, C. L., & Kazachki, G. S. (1992). Predictions of Azeotropes Formed from Fluorinated Ethers, Ethanes, and Propanes. EPA Report. [Link]
-
Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A. [Link]
-
Wang, A., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Nature Communications. [Link]
-
Tinita Engineering Pvt. Ltd. (n.d.). Fractional Distillation Column Supplier. [Link]
-
Maratek. (n.d.). Fractional Distillation Equipment. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Chemistry For Everyone. (2023). How Do You Troubleshoot Common Distillation Column Issues?[Link]
-
Scribd. (n.d.). Types of Packing Materials. [Link]
-
TOPTION Instrument. (2023). Efficiency and Precision in Distillation with Fractional Columns. [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. [Link]
-
Pope Scientific Inc. (n.d.). Fractionating Column Packing. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Distilmate. (n.d.). The Best Distillation Column Packing Material (For Reflux). [Link]
-
LookChem. (n.d.). Cas 1428-33-7, this compound. [Link]
-
Georgia Institute of Technology, Environmental Health & Safety. (n.d.). Distillations. [Link]
-
Pope Scientific, Inc. (n.d.). Fractional Distillation Equipment. [Link]
-
Alaqua Inc. (n.d.). Top Industrial Distillation Equipment for Efficient Fractional Process. [Link]
-
Reddit. (2022). Distillation not working. [Link]
-
Arishtam India. (2024). Safety & Precautions in Distillation. [Link]
-
INDOFINE Chemical Company. (n.d.). ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7. [Link]
-
AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
Silent Spring Institute. (2020). Thermal degradation of fluoropolymers. [Link]
-
American Chemical Society. (2023). Engineering of Electrolyte Solution in Governing the Stability of Sodium Metal Anode for Room Temperature Sodium−Sulfur Batteries. [Link]
-
University of California, Santa Barbara. (n.d.). Safe Use of Solvent Stills. [Link]
-
Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
-
Wikipedia. (n.d.). Azeotrope tables. [Link]
-
Horsley, L. H. (1962). AZEOTROPIC DATA- II. [Link]
-
University College London, Safety Services. (2021). Working safely with solvents. [Link]
-
University of Illinois Chicago. (n.d.). Azeotropic data for binary mixtures. [Link]
-
Scribd. (n.d.). Solvent Cleaning Azeotropes Guide. [Link]
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Google Patents. (n.d.). CA1046086A - 1,2,2,2-tetrafluoroethyl ethers and process for preparing them.
-
PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl allyl ether. [Link]
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methods for removing impurities from crude fluorinated ether products
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on removing impurities from crude fluorinated ether products. It is structured to address common challenges through practical, field-proven methodologies, troubleshooting advice, and frequently asked questions.
Introduction: The Challenge of Purity in Fluorinated Ethers
Fluorinated ethers are a critical class of compounds, valued for their unique properties including high thermal stability, chemical inertness, and specific solvency, making them indispensable in pharmaceuticals, materials science, and battery technology.[1] However, their synthesis, whether through Williamson ether synthesis, radical additions, or electrochemical fluorination, often yields a crude product contaminated with a variety of impurities.[1][2] These can include unreacted starting materials, by-products from side reactions, and residual solvents.[3][4]
Achieving high purity is paramount, as even trace impurities can significantly impact downstream applications, from altering reaction kinetics to introducing toxicity in drug candidates. This guide is designed to navigate the complexities of fluorinated ether purification, providing a logical framework for selecting and optimizing methods to achieve your desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude fluorinated ether product?
A1: Impurities are typically related to your synthetic route. Common classes include:
-
Unreacted Starting Materials: Such as fluorinated alcohols, alkyl halides, or fluoroalkenes.[2][4] Residual fluorinated alcohols are frequently observed in materials synthesized from them.[4]
-
Reaction By-products: Isomers, products of elimination reactions, or compounds formed from side-reactions with the solvent.
-
Solvents: High-boiling point polar aprotic solvents used in synthesis, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF), are common.[3]
-
Inorganic Salts: Precipitated salts (e.g., sodium bromide, lithium nonaflate) formed during the reaction must be removed.[3]
-
Water: Introduced during aqueous work-up steps.
Q2: How do I choose the right primary purification method?
A2: The choice depends on the physical properties of your target ether and the nature of the impurities.
-
For removing inorganic salts and water-soluble solvents (like DMF/DMSO): Start with a Liquid-Liquid Extraction (LLE) work-up.[5][6]
-
For separating your product from volatile impurities or starting materials with significantly different boiling points (>70 °C): Distillation (simple, fractional, or vacuum) is the most effective and scalable method.[7][8]
-
For separating complex mixtures, isomers, or impurities with similar boiling points: Chromatography , particularly using fluorinated stationary phases, offers the highest resolution.[9][10]
-
For removing minor polar impurities or color: Adsorption by passing the crude product through a plug of silica gel or activated alumina can be effective.[11]
Q3: Does the fluorine content of my ether affect the purification strategy?
A3: Absolutely. Highly fluorinated compounds exhibit unique "fluorophilicity," meaning they have a high affinity for other fluorinated substances and low miscibility with many hydrocarbon-based solvents.[10] This property can be exploited in both LLE by choosing a fluorinated solvent for extraction and in chromatography, where fluorinated stationary phases can offer unique selectivity for separating fluorinated molecules from each other.[9][12]
Q4: My fluorinated ether seems to be decomposing during distillation. What should I do?
A4: Thermal decomposition is a common issue, especially for compounds with high boiling points (>150 °C).[7] The solution is to use reduced pressure (vacuum) distillation . By lowering the pressure, you lower the boiling point of your compound, allowing it to distill at a temperature below its decomposition point.[7] Ensure your vacuum system is robust and free of leaks.
Purification Method Selection Workflow
This diagram outlines a logical decision-making process for purifying a crude fluorinated ether product.
Caption: Decision tree for selecting a fluorinated ether purification method.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Liquid-Liquid Extraction | - The two immiscible phases have similar densities. - Vigorous shaking created a stable colloidal suspension. - High concentration of surfactant-like impurities. | - Patience: Allow the mixture to stand for an extended period. - Add Brine: Add a saturated NaCl solution to increase the aqueous phase density and disrupt the emulsion.[13] - Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Filtration: Pass the emulsified layer through a pad of celite or glass wool. |
| Product Fails to Distill at Expected Temperature | - Vacuum pressure is not low enough. - The system has a leak. - Thermometer is placed incorrectly (too high). - Formation of a high-boiling azeotrope with an impurity.[7] | - Check Vacuum: Ensure your vacuum pump is functioning correctly and the pressure is at the target level. - Check for Leaks: Inspect all joints and connections for leaks. Use vacuum grease where appropriate. - Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the condenser side-arm. - Azeotrope Disruption: Consider adding a different, non-azeotrope-forming solvent and re-distilling, though this can be complex. |
| Product Co-elutes with Impurity during Chromatography | - Insufficient selectivity of the stationary phase. - Inappropriate mobile phase polarity. | - Change Stationary Phase: If using a standard silica or C18 column, switch to a fluorinated phase (e.g., PFP or TDF) to leverage fluorophilicity for better separation.[9][14] - Optimize Mobile Phase: Perform a gradient elution to find the optimal solvent mixture. For reverse-phase, using a fluorinated eluent like trifluoroethanol (TFE) can enhance selectivity.[12] |
| Low Product Recovery After Purification | - Product loss during multiple extraction or transfer steps. - Irreversible adsorption onto a chromatography column. - Decomposition on the column. - Product is more volatile than anticipated and was lost during solvent evaporation.[3] | - Minimize Transfers: Use fewer, larger volume extractions rather than many small ones. - Deactivate Column: For sensitive compounds, consider pre-treating a silica column with a small amount of a base like triethylamine in your eluent. - Gentle Evaporation: Use a rotary evaporator with controlled temperature and pressure. For very volatile ethers, avoid complete solvent removal. |
Experimental Protocols
Protocol 1: General Aqueous Work-up via Liquid-Liquid Extraction (LLE)
This protocol is designed to remove inorganic salts, water, and highly polar solvents from a crude reaction mixture.
Causality: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6] The fluorinated ether, being nonpolar or semi-polar, will preferentially remain in the organic phase, while ionic salts and polar impurities will move into the aqueous phase.
Materials:
-
Crude fluorinated ether product in an organic solvent.
-
Separatory funnel.[13]
-
Deionized water.
-
Saturated sodium chloride solution (Brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Erlenmeyer flasks.
Procedure:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size (it should not be more than two-thirds full).
-
Dilution: If the crude mixture is concentrated, dilute it with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). This helps improve phase separation.
-
First Wash (Water): Add an equal volume of deionized water to the funnel. Stopper the funnel, and while holding the stopper and stopcock firmly, invert it and vent to release any pressure.[13] Gently swirl or invert the funnel 10-15 times. Do not shake vigorously to avoid emulsion formation.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually aqueous, but not always with fluorinated compounds) will be at the bottom.[13]
-
Drain: Drain the lower layer into a flask. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.
-
Second Wash (Brine): Add an equal volume of brine to the organic layer remaining in the funnel. Repeat the gentle mixing and separation process. The brine wash helps to remove residual water from the organic phase and break up any minor emulsions.
-
Collect Organic Layer: Drain the brine layer and transfer the organic layer into a clean, dry Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all water has been removed.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude, washed fluorinated ether, which is now ready for further purification like distillation.
Protocol 2: Purification by Vacuum Distillation
This protocol is for purifying thermally sensitive or high-boiling point (>150 °C at atmospheric pressure) fluorinated ethers.[7]
Causality: Lowering the pressure above a liquid reduces its boiling point. This allows for the volatilization and subsequent condensation of the compound at a temperature that prevents thermal degradation.
Materials:
-
Washed and dried crude fluorinated ether.
-
Distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask).
-
Vacuum pump with a pressure gauge and cold trap.
-
Heating mantle and magnetic stirrer.
-
Boiling chips or a magnetic stir bar.
Procedure:
-
Assembly: Assemble the distillation apparatus, ensuring all glass joints are clean and properly greased for a good vacuum seal.
-
Charge the Flask: Add the crude ether and a few boiling chips or a stir bar to the distillation flask. Do not fill the flask more than half full.
-
Secure System: Connect the vacuum pump to the apparatus via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from volatile vapors.
-
Apply Vacuum: Turn on the stirrer and slowly apply the vacuum. Observe for any initial bumping or rapid boiling.
-
Apply Heat: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect Fractions: As the temperature rises, you may observe lower-boiling impurities distilling first. Collect this "forerun" in a separate receiving flask.
-
Collect Product: When the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean, pre-weighed receiving flask. Collect the fraction until the temperature begins to drop or rise significantly.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum. Releasing the vacuum while the system is hot can cause an explosion.
-
Analysis: Analyze the collected fraction for purity using an appropriate method like GC or ¹⁹F NMR.[1][15]
Analytical Methods for Purity Assessment
Confirming the purity of the final product is a critical step. No purification is complete without validation.
| Analytical Technique | Information Provided | Best For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative purity (% area) and identifies volatile impurities by their mass spectra and retention times.[15][16] | Assessing purity of volatile and thermally stable ethers; identifying low-level volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and separates non-volatile or thermally sensitive compounds.[17] Can be coupled with MS for identification. | Purity assessment of high molecular weight or thermally labile fluorinated ethers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹⁹F NMR: The gold standard for fluorinated compounds. Provides structural confirmation and can detect and quantify fluorine-containing impurities.[1] ¹H NMR: Confirms the structure of non-fluorinated parts of the molecule and detects hydrocarbon impurities. | Structural verification and detection of isomeric or fluorine-containing impurities. |
Safety First: Handling Fluorinated Compounds
Working with fluorinated ethers and the solvents used in their purification requires strict adherence to safety protocols.
-
Ventilation: Always handle fluorinated compounds and organic solvents in a well-ventilated fume hood to minimize inhalation of vapors.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat at all times.[18][20]
-
Handling Precautions: Avoid direct skin and eye contact.[21] Some fluorinated compounds can decompose on contact with moisture to form hydrofluoric acid (HF), which is extremely corrosive and toxic.[21]
-
Storage: Store fluorinated ethers in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[19][22]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic solvents or fluorinated compounds down the drain.[19]
References
- US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents.
-
Liquid-Liquid Extraction: An Overview | Syrris. Available at: [Link]
-
SAFETY DATA SHEET High Performance Fluorinated Solvent - Cloudinary. Available at: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
-
Liquid–liquid extraction - Wikipedia. Available at: [Link]
-
Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Available at: [Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. Available at: [Link]
-
Fluorine Safety. Available at: [Link]
-
Safe Work Instructions for Working With Solvents. Available at: [Link]
-
Fundamentals of liquid-liquid extraction - Engineering News - GlobalSpec. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
Separation Techniques (Edexcel GCSE Chemistry): Revision Note - Save My Exams. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. Available at: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]
-
Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust - PubMed. Available at: [Link]
-
Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
3.6: Separation of Mixtures - Chemistry LibreTexts. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]
-
Significant residual fluorinated alcohols present in various fluorinated materials - PubMed. Available at: [Link]
-
June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Available at: [Link]
-
Application Progress of New Adsorption Materials for Removing Fluorine from Water - MDPI. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]
- 4. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syrris.com [syrris.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. silicycle.com [silicycle.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hichemorganics.in [hichemorganics.in]
- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 20. cdn.dal.ca [cdn.dal.ca]
- 21. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 22. res.cloudinary.com [res.cloudinary.com]
Technical Support Center: Optimization of Reaction Parameters for the Allylation of 1,1,2,2-Tetrafluoroethanol
Welcome to the technical support center for the allylation of 1,1,2,2-tetrafluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Drawing from established principles of synthetic organic chemistry and practical laboratory experience, this document aims to be a comprehensive resource for navigating the nuances of this specific Williamson ether synthesis.
Introduction to the Allylation of 1,1,2,2-Tetrafluoroethanol
The synthesis of allyl 2,2,3,3-tetrafluoropropyl ether via the allylation of 1,1,2,2-tetrafluoroethanol is a specialized application of the classic Williamson ether synthesis. This reaction is of significant interest due to the unique properties conferred by the fluorinated moiety, which can enhance the metabolic stability and lipophilicity of molecules in drug discovery and materials science.
The core of the reaction involves the deprotonation of the weakly acidic 1,1,2,2-tetrafluoroethanol to form a tetrafluoroalkoxide, which then acts as a nucleophile to displace a halide from an allyl electrophile, typically allyl bromide. The presence of the highly electronegative fluorine atoms in the alcohol presents specific challenges that require careful optimization of reaction parameters to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a strong base like sodium hydride (NaH) typically used for this reaction?
A1: 1,1,2,2-Tetrafluoroethanol is more acidic than its non-fluorinated counterpart, ethanol, due to the electron-withdrawing inductive effect of the fluorine atoms. However, it is still a relatively weak acid. To ensure complete and irreversible deprotonation to form the nucleophilic alkoxide, a strong, non-nucleophilic base is required.[1][2] Sodium hydride (NaH) is an excellent choice because its conjugate acid is hydrogen gas (H₂), which simply bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reaction is the E2 elimination of the allyl halide, which is promoted by the basicity of the alkoxide.[3] This is particularly problematic with more sterically hindered bases or at elevated temperatures. To minimize elimination, it is crucial to:
-
Use a primary allyl halide (e.g., allyl bromide).[1]
-
Maintain a controlled reaction temperature.
-
Consider the use of a phase-transfer catalyst, which can enhance the nucleophilicity of the alkoxide at the reaction interface, favoring the desired SN2 pathway.[4]
Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the tetrafluoroalkoxide anion from the solid or aqueous phase (if using an aqueous base) to the organic phase where the allyl halide is dissolved.[4][5] This increases the effective concentration of the nucleophile in the organic phase, leading to a faster and more efficient reaction, often at lower temperatures, which can help to suppress side reactions.[4]
Q4: Can I use other bases besides sodium hydride?
A4: While NaH is common, other strong bases like potassium hydride (KH) or alkali metal hydroxides (NaOH, KOH) in conjunction with a phase-transfer catalyst can also be effective.[6] The choice of base can influence the reaction rate and selectivity. For instance, solid NaOH or KOH under phase-transfer conditions can be a safer and more practical alternative to NaH in some applications.[7]
Q5: What are the best solvents for this reaction?
A5: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3] Anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices.[2] It is critical to use anhydrous solvents, as any water present will react with the strong base and the alkoxide, reducing the yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Low or No Product Formation | 1. Incomplete deprotonation of the alcohol. 2. Inactive or insufficient base. 3. Poor quality of reagents (e.g., wet solvent, old allyl bromide). 4. Reaction temperature is too low. | 1. Ensure complete deprotonation: Use a sufficiently strong base like NaH (at least 1.1 equivalents). The pKa of the alcohol necessitates a strong base for complete conversion to the alkoxide.[1] 2. Verify base activity: Use fresh, properly stored NaH. NaH can slowly deactivate upon exposure to air and moisture. 3. Use anhydrous conditions: Dry all glassware and use anhydrous solvents. Water will quench the NaH and the alkoxide.[2] 4. Optimize temperature: While high temperatures can promote side reactions, the reaction may not proceed at very low temperatures. Monitor the reaction by TLC or GC to find the optimal temperature. |
| Formation of Allyl Alcohol as a Byproduct | Presence of hydroxide ions in the reaction mixture. | This is more common when using alkali metal hydroxides as the base. Hydroxide can compete with the alkoxide in attacking the allyl bromide. Ensure the use of a strong base like NaH to minimize residual hydroxide, or use a phase-transfer catalyst to favor the transport of the desired alkoxide.[4] |
| Significant Amount of Unreacted Starting Alcohol | 1. Insufficient amount of base. 2. Short reaction time. 3. Deactivation of the alkoxide. | 1. Increase base stoichiometry: Use a slight excess of the base (e.g., 1.2 equivalents) to ensure all the alcohol is deprotonated. 2. Extend reaction time: Monitor the reaction progress over a longer period. Some Williamson ether syntheses can take several hours to reach completion.[1] 3. Maintain inert atmosphere: Reactions with NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the alkoxide from reacting with atmospheric moisture and carbon dioxide. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely-eluting byproducts. | 1. Optimize reaction completion: A complete reaction will simplify purification. Use TLC or GC to monitor the disappearance of starting materials. 2. Efficient work-up: Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base and alkoxide.[8] 3. Chromatography optimization: Use a suitable solvent system for column chromatography to effectively separate the product from impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. |
Experimental Protocols
Protocol 1: Allylation of 1,1,2,2-Tetrafluoroethanol using Sodium Hydride
This protocol provides a general procedure for the synthesis of allyl 2,2,3,3-tetrafluoropropyl ether.
Materials:
-
1,1,2,2-Tetrafluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane washings each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Alkoxide Formation: Dissolve 1,1,2,2-tetrafluoroethanol (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the stirred NaH slurry at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Diagrams
Caption: Reaction mechanism for the allylation of 1,1,2,2-tetrafluoroethanol.
Caption: Troubleshooting flowchart for low yield in the allylation reaction.
References
-
Indofine Chemical Company. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chem-Station. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. Allyl 1,1,2,2-tetrafluoroethyl ether. [Link]
-
Fluoropharm. Allyl 2,2,3,3-tetrafluoropropyl ether. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Edubirdie. Williamson Ether Synthesis Lab 3. [Link]
-
University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]
-
MDPI. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. [Link]
-
MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Semantic Scholar. Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. [Link]
-
Organic Chemistry Portal. Allyl Ethers. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
PMC. Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
UC Berkeley. An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. [Link]
-
MDPI. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. [Link]
-
PMC. Late-stage [18F]Fluorination: New Solutions to Old Problems. [Link]
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook [chemicalbook.com]
- 5. 681-68-5 | Allyl 2,2,3,3-tetrafluoropropyl ether - Fluoropharm [fluoropharm.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Allyl ether(557-40-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Safe Handling and Long-Term Storage of Highly Flammable Ether Compounds
Welcome to the Technical Support Center for the safe handling and long-term storage of highly flammable ether compounds. This guide is designed for researchers, scientists, and drug development professionals who work with ethers such as diethyl ether, tetrahydrofuran (THF), and dioxane. Our goal is to provide you with in-depth technical guidance and field-proven insights to ensure the highest level of safety and experimental integrity in your laboratory.
Section 1: Understanding the Core Hazards of Ether Compounds
Highly flammable ether compounds present two primary hazards that every researcher must understand and mitigate: extreme flammability and the potential for explosive peroxide formation.[1][2] A thorough understanding of these risks is the foundation of safe laboratory practice.
Why are ethers so flammable?
Ethers are highly volatile, and their vapors have low flash points, meaning they can ignite at very low temperatures.[2][3] For example, diethyl ether has a flashpoint of -40°C and its vapor is heavier than air, allowing it to travel significant distances to an ignition source and "flash back".[2] Ignition sources can include not only open flames and sparks but also hot plates, steam pipes, and static electricity.[2][4]
What is peroxide formation and why is it dangerous?
Certain ethers react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and shock-sensitive peroxides.[2][5][6][7] Over time, these peroxides can crystallize and accumulate, particularly around the cap or in the container.[7][8] If these crystals are subjected to friction (like twisting a cap), heat, or mechanical shock, they can detonate with extreme violence.[6][9][10] This risk is significantly heightened when ethers are distilled or evaporated, as the peroxides become concentrated.[6]
Section 2: Troubleshooting Guide for Common Scenarios
This section addresses specific issues you might encounter during your experiments involving highly flammable ether compounds.
Scenario 1: You find an old container of ether in the lab.
-
Question: I found a bottle of diethyl ether at the back of the solvent cabinet. I don't know how old it is. What should I do?
-
Answer: Do not move or attempt to open the container, especially if you see any crystalline deposits around the cap or in the liquid.[7][11] These could be explosive peroxide crystals.[7][8] Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[11] If containers of unknown age are found, it is highly recommended to dispose of them.[5]
Scenario 2: You need to distill an ether solvent.
-
Question: I need to distill THF for a reaction. What precautions should I take?
-
Answer: It is crucial to test for the presence of peroxides before distilling any ether.[12] Distillation can concentrate peroxides to dangerous levels.[6] Never distill an ether to dryness.[13][14] It is a best practice to leave at least 20% of the solvent in the distillation flask.[14] The addition of a non-volatile organic compound like mineral oil can help to dilute any peroxides that may form.[14]
Scenario 3: You suspect peroxide contamination in your ether.
-
Question: I performed a peroxide test on my bottle of isopropyl ether, and it was positive. Can I still use it?
-
Answer: If the peroxide concentration is above the acceptable limit set by your institution (often in the range of 3-30 ppm), you should not use the ether, especially for procedures involving heating or concentration.[12] For concentrations above 100 ppm, the solvent should be treated as hazardous and disposed of.[15] If you are experienced and your lab has the proper safety protocols, you may be able to quench the peroxides. However, for most researchers, the safest course of action is to dispose of the contaminated solvent through your EHS office.
Section 3: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and storage of ether compounds.
Receiving and Storage
-
Q1: How should I store my containers of ether?
-
A1: Ethers should be stored in tightly sealed, air-impermeable, and light-resistant containers in a cool, dark, and well-ventilated area.[5][16][17] They must be kept away from heat, sparks, open flames, and strong oxidizing agents.[16][18] Store them in a designated flammable liquids storage cabinet.[13][19] It is also important to segregate ethers from incompatible chemicals like acids.[16][20]
-
-
Q2: Is it okay to store ethers in a standard laboratory refrigerator?
-
Q3: How long can I store a container of ether?
-
A3: The storage time depends on the type of ether and whether the container has been opened. Always date containers upon receipt and upon opening.[1][6][13][16] Refer to the table below for general guidelines. Unopened containers from the manufacturer generally have a longer shelf life.[22] For example, unopened diethyl ether may have a shelf life of 18 months, while an opened container should be disposed of after 12 months unless tested for peroxides.[22]
-
Handling and Use
-
Q4: What personal protective equipment (PPE) should I wear when working with ethers?
-
Q5: How can I prevent static electricity buildup when transferring ethers?
Peroxide Management
-
Q6: How often should I test my ethers for peroxides?
-
Q7: What should I do if I see crystals in my ether container?
Section 4: Protocols and Data Tables
Table 1: Classification and Storage Time Limits for Common Peroxide-Forming Ethers
| Class | Hazard | Examples | Recommended Storage Time (After Opening) |
| A | Severe peroxide hazard; can form explosive levels without concentration.[10] | Diisopropyl ether, Divinyl acetylene, Potassium amide | 3 months[16] |
| B | Peroxide hazard on concentration (distillation, evaporation).[10] | Diethyl ether, Tetrahydrofuran (THF), Dioxane, Acetaldehyde | 6-12 months[1][13] |
| C | Hazard of autopolymerization initiated by peroxides.[5] | Styrene, Vinyl acetate, Divinylbenzene | Uninhibited: 24 hours. Inhibited: 6 months (test every 3 months)[5] |
Experimental Protocol: Peroxide Testing
Objective: To semi-quantitatively determine the concentration of peroxides in an ether solvent.
Materials:
-
Peroxide test strips (e.g., MQuant® or similar)[26]
-
Sample of ether to be tested
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully open the container of ether.
-
Immerse the test strip into the ether for the time specified by the manufacturer (typically 1 second).[9]
-
Remove the strip and allow the solvent to evaporate.[9]
-
If required by the manufacturer's instructions for organic solvents, add a drop of deionized water to the test pad after the solvent has evaporated.[15]
-
Wait for the color to develop as per the manufacturer's instructions (usually 5-15 seconds).[15]
-
Compare the color of the test strip to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).[26]
-
Record the date and the test result on the container label.[15]
Interpretation of Results:
-
< 30 ppm: Generally considered safe for use, but caution should still be exercised, especially with heating or distillation.[12]
-
> 30 ppm: Unacceptable for any procedure involving concentration. The solvent should be disposed of or treated to remove peroxides.[12]
-
≥ 100 ppm: Poses a serious hazard. Do not use. Contact your EHS office for disposal.[15]
Experimental Protocol: Quenching Peroxides with Ferrous Sulfate
CAUTION: This procedure should only be performed by experienced personnel with appropriate safety measures in place, including a blast shield.
Objective: To chemically reduce and neutralize peroxides in an ether solvent.
Materials:
-
Peroxide-contaminated ether
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare a fresh solution of acidic ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[7][27]
-
In a fume hood and behind a blast shield, add the peroxide-contaminated ether to a separatory funnel.
-
For every 1 liter of ether, add approximately 100 mL of the freshly prepared ferrous sulfate solution.[7]
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Retest the ether for the presence of peroxides using a test strip.
-
Repeat the washing with the ferrous sulfate solution until the peroxide test is negative.[7]
-
The purified solvent should be used immediately as the inhibitor will have been removed.[7]
Section 5: Visual Workflows
Diagram 1: Ether Container Lifecycle Management
Caption: Decision tree for peroxide detection and appropriate response actions.
References
-
Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). Retrieved from University of Maryland website: [Link]
-
Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). Retrieved from University of California, Santa Barbara website: [Link]
-
Tetrahydrofuran (THF) | Monument Chemical. (n.d.). Retrieved from Monument Chemical website: [Link]
-
Peroxide forming chemicals - Department of Biology, University of York. (n.d.). Retrieved from University of York website: [Link]
-
Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. (n.d.). Retrieved from The University of Edinburgh website: [Link]
-
Tetrahydrofuran. (n.d.). Retrieved from University of Wisconsin-Madison website: [Link]
-
What is the OSHA Regulation for Flammable Storage? - U.S. Hazmat Rentals. (2024, April 23). Retrieved from U.S. Hazmat Rentals website: [Link]
-
Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from Stanford University website: [Link]
-
Tetrahydrofuran (THF) :: Internal Plant Instructions - Chemius. (n.d.). Retrieved from Chemius website: [Link]
-
Safe Handling and Storage of Tetrahydrofuran (THF): Best Practices. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
-
Ethers and peroxide forming compounds - Western Sydney University. (n.d.). Retrieved from Western Sydney University website: [Link]
-
Peroxide Forming Chemicals | Environmental Health & Safety (EHS). (n.d.). Retrieved from University of Colorado Boulder website: [Link]
-
1910.106 - Flammable liquids. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from Occupational Safety and Health Administration website: [Link]
-
Did not know about peroxide buildup in Ether. How to dispose? : r/Chempros - Reddit. (2025, June 3). Retrieved from Reddit website: [Link]
-
1926.152 - Flammable liquids. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from Occupational Safety and Health Administration website: [Link]
-
OSHA Flammable Storage Requirements. (2024, May 6). Retrieved from U.S. Hazmat Rentals website: [Link]
-
OSHA Limits for Flammable Liquids - RISK & SAFETY SOLUTIONS. (n.d.). Retrieved from University of California, Berkeley website: [Link]
-
Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017, November 27). Retrieved from The University of British Columbia website: [Link]
-
Diethyl Ether - Standard Operating Procedure. (2012, December 14). Retrieved from University of California, Santa Barbara website: [Link]
-
Peroxide-Forming Chemicals Procedures - Environmental Health and Safety - Western Washington University. (2023, June 1). Retrieved from Western Washington University website: [Link]
-
Use of Ether - Environment, Health & Safety. (n.d.). Retrieved from University of Wisconsin-Madison website: [Link]
-
How to Handle and Store Ethyl Ether - Eagle Manufacturing - Justrite. (n.d.). Retrieved from Justrite website: [Link]
-
Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). Retrieved from Queensland Government website: [Link]
-
Appendix A Peroxide Test Protocol - Environmental Health and Safety - Missouri S&T. (n.d.). Retrieved from Missouri S&T website: [Link]
-
Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety - University of Southern California. (n.d.). Retrieved from University of Southern California website: [Link]
-
Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from The University of Sheffield website: [Link]
-
Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
-
Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. (n.d.). Retrieved from University of California, Irvine website: [Link]
-
Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. (n.d.). Retrieved from Vanderbilt University website: [Link]
-
Ethers | Safety Services - UCL – University College London. (2021, June 7). Retrieved from University College London website: [Link]
-
CHEMICAL COMPATIBILITY CHART. (n.d.). Retrieved from Cole-Parmer website: [Link]
-
Section 7C: Peroxide Forming Compounds and Reactives - Princeton EHS. (n.d.). Retrieved from Princeton University website: [Link]
-
Peroxide Forming Chemicals - University of Louisville. (n.d.). Retrieved from University of Louisville website: [Link]
-
Chemical Compatibility & Storage - Department of Chemistry | University of Toronto. (n.d.). Retrieved from University of Toronto website: [Link]
-
Short term storage of Diethyl Ether : r/chemistry - Reddit. (2014, November 18). Retrieved from Reddit website: [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Retrieved from University of North Carolina at Chapel Hill website: [Link]
-
NFPA 400, Hazardous Materials Code (2025). (n.d.). Retrieved from National Fire Protection Association website: [Link]
-
Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (n.d.). Retrieved from Case Western Reserve University website: [Link]
-
NFPA 400, Hazardous Materials Code, 2025 edition. (n.d.). Retrieved from Fire-Police-EMS website: [Link]
-
Quenching Organic Peroxides. (n.d.). Retrieved from University of Nebraska-Lincoln website: [Link]
-
NFPA 400: New Hazardous Materials Code Released for 2025 Edition. (n.d.). Retrieved from V-Apps website: [Link]
-
Hazardous Materials and the Applicability of NFPA 400 - FM College. (n.d.). Retrieved from FM Global website: [Link]
-
NFPA 400 Hazardous Materials Update. (2014, May 6). Retrieved from Energy.gov website: [Link]
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- 27. depts.washington.edu [depts.washington.edu]
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Allylations
Welcome to the technical support center for palladium-catalyzed allylic substitution reactions, commonly known as the Tsuji-Trost reaction. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C, C-N, and C-O bond formation, achieving high conversion rates can be challenging. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you diagnose and resolve issues in your experiments, ensuring robust and reproducible results.
Section 1: The First Suspect - Your Palladium Catalyst
Low conversion often points to a problem with the catalyst itself. The active species in the Tsuji-Trost reaction is Pd(0), and its generation, stability, and activity are paramount.
Q1: My reaction isn't starting, or it stalls at low conversion. I see black particles in the flask. What's happening?
A: You are likely observing the formation of palladium black, which is aggregated, insoluble, and catalytically inactive palladium metal.[1] This is one of the most common modes of catalyst deactivation.
Causality: The catalytically active species are typically soluble, low-ligated Pd(0) complexes. If these complexes are unstable, they can aggregate into bulk palladium metal. This can be caused by:
-
Poor Ligand Coordination: The ligand's job is to stabilize the Pd(0) center. If the ligand concentration is too low, or if the ligand is a poor choice for the specific reaction, the palladium complex can decompose.
-
Presence of Oxidants: Although the catalytic cycle requires Pd(0), residual oxygen in your reaction vessel can oxidize the catalyst to an inactive Pd(II) state, which can then precipitate.[1]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and purge your reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain this atmosphere throughout the reaction.
-
Check Your Ligand-to-Metal Ratio: For many standard phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point. Insufficient ligand is a common cause of catalyst precipitation.
-
Re-evaluate Your Ligand Choice: Electron-rich, bulky phosphine ligands often provide greater stability to the Pd(0) complex. If you are using a simple ligand like triphenylphosphine, consider switching to a more robust one like a biarylphosphine or a chelating diphosphine ligand.[2]
Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. How do I know if it's being reduced to the active Pd(0) species effectively?
A: This is a critical point. Pd(II) precatalysts are often more stable to air and easier to handle, but they require in situ reduction to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, you will have a low concentration of the active catalyst, leading to poor conversion.
Causality: The reduction of Pd(II) to Pd(0) can be accomplished by various reagents, often a phosphine ligand itself, an amine, or a sacrificial olefin. If the reducing agent is consumed by side reactions or is not potent enough, the catalyst will not be activated.
Troubleshooting Steps:
-
Add a Reducing Agent: Some protocols add a mild reducing agent to facilitate the formation of Pd(0).
-
Increase Ligand Loading: Phosphine ligands can act as reducing agents for Pd(II). Increasing the ligand-to-metal ratio (e.g., from 2:1 to 4:1) can sometimes promote more efficient reduction.
Catalyst Deactivation Pathways
Below is a diagram illustrating the journey from an active catalyst to an inactive state.
Sources
Technical Support Center: Scaling Production of Allyl 1,1,2,2-tetrafluoroethyl ether
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Allyl 1,1,2,2-tetrafluoroethyl ether (ATE). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and safety protocols to ensure a successful, safe, and scalable synthesis.
Introduction to ATE Synthesis and Scale-Up Challenges
This compound (ATE) is a valuable fluorinated monomer and chemical intermediate used in the production of specialty polymers and materials.[1] Its synthesis, typically achieved via a Williamson ether synthesis pathway, presents unique challenges when transitioning from bench-scale to pilot or industrial-scale production.[2] Key considerations include managing the reactivity of allyl precursors, controlling exothermic events, minimizing side reactions, and ensuring product purity and stability.
This guide addresses the most common issues encountered during the synthesis and scale-up process in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a variation of the Williamson ether synthesis.[2] This involves the reaction of an allyl-containing nucleophile with a tetrafluoroethyl electrophile, or vice-versa. The two primary routes are:
-
Route A: Reacting sodium allyloxide (from allyl alcohol and a strong base) with a 1,1,2,2-tetrafluoroethyl halide.
-
Route B: Reacting an alkali metal salt of 1,1,2,2-tetrafluoroethanol with an allyl halide (e.g., allyl chloride or allyl bromide).
Q2: Which synthetic route is preferable for scale-up? A2: Route B is generally preferred for scale-up. Allyl halides are common, commercially available reagents. The alkoxide of 1,1,2,2-tetrafluoroethanol is more stable and less prone to side reactions than the highly reactive sodium allyloxide. The primary competing side reaction in a Williamson synthesis is E2 elimination, which is more likely with sterically hindered or highly reactive alkoxides.[2][3][4]
Q3: What are the critical physical and chemical properties of ATE? A3: Understanding these properties is crucial for safe handling and purification.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₄O | [5] |
| Molecular Weight | 158.09 g/mol | [5][6] |
| Boiling Point | 76-78 °C | [5] |
| Flash Point | -5 °C | [1] |
| Density | 1.2 g/cm³ | [1] |
The extremely low flash point indicates that ATE is highly flammable and requires stringent safety measures to prevent ignition.[1]
Q4: What analytical techniques are recommended for monitoring reaction progress and purity? A4: A combination of techniques is ideal:
-
Gas Chromatography (GC): Excellent for monitoring the consumption of volatile starting materials and the formation of the ATE product. It can also quantify major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the final product and helps identify byproducts. ¹⁹F NMR is particularly useful for tracking fluorinated species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the alcohol O-H stretch from the starting material and the appearance of the C-O-C ether stretch in the product.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific problems that may arise during the production of ATE.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the potential causes and how can I fix this?
A: Low yield is a common problem in Williamson ether syntheses, often stemming from issues with reagents or reaction conditions.[7]
Potential Causes & Solutions:
-
Presence of Moisture: The reaction is highly sensitive to water. Alkoxides are strong bases and will be quenched by water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using a solid base like sodium hydride (NaH), ensure it is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Inactive Base or Alkoxide: The base (e.g., NaH) may be old or deactivated from improper storage.
-
Solution: Use a fresh, high-quality base. A gray appearance of NaH can indicate deactivation.[7] Perform a small-scale test reaction to confirm base activity.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions.
-
Solution: The optimal temperature is typically between 50-100 °C.[7] Start at a moderate temperature (e.g., 60 °C) and monitor progress by GC or TLC. If the reaction is slow, gradually increase the temperature.
-
-
Poor Choice of Leaving Group: The efficiency of the Sₙ2 reaction depends on the quality of the leaving group on the electrophile.
-
Solution: The reactivity order for halides is I > Br > Cl. If using an allyl halide, allyl bromide or iodide will be more reactive than allyl chloride. If using a tetrafluoroethyl halide, the same principle applies.
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to systematically address low yield issues.
Caption: A workflow for systematically troubleshooting low yields.
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant byproducts. What are they and how can I prevent them?
A: The primary side reaction is E2 elimination, promoted by the strongly basic alkoxide.
Primary Side Reaction: E2 Elimination
The alkoxide can act as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[2][3]
Caption: Desired Sₙ2 reaction versus the competing E2 elimination side reaction.
Prevention Strategies:
-
Use a Less Hindered Halide: The Sₙ2 reaction is favored with primary and methyl halides. Since both allyl and 1,1,2,2-tetrafluoroethyl groups are primary, steric hindrance is less of a concern, but it's still a factor to consider in process optimization.[3]
-
Control Temperature: Lower temperatures generally favor the Sₙ2 reaction over E2 elimination. Avoid unnecessarily high reaction temperatures.[7]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate Sₙ2 reactions and may help improve the desired product ratio.[2]
-
Slow Addition of Reagents: When scaling up, the addition of the base or halide should be controlled to manage the reaction exotherm and minimize localized high concentrations that can promote side reactions.
Issue 3: Product Decomposition During Purification
Q: I am observing product loss or the formation of new impurities during distillation. What is happening?
A: Fluorinated ethers can undergo thermal decomposition at elevated temperatures.[8] Direct distillation at atmospheric pressure (Boiling Point: 76-78 °C) may be too harsh, especially if acidic or basic impurities are present, which can catalyze degradation.
Solutions:
-
Vacuum Distillation: Purify the final product under reduced pressure. This lowers the boiling point significantly, allowing for distillation at a safer, lower temperature.
-
Aqueous Workup: Before distillation, wash the crude product with a dilute bicarbonate solution to remove any acidic byproducts (like HF) and then with brine. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
Avoid High Temperatures: Studies on similar perfluoroalkyl substances show that thermal decomposition can begin at temperatures as low as 150-200 °C.[8] While the boiling point of ATE is lower, prolonged heating should be avoided.
Recommended Scale-Up Protocol
This protocol outlines a general procedure for the synthesis of ATE via Route B. Note: This is a representative protocol and must be optimized for your specific equipment and scale.
Materials:
-
1,1,2,2-Tetrafluoroethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Allyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactor Setup: Set up a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is completely dry.
-
Alkoxide Formation:
-
Charge the reactor with anhydrous DMF.
-
Under a nitrogen blanket, add the sodium hydride portion-wise to the DMF. Caution: NaH reacts violently with water and is flammable.
-
Cool the suspension to 0-5 °C using a chiller.
-
Slowly add 1,1,2,2-tetrafluoroethanol dropwise via an addition funnel. Maintain the internal temperature below 10 °C. Hydrogen gas will be evolved; ensure it is safely vented.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 1,1,2,2-tetrafluoroethoxide.
-
-
Etherification:
-
Heat the reactor to 50-60 °C.
-
Slowly add allyl bromide to the alkoxide solution. An exotherm will be observed; control the addition rate to maintain the desired temperature.
-
After the addition is complete, hold the reaction at 60 °C for 4-6 hours. Monitor the reaction progress by GC analysis of aliquots.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a separate vessel containing ice-cold water.
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ATE by vacuum distillation.
-
Safety Considerations for Scale-Up
Scaling up the production of ATE introduces significant safety hazards that must be rigorously managed.
Chemical Hazards:
-
Allyl Bromide/Chloride: These are toxic, highly flammable, and lachrymatory.[9][10][11] Handle only in a well-ventilated fume hood or enclosed system. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.[10]
-
Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts explosively with water and can ignite in air.[7] It must be handled under an inert atmosphere.
-
Allyl Ethers: Can form explosive peroxides upon exposure to air and light, especially during storage.[12]
-
Mitigation: Store the final product under a nitrogen atmosphere, in an amber bottle, and in a cool, dark place. Test for peroxides before any heating or distillation.
-
Process Hazards:
-
Exothermic Reactions: Both the alkoxide formation (reaction of alcohol with NaH) and the etherification step are exothermic. On a large scale, heat removal becomes critical.
-
Mitigation: Use a jacketed reactor with a reliable cooling system. Employ slow, controlled addition of reagents. Develop a thermal hazard assessment for the process.
-
-
Flammability: ATE has a flash point of -5 °C.[1] The reaction involves multiple flammable substances.
References
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- Allyl bromide.Apollo Scientific.
- A Detail Guide on Allyl Chloride Hazard and Safety.CloudSDS.
- ALLYL CHLORIDE.Olin Epoxy.
- Allyl chloride - Hazardous Substance Fact Sheet.NJ.gov.
- Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.CSWAB.
- This compound.lookchem.
- Process for preparing hydrofluoroethers.
- ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7.INDOFINE Chemical Company.
- CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis.Books.
- SAFETY DATA SHEET - Ethyl 1,1,2,2-tetrafluoroethyl ether.Fisher Scientific.
- Common Name: ALLYL ETHYL ETHER.NJ.gov.
- The Williamson Ether Synthesis.Master Organic Chemistry.
- 18.2: Preparing Ethers.Chemistry LibreTexts.
- This compound | CAS 1428-33-7.SCBT - Santa Cruz Biotechnology.
- How to minimize side reactions in the synthesis of Allyl methallyl ether.Benchchem.
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene: The Definitive Role of Multinuclear NMR Spectroscopy
For researchers, scientists, and professionals in drug development and materials science, the precise structural characterization of novel organofluorine compounds is a critical step in establishing structure-property relationships. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in NMR and objectively compare its performance against other common analytical techniques, supported by predictive data and established principles.
The Structural Challenge: Unmasking a Fluorinated Allyl Ether
3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene presents a unique structural puzzle. It combines a familiar allyl group (prop-1-ene) with a highly electronegative tetrafluoroethoxy moiety. This juxtaposition of a hydrocarbon and a heavily fluorinated segment can influence the electronic environment and, consequently, the spectroscopic signature of the entire molecule. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can confirm the molecular weight and the presence of functional groups, they fall short of providing the unambiguous connectivity and stereochemical information that NMR can deliver.
The NMR Advantage: A Multi-faceted Approach
NMR spectroscopy, particularly through the observation of ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive and definitive solution for the structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene. The unique properties of the fluorine-19 nucleus, such as its 100% natural abundance and high gyromagnetic ratio, make ¹⁹F NMR a highly sensitive and informative technique.[1][2]
Experimental Protocol: A Self-Validating System
The following protocol outlines the steps for acquiring a complete set of NMR data for the target molecule.
Sample Preparation:
-
Dissolve approximately 10-20 mg of 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0 ppm), and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR (δ = 0 ppm).[1]
Data Acquisition:
-
Acquire spectra on a multi-nuclear NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. An attached proton test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Obtain a proton-decoupled ¹⁹F spectrum. The wide chemical shift range of ¹⁹F NMR typically prevents signal overlap.[3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation).
Data Interpretation: Decoding the Spectra
The following tables summarize the predicted NMR data for 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene, based on data from structurally similar allyl ethers and fluorinated compounds.[4][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~5.9 | ddt | 1H | -CH=CH₂ |
| ~5.3 | dq | 1H | =CH₂ (trans) |
| ~5.2 | dq | 1H | =CH₂ (cis) |
| ~4.1 | dt | 2H | -O-CH₂- |
| ~6.0 | tt | 1H | -CHF₂ |
Rationale behind assignments: The chemical shifts for the allyl protons are based on typical values for allyl ethers.[5][7] The tetrafluoroethoxy group is strongly electron-withdrawing, which would deshield the adjacent -O-CH₂- protons, shifting them downfield. The proton on the difluoromethyl group is expected to be a triplet of triplets due to coupling with the geminal and vicinal fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~134 | -CH= |
| ~118 | =CH₂ |
| ~70 | -O-CH₂- |
| ~115 (t) | -CF₂H |
| ~120 (t) | -CF₂- |
Rationale behind assignments: The allyl carbon chemical shifts are consistent with known data for similar alkenes.[8] The carbons in the tetrafluoroethoxy group will exhibit splitting due to coupling with fluorine. The -CF₂H carbon will appear as a triplet, and the -CF₂- carbon will also be a triplet due to coupling to the adjacent CF₂H group.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted vs. CFCl₃) | Multiplicity | Assignment |
| ~-90 | d | -CF₂- |
| ~-140 | t | -CF₂H |
Rationale behind assignments: The chemical shifts are estimated based on typical ranges for fluoroalkanes.[1][9] The -CF₂- signal is expected to be a doublet due to coupling with the proton on the adjacent carbon, and the -CF₂H signal will be a triplet due to coupling with the adjacent CF₂ group.
Comparative Analysis with Other Techniques
While NMR stands as the most powerful tool for this specific structural elucidation, a comparison with other methods highlights its superiority.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| NMR Spectroscopy | Complete molecular structure, connectivity, and stereochemistry. | Unambiguous structural determination. | Requires slightly larger sample amounts than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed connectivity information. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=C, C-O, C-F). | Fast and simple. | Provides limited information on the overall molecular skeleton. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for separation of volatile compounds. | Provides no structural information on its own. |
Visualizing the Workflow
The process of NMR-based structural elucidation can be visualized as a logical workflow, from sample preparation to the final confirmed structure.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
For the unambiguous structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene, multinuclear NMR spectroscopy is not just a superior technique; it is an essential one. The combined insights from ¹H, ¹³C, and ¹⁹F NMR provide a complete and self-validating picture of the molecule's architecture that cannot be achieved with other common analytical methods. This guide demonstrates that a well-designed NMR experiment, coupled with a logical interpretation of the data, provides the authoritative grounding necessary for confident structural assignment in modern chemical research.
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Wang, M., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Joule, 6(11), 2615-2633. [Link]
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characterization of fluorinated ethers using Fourier-transform infrared (FTIR) spectroscopy
An In-Depth Technical Guide to the Characterization of Fluorinated Ethers Using Fourier-Transform Infrared (FTIR) Spectroscopy
For researchers, chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fluorinated ethers, a class of compounds with escalating importance in pharmaceuticals, agrochemicals, and materials science, present unique analytical challenges. Their properties are heavily dictated by the degree and position of fluorination. This guide provides an in-depth comparison of methodologies for characterizing these compounds using Fourier-Transform Infrared (FTIR) Spectroscopy, moving beyond mere procedural steps to explain the causality behind experimental choices and ensure the integrity of your results.
The Foundational Principle: Why FTIR for Fluorinated Ethers?
FTIR spectroscopy is a powerful and accessible technique for identifying molecular compounds by measuring their absorption of infrared radiation.[1] When IR radiation passes through a sample, molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes (stretching, bending, etc.).[2] An FTIR spectrometer generates a spectrum that plots absorbance or transmittance against the wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule's functional groups.[3]
For fluorinated ethers, FTIR is particularly adept at probing the two key functional moieties: the ether linkage (C-O-C) and the carbon-fluorine bond (C-F). The high electronegativity of fluorine induces significant and predictable changes in the vibrational frequencies of adjacent bonds, making FTIR a sensitive tool for confirming fluorination and understanding its structural impact.
The Spectral Signature: Identifying Fluorinated Ethers
The diagnostic power of FTIR lies in identifying characteristic absorption bands. While the spectra of simple alkanes are dominated by C-H stretching and bending, the introduction of ether and fluorine functionalities adds distinct, strong absorption bands that are central to their identification.
The Ether Linkage (C-O-C)
Simple aliphatic ethers are characterized by a strong C-O-C stretching vibration in the 1300–1000 cm⁻¹ region.[4] This band is typically the most prominent feature in the spectrum of a simple ether like diethyl ether.
The Carbon-Fluorine Bond (C-F)
The C-F bond is highly polar, resulting in a strong absorption band. Due to the coupling of C-C and C-F stretching vibrations, fluorinated compounds exhibit characteristic absorptions for the halogenated group.[5] These C-F stretching modes are typically observed in the 1400-1000 cm⁻¹ range. Specifically, C-F vibrational modes can be found in the 1100-1250 cm⁻¹ range.[6]
The Synergistic Effect: Distinguishing Fluorinated Ethers
The key to characterizing fluorinated ethers is observing the confluence and shifting of these bands. The electron-withdrawing inductive effect of fluorine atoms strengthens and stiffens adjacent bonds, causing their vibrational frequencies to shift to higher wavenumbers.
This leads to a complex and often broad absorption region, typically between 1300 cm⁻¹ and 1000 cm⁻¹ , where both the C-O-C and C-F stretching vibrations overlap and couple. This region becomes the primary diagnostic window for identifying fluorinated ethers.
Table 1: Comparison of Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aliphatic Ether | C-O-C Stretch | 1150-1085 | Strong | Often the most prominent peak in the spectrum.[7] |
| Aryl/Vinyl Ether | Asymmetric C-O-C Stretch | 1275-1200 | Strong | Frequency is higher due to resonance strengthening the C-O bond.[4] |
| Alkyl Fluoride | C-F Stretch | 1400-1000 | Strong | Position is highly dependent on the number of fluorine atoms on the carbon. |
| Fluorinated Ether | C-O-C & C-F Stretches | 1300-1000 | Very Strong, often Broad | A complex, overlapping region. The high electronegativity of fluorine shifts the C-O-C stretch to a higher frequency. |
| Alcohol Impurity | O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad | Absence of this band is critical for confirming a pure ether sample.[8] |
| Carbonyl Impurity | C=O Stretch | 1760-1670 | Strong | Absence confirms no ester or ketone impurities.[9] |
Experimental Design: A Comparative Guide to Sample Preparation
The quality of an FTIR spectrum is critically dependent on the chosen sampling technique. For fluorinated ethers, which are often volatile liquids, the choice of method directly impacts spectral accuracy and reproducibility.[10]
Method 1: Attenuated Total Reflectance (ATR) - The Modern Standard
ATR has become the dominant FTIR method for liquids and solids due to its simplicity and lack of required sample preparation.[11]
-
Principle: An infrared beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the evanescent wave, and the reflected beam is sent to the detector.[12]
-
Advantages for Fluorinated Ethers:
-
Minimal Sample Prep: Requires only a single drop of the liquid.
-
Non-destructive: The sample can be fully recovered.
-
Reproducibility: The fixed path length of the evanescent wave ensures excellent reproducibility.
-
No Solvent Interference: Ideal for neat (pure) liquids.
-
-
Disadvantages:
-
Cleaning is Critical: The crystal must be meticulously cleaned between samples to avoid cross-contamination.
-
Potential for Band Distortion: Spectra may need to be corrected when comparing to older, transmission-based libraries.
-
Method 2: Transmission using a Liquid Cell - The Classic Approach
This traditional method involves passing the IR beam directly through a thin layer of the liquid sample held between two IR-transparent salt plates (e.g., NaCl, KBr, CaF₂).[13]
-
Principle: The IR beam passes through the sample, and the amount of light transmitted at each frequency is measured.
-
Advantages for Fluorinated Ethers:
-
Quantitative Analysis: Path length can be precisely controlled with spacers, making it suitable for quantitative measurements based on the Beer-Lambert Law.
-
Extensive Libraries: A vast number of historical reference spectra were collected using transmission.
-
-
Disadvantages:
-
Sample Volatility: Highly volatile ethers can evaporate during analysis, changing the concentration.
-
Cell Assembly/Cleaning: Cells can be difficult to assemble, fill without bubbles, and clean thoroughly.[13]
-
Hygroscopic Windows: Common salt plates (KBr, NaCl) are sensitive to moisture and can be damaged by acidic impurities.[13][14]
-
Interference Fringes: Parallel windows can create sinusoidal artifacts (fringes) in the baseline.
-
Recommendation: For routine qualitative identification of fluorinated ethers, ATR is the superior method due to its speed, ease of use, and high reproducibility. Transmission should be reserved for specific quantitative studies where a precisely known path length is required.
Self-Validating Experimental Protocols
The following protocols are designed to ensure high-quality, reproducible data.
Protocol 1: Analysis of a Liquid Fluorinated Ether via ATR-FTIR
-
Crystal Cleaning: Thoroughly clean the ATR crystal. Wipe with a solvent known to dissolve the previous sample (e.g., isopropanol, acetone), followed by a final rinse with a volatile solvent to ensure it is completely dry.
-
Background Spectrum: With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. This is a critical step that subtracts the spectral contributions of atmospheric water and CO₂.
-
Sample Application: Place a single, small drop of the fluorinated ether sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Apply Pressure (for solids/films): For liquid samples, gently lower the pressure arm to cover the sample and minimize evaporation. For solid or film samples, apply firm pressure to ensure good contact between the sample and the crystal.[15]
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Immediately clean the sample from the crystal using an appropriate solvent and kimwipe.
Protocol 2: Analysis of a Liquid Fluorinated Ether via Transmission Cell
-
Cell Assembly: Select a demountable liquid cell with IR-transparent windows (e.g., CaF₂) and a spacer of appropriate thickness (e.g., 0.025 mm). Assemble the cell carefully according to the manufacturer's instructions.
-
Background Spectrum: Collect a background spectrum of the empty, assembled cell. This will account for the absorbance of the window material. Alternatively, for solutions, run the pure solvent as the background.[14]
-
Sample Loading: Using a syringe, carefully introduce the liquid sample into one of the cell's ports until the space between the windows is filled, ensuring no air bubbles are present.[13] Plug both ports to prevent leakage and evaporation.
-
Sample Spectrum Collection: Place the filled cell into the spectrometer's sample holder and collect the spectrum using the same parameters as the background scan.
-
Data Processing: The final spectrum is generated by ratioing the sample scan against the empty cell or solvent background.
-
Post-Analysis Cleaning: Disassemble the cell and thoroughly clean the windows and spacer with a suitable solvent. Handle the salt plates with gloves to prevent fogging and degradation.[14]
A Logical Workflow for Spectral Interpretation
Interpreting an FTIR spectrum is a systematic process. The following workflow, visualized in the diagram below, provides a robust methodology for identifying a fluorinated ether and assessing its purity.
Caption: A step-by-step workflow for the acquisition and interpretation of FTIR spectra for fluorinated ether characterization.
This workflow ensures a systematic evaluation, starting from a quality check for common impurities (water, carbonyls) before focusing on the diagnostic regions for C-H, C-F, and C-O-C bonds. The final, crucial step is a comparison against a known reference spectrum to confirm the compound's identity.[1][3]
Visualizing Key Vibrational Modes
The distinct regions in an FTIR spectrum correspond to specific molecular vibrations. Understanding these helps in assigning the observed peaks correctly.
Caption: Correlation between spectral regions and the primary molecular vibrations relevant to fluorinated ether analysis.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of fluorinated ethers, offering a rapid, non-destructive, and highly informative method for structural verification. By understanding the inductive effects of fluorine on the C-O-C stretching frequency and selecting the appropriate sample handling technique—with a strong recommendation for ATR-FTIR for routine analysis—researchers can confidently identify these compounds and assess their purity. A systematic interpretation workflow, beginning with a check for common impurities and culminating in a comparison with reference spectra, ensures the trustworthiness and scientific integrity of the analysis.
References
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- Infrared & Raman Users Group. IRUG.
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- Wikipedia. Global warming potential.
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- Unknown. FTIR Spectrum.
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- YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Allyl Ethers
For researchers and professionals in drug development and synthetic chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired properties. The introduction of fluorine into organic molecules can profoundly alter their electronic character, leading to significant changes in reactivity, metabolic stability, and biological activity.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated allyl ethers, supported by experimental data and detailed protocols, to inform rational design and synthesis.
The Fluorine Effect: A Paradigm Shift in Allyl Ether Reactivity
The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are central to the observed differences in reactivity.[4] In an allyl ether system, the primary influence is the powerful electron-withdrawing inductive effect (-I) of fluorine or a fluoroalkyl group. This effect polarizes the molecule, reduces electron density in adjacent bonds, and significantly lowers the energy of both HOMO and LUMO orbitals.[4] This fundamental electronic perturbation is the root cause of the divergent chemical behavior detailed in this guide.
Caption: Electronic influence of a trifluoromethyl group on an allyl ether system.
1.[5][5]-Sigmatropic Reactions: The Claisen Rearrangement
The Claisen rearrangement is a powerful C-C bond-forming reaction where an allyl aryl ether or allyl vinyl ether rearranges upon heating to form an ortho-allyl phenol or a γ,δ-unsaturated carbonyl compound, respectively.[5][6][7]
Causality of Experimental Observations
The presence of electron-withdrawing fluorine substituents dramatically impacts this reaction. For instance, trifluoromethyl (CF₃) groups can significantly increase the acidity of adjacent allylic protons, facilitating a base-mediated isomerization to an allyl vinyl ether, which is the requisite substrate for the rearrangement.[8] This allows the reaction to proceed under milder conditions than the traditional thermal rearrangement, which often requires temperatures exceeding 200°C.[7][8]
In other cases, such as with allylfluorovinyl ethers, the rearrangement can proceed at remarkably low temperatures (e.g., -30°C).[9] This acceleration is attributed to the electronic effect of the fluorine atoms on the vinyl group, which lowers the activation energy of the concerted[5][5]-sigmatropic shift.
Comparative Data: Claisen Rearrangement Conditions
| Substrate Type | Substituent | Typical Conditions | Temperature (°C) | Reference |
| Non-Fluorinated | H | Thermal | ~200 | [7] |
| Non-Fluorinated | Electron-Donating | Thermal | >200 | [6] |
| Fluorinated | CF₃-containing | Base-mediated (DBU) | Toluene reflux (~110) | [8] |
| Fluorinated | Allylfluorovinyl ether | Spontaneous | -30 | [9] |
Experimental Protocol: Thermal Aromatic Claisen Rearrangement
This protocol describes a general procedure for the thermal rearrangement of a non-fluorinated allyl aryl ether. For fluorinated substrates, conditions should be adjusted based on literature precedents.
Objective: To synthesize an ortho-allylphenol via thermal rearrangement.
Materials:
-
Allyl aryl ether (1.0 eq)
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin) or neat conditions
-
Schlenk flask or sealed tube
-
Heating mantle with temperature controller and thermocouple
-
TLC plates, GC-MS for monitoring
-
Silica gel for column chromatography
Procedure:
-
Place the substituted allyl aryl ether (e.g., 500 mg) into a dry Schlenk flask equipped with a stir bar.[5]
-
If using a solvent, add it to the flask (e.g., 5 mL). For neat reactions, this step is omitted.
-
Degas the flask by subjecting it to three vacuum-inert gas (N₂ or Ar) cycles to create an inert atmosphere.[5]
-
Heat the reaction mixture to the required temperature (typically 180-220°C) with vigorous stirring.[7]
-
Monitor the reaction progress periodically by cooling an aliquot and analyzing via TLC or GC-MS until the starting material is consumed.
-
Once complete, cool the flask to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the ortho-allylphenol.
Caption: Experimental workflow for a thermal Claisen rearrangement.
Radical Addition Reactions
Radical additions to the double bond of allyl ethers are fundamental transformations. The electronic nature of the double bond, dictated by the presence or absence of fluorine, governs its reactivity towards radical species.
Causality of Experimental Observations
Non-fluorinated allyl ethers possess a relatively electron-neutral double bond and readily participate in standard radical additions.[10] In contrast, fluoroalkyl groups render the double bond electron-deficient. This polarity reversal makes fluorinated allyl ethers excellent acceptors for nucleophilic radicals but poor partners for electrophilic radicals. This principle is exploited in radical carboheteroarylation reactions where a perfluoroalkyl radical adds to the allylboronic ester, initiating a cascade.[11][12]
Furthermore, the stability of the radical intermediate is affected. While a fluorine atom alpha to a radical center can be stabilizing through conjugation, it is destabilizing through induction.[2][13] This complex interplay influences reaction regioselectivity and rates. Studies on the addition of ethers to hexafluoropropene show that steric and electronic effects both play a crucial role in the outcome.[14]
Experimental Protocol: Radical Addition of an Aryl Alkyl Ether
This protocol, adapted from photocatalytic methods, illustrates a modern approach to radical C-H allylation where an ether's α-aryloxyalkyl radical adds to an allyl sulfone.
Objective: To perform a photocatalytic radical addition to an allylic system.
Materials:
-
Aryl alkyl ether (e.g., anisole, 1.0 eq)
-
Allyl sulfone (1.5 eq)
-
Acridinium photocatalyst (e.g., Mes-Acr+, 1-10 mol%)
-
Base (e.g., Na₂HPO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)
-
Blue LED light source (e.g., 456 nm)
-
Schlenk tube or vial with septum
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl alkyl ether, allyl sulfone, photocatalyst, and base.[15]
-
Add the degassed solvent via syringe.
-
Seal the tube and place it before the blue LED light source, ensuring efficient irradiation.
-
Stir the reaction at room temperature for the required time (e.g., 24 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the allylated ether product.[15]
Transition-Metal Catalyzed Cross-Coupling
Allyl ethers can serve as electrophiles in cross-coupling reactions, such as the Suzuki-Miyaura coupling, forming a new C-C bond via a π-allyl-palladium intermediate.[16]
Causality of Experimental Observations
The performance of fluorinated allyl ethers in these reactions is complex. While the C-O bond of a non-fluorinated allyl ether can be activated by a Pd(0) catalyst, the presence of fluorine introduces challenges.[16] Specifically, for substrates with fluorine on the allylic carbon (e.g., α-CF₃), the formation of a carbon-metal bond during transmetalation can be followed by rapid β-fluoride elimination, which destroys the stereocenter and leads to undesired byproducts.[17]
This inherent instability requires careful catalyst and condition selection. However, when fluorine is remote from the reacting center, its electron-withdrawing effect can still influence the stability and reactivity of the π-allyl-palladium intermediates, potentially affecting regioselectivity and reaction rates.[18] Research has shown that both allylic fluorides and chlorides can oxidatively add to Pd(0), but subsequent steps are highly substrate-dependent.[19]
Comparative Data: Representative Suzuki-Miyaura Coupling
| Allylic Partner | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| Cinnamyl Phenyl Ether | 4-MeO-PhB(OH)₂ | PdCl₂(DPEphos) | Et₃N, 2% PTS/water, RT | 94% | [16] |
| α-CF₃-Allylboronic Acid | Diazoketone | Copper Catalyst | Not Suzuki, but related | Poor | [17] |
Note: Direct comparative data for Suzuki coupling is scarce due to the differing reactivity profiles. The fluorinated example highlights a common challenge and an alternative coupling strategy.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling
This protocol describes a general, environmentally friendly procedure for coupling an aryl halide with an arylboronic acid. A similar catalytic cycle applies to allyl ether coupling, though specific conditions and catalysts may vary.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Base (e.g., Amberlite IRA-400(OH) resin or K₂CO₃)
-
Solvent system (e.g., Water/Ethanol or WEB)
-
Round-bottomed flask
-
Stir plate
Procedure:
-
In a round-bottomed flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base, and Pd(OAc)₂ catalyst.[20]
-
Add the solvent system (e.g., 3 mL of water and 1 mL of 95% ethanol).[21]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60°C) for the required time (1-2 hours, or until completion by TLC).
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).[20]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The incorporation of fluorine into allyl ethers fundamentally alters their reactivity profile.
-
For Claisen Rearrangements, fluorination is generally activating, enabling the reaction to proceed under significantly milder conditions due to favorable electronic effects and increased acidity of neighboring protons.
-
In Radical Additions, the electron-deficient nature of the fluorinated double bond enhances its reactivity towards nucleophilic radicals.
-
For Transition-Metal Catalyzed Couplings, fluorination introduces significant challenges, particularly the risk of β-fluoride elimination, which often necessitates alternative synthetic strategies or carefully tailored catalytic systems.
Understanding these divergent reactivities is crucial for leveraging the "fluorine effect" effectively in the design and synthesis of novel molecules for pharmaceutical and material science applications.
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Trofimov, A. A., & Trofimova, I. V. (2021). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. ResearchGate. Available at: [Link]
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Funabiki, K., et al. (1998). Enantioselective Claisen rearrangement of difluorovinyl allyl ethers. Chemical Communications. Available at: [Link]
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Shifman, A. L. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. Available at: [Link]
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Wikipedia. (2023). Claisen rearrangement. Wikipedia. Available at: [Link]
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Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]
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Lipshutz, B. H., & Ghorai, S. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters. Available at: [Link]
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Aksenov, N. A., et al. (2014). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Journal of Siberian Federal University. Chemistry. Available at: [Link]
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University of Glasgow (2011). Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. University of Glasgow Theses. Available at: [Link]
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Deng, G., et al. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. NSF Public Access Repository. Available at: [Link]
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Bioengineer.org (2026). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org. Available at: [Link]
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Organic Reactions, Inc. (2025). The Claisen Rearrangement. Organic Reactions. Available at: [Link]
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Wang, F., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Zeng, Y., et al. (2022). Regioselectivity in transition-metal catalyzed allyl–allyl cross-coupling reactions and its background. ResearchGate. Available at: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
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Maziarz, P., et al. (2022). Stereoselective Copper-Catalyzed Cross-Coupling of α-CF3-Allylboronic Acids with Diazoketones. The Journal of Organic Chemistry. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Organic Chemistry Portal. Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
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Hiersemann, M. (2002). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. ResearchGate. Available at: [Link]
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Wang, X., et al. (2022). TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. MDPI. Available at: [Link]
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The Chemists' Cookbook (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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McSkimming, A., et al. (2024). Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers. Organic Letters. Available at: [Link]
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Gouverneur, V., & Tredwell, M. (2008). The Chemistry of Propargylic and Allylic Fluorides. Chemical Reviews. Available at: [Link]
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Mück-Lichtenfeld, C., & Studer, A. (2022). Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. Organic Letters. Available at: [Link]
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Cmoch, P., et al. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Recent Research in Chemistry. Available at: [Link]
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Lissi, E. A., & Abuin, E. B. (1970). Reactions of the ethyl radical. Part 9.—Addition, dismutation and metathesis with allyl ethyl ether and diallyl ether. Transactions of the Faraday Society. Available at: [Link]
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Di Iorio, N., et al. (2022). Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers. ChemRxiv. Available at: [Link]
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Evaluating the Electrochemical Stability of Allyl 1,1,2,2-tetrafluoroethyl ether (ATE) as a Lithium-Ion Battery Electrolyte: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density and safer lithium-ion batteries, the electrolyte, a critical component governing ion transport and interfacial stability, remains a focal point of intensive research. While conventional carbonate-based electrolytes have served as the workhorse of the industry, their limited electrochemical stability window, particularly at high voltages, curtails the use of next-generation high-capacity cathode materials. This guide provides a comprehensive evaluation of a promising, yet underexplored, candidate: Allyl 1,1,2,2-tetrafluoroethyl ether (ATE).
We will objectively compare the hypothesized electrochemical attributes of ATE with two well-established alternatives: a standard carbonate-based electrolyte and an electrolyte featuring the state-of-the-art fluorinated additive, Fluoroethylene Carbonate (FEC). This analysis is grounded in the fundamental principles of electrochemistry and supported by established experimental data for the benchmark alternatives. Furthermore, we provide detailed, field-proven experimental protocols for researchers to rigorously assess the electrochemical stability of ATE and other novel electrolyte components.
The Critical Role of Electrochemical Stability in High-Performance Batteries
The electrochemical stability window (ESW) of an electrolyte defines the potential range within which it remains stable without undergoing oxidative or reductive decomposition.[1][2] A wide ESW is paramount for enabling the use of high-voltage cathodes (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and low-potential anodes (e.g., lithium metal), thereby maximizing the energy density of the battery.[3][4]
Electrolyte decomposition at the electrode-electrolyte interphase leads to the formation of a passivating layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. The chemical composition and stability of these interphases are critical determinants of battery performance, influencing factors such as coulombic efficiency, cycle life, and safety.[5] An ideal electrolyte or additive should facilitate the formation of a thin, uniform, and ionically conductive but electronically insulating SEI/CEI, which effectively suppresses further electrolyte degradation.
Comparative Analysis of Electrolyte Systems
This guide focuses on a comparative evaluation of three distinct electrolyte systems:
-
Baseline Electrolyte: A conventional solution of 1.0 M Lithium Hexafluorophosphate (LiPF₆) in a mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) (1:1 v/v).
-
ATE-Containing Electrolyte: The baseline electrolyte with the addition of this compound (ATE) as a functional additive.
-
FEC-Containing Electrolyte: The baseline electrolyte with the addition of Fluoroethylene Carbonate (FEC), a widely studied and effective SEI-forming additive.[6][7]
This compound (ATE): A Bifunctional Candidate
ATE (C₅H₆F₄O) is a unique molecule that combines a fluorinated ether component with a reactive allyl group.[8][9][10] While direct experimental data on its electrochemical performance in lithium-ion batteries is scarce in publicly available literature, its chemical structure allows for informed hypotheses regarding its potential benefits:
-
Enhanced Oxidative Stability: The electron-withdrawing tetrafluoroethyl group is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, thereby increasing its resistance to oxidation at high potentials. This is a common strategy in the design of high-voltage electrolytes.[11][12]
-
SEI Modification: The allyl group is known to be electrochemically active and can participate in polymerization reactions upon reduction at the anode surface.[13] This could lead to the formation of a stable, cross-linked polymer-containing SEI layer, potentially suppressing dendrite growth on lithium metal anodes and improving cycling stability.
Benchmarking Against Established Alternatives
To provide a robust evaluation framework for ATE, we will compare its anticipated properties with those of a standard carbonate electrolyte and an electrolyte containing FEC.
| Feature | Baseline Electrolyte (EC/DEC) | ATE-Containing Electrolyte (Hypothesized) | FEC-Containing Electrolyte |
| Oxidative Stability | Limited (typically up to ~4.2 V vs. Li/Li⁺) | Potentially High (>4.5 V vs. Li/Li⁺) due to the tetrafluoroethyl group. | Moderately High (improves upon baseline) |
| Reductive Stability | Decomposes to form a less stable, carbonate-rich SEI. | Potentially Forms a Stable, Polymer-rich SEI via electropolymerization of the allyl group. | Forms a stable, LiF-rich SEI, enhancing cycling performance.[7] |
| SEI Composition | Primarily composed of lithium alkyl carbonates and Li₂CO₃. | Hypothesized to contain polymeric species from the allyl group and LiF from the tetrafluoroethyl group. | Primarily composed of LiF and lithium fluoroalkyl carbonates.[6] |
| Ionic Conductivity | Generally good. | The addition of a fluorinated ether may slightly decrease ionic conductivity. | Minimal impact on ionic conductivity at typical additive concentrations. |
| Safety | Flammable. | The fluorinated component may reduce flammability. | Can improve thermal stability of the SEI.[6] |
Experimental Protocols for Evaluating Electrochemical Stability
To validate the hypothesized benefits of ATE and enable a rigorous comparison, the following experimental protocols are recommended.
Electrochemical Window Determination: Linear Sweep and Cyclic Voltammetry
Objective: To determine the anodic and cathodic stability limits of the electrolyte.
Methodology: Linear Sweep Voltammetry (LSV) [14][15][16][17]
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox.
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) for oxidative stability; Copper (Cu) or Nickel (Ni) for reductive stability.
-
Reference Electrode: Lithium metal foil.
-
Counter Electrode: Lithium metal foil.
-
Electrolyte: The electrolyte formulation to be tested.
-
-
Instrumentation: Use a potentiostat capable of performing linear potential sweeps.
-
Experimental Parameters:
-
Scan Direction: For oxidative stability, sweep from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺). For reductive stability, sweep from OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate, typically 0.1 to 1.0 mV/s, is used to approximate steady-state conditions.[17]
-
-
Data Analysis: The potential at which a significant increase in current is observed is defined as the electrochemical stability limit.
Methodology: Cyclic Voltammetry (CV) [18][19][20]
-
Cell Assembly: Same as for LSV.
-
Instrumentation: Potentiostat with cyclic voltammetry capabilities.
-
Experimental Parameters:
-
Potential Window: Sweep the potential between a lower and an upper limit that encompasses the expected redox events of the electrolyte and any additives.
-
Scan Rate: Typically varied (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) to investigate the kinetics of the decomposition reactions.
-
-
Data Analysis: The appearance of new reduction or oxidation peaks in the voltammogram indicates electrolyte decomposition. The potential of these peaks provides information about the stability window.
Diagram: Experimental Workflow for Voltammetry
Caption: Workflow for determining the electrochemical stability window using voltammetry.
Battery Cycling Performance Evaluation
Objective: To assess the long-term stability and performance of the electrolyte in a full-cell configuration.
Methodology: Galvanostatic Cycling [1][2][21][22][23]
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure the formation of a stable SEI.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles).[22]
-
Performance Metrics:
-
Specific Capacity: The amount of charge stored per unit mass of the active material (mAh/g).
-
Coulombic Efficiency (CE): The ratio of the discharge capacity to the charge capacity in a given cycle. A high and stable CE indicates minimal side reactions.
-
Capacity Retention: The percentage of the initial capacity retained after a certain number of cycles.
-
Voltage Profiles: The charge and discharge voltage curves, which can provide insights into changes in cell impedance and polarization.
-
Diagram: Battery Cycling Test Protocol
Caption: A typical galvanostatic cycling protocol for battery performance evaluation.
Conclusion and Future Outlook
While direct experimental evidence for the electrochemical performance of this compound (ATE) is currently limited, its unique molecular structure presents a compelling case for its investigation as a bifunctional electrolyte additive. The combination of a fluorinated ether moiety for enhanced oxidative stability and an allyl group for SEI modification suggests that ATE could offer significant advantages over conventional carbonate electrolytes, particularly for high-voltage lithium-ion batteries.
The comparative framework and detailed experimental protocols provided in this guide offer a clear pathway for researchers to systematically evaluate the electrochemical stability and performance of ATE. By conducting rigorous voltammetric and galvanostatic cycling studies, the scientific community can ascertain whether the hypothesized benefits of ATE translate into tangible improvements in battery performance. Further investigations should also include post-mortem analysis of the electrodes (e.g., using XPS and SEM) to characterize the composition and morphology of the SEI and CEI layers formed in the presence of ATE. Such comprehensive studies will be instrumental in determining the viability of ATE as a next-generation electrolyte component for high-energy lithium-ion batteries.
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A Senior Application Scientist's Guide to Catalytic Systems for Efficient Allyl Ether Synthesis
Introduction: The Enduring Value of the Allyl Ether Moiety
In the landscape of modern organic synthesis and drug development, the allyl ether functional group stands out for its versatility. It serves as a robust protecting group for alcohols, stable under a wide range of acidic and basic conditions, yet readily cleaved under specific, mild protocols.[1] Beyond protection, the allyl group is a versatile synthetic handle, participating in a host of transformations including Claisen rearrangements, cross-metathesis, and transition-metal-catalyzed functionalization.[2]
However, the classical Williamson ether synthesis, while foundational, often necessitates the use of strong bases (like sodium hydride) and strictly anhydrous conditions, limiting its applicability with sensitive substrates.[3][4] The drive for milder, more efficient, and selective methods has led to the development of sophisticated catalytic systems. This guide provides a comparative analysis of the three principal catalytic strategies for allyl ether synthesis: transition-metal catalysis, phase-transfer catalysis, and acid catalysis. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide field-tested experimental protocols to empower researchers in selecting and implementing the optimal strategy for their synthetic challenges.
Transition-Metal Catalysis: Precision and Selectivity
Transition-metal catalysts, particularly those based on palladium, iridium, and ruthenium, offer unparalleled control over reactivity and selectivity in allylic substitutions. These methods often proceed under neutral or mildly basic conditions, preserving sensitive functional groups that would not survive traditional approaches.
Palladium-Catalyzed Allylic Etherification (Tsuji-Trost Reaction)
The palladium-catalyzed allylic alkylation, or Tsuji-Trost reaction, is a cornerstone of modern C-O bond formation.[5] The reaction typically involves an allylic substrate with a good leaving group (e.g., acetate, carbonate) and a palladium(0) catalyst, which facilitates the substitution with an alcohol nucleophile.[6]
Mechanism of Action: The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a η³-π-allyl palladium(II) complex and liberating the leaving group.[5] Subsequently, the alcohol nucleophile attacks this complex, typically at the less sterically hindered terminus, to form the allyl ether product and regenerate the Pd(0) catalyst.[5][7]
Figure 1: Simplified catalytic cycle for Pd-catalyzed allylic etherification.
Expert Insights: The choice of ligand is critical for controlling reactivity and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like BINAPHANE, are commonly employed to stabilize the palladium catalyst and influence the reaction's outcome.[5][8] For asymmetric syntheses, chiral ligands are used to achieve high enantioselectivity, providing access to valuable chiral building blocks.[8]
Performance Data:
| Catalyst System | Allyl Source | Alcohol | Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / (R)-BINAPHANE | Allyl pentafluorophenyl ether | Diphenylketene | Toluene, rt, 72h | 70 | [8] |
| [Pd(allyl)Cl]₂ / Ligand | Allyl carbonate | Phenol | THF, 50 °C, 24h | 85-95 | [9] |
| Pd(OAc)₂ / sox | Terminal Alkenes | Carboxylic Acids | Toluene, 60 °C | 70-90 | [10] |
Iridium-Catalyzed Asymmetric Allylic Etherification
Iridium catalysis has emerged as a powerful complement to palladium-based systems, particularly for achieving high regio- and enantioselectivity in the formation of branched allylic ethers.[11][12] Unlike palladium catalysts which typically favor attack at the less substituted terminus (linear product), iridium catalysts, often paired with phosphoramidite ligands, direct the nucleophile to the more substituted carbon of the allyl fragment.[13][14]
Mechanism of Action: The reaction proceeds through the formation of a chiral iridium-π-allyl intermediate. The unique electronic properties of the iridium center and the steric environment created by the chiral ligand guide the incoming alcohol to attack the internal position of the allyl moiety, leading to the branched, chiral product with high fidelity.[14][15]
Expert Insights: The development of activated iridium catalysts has led to faster reactions and broader substrate scope. For instance, an unexpected cyclometalation of the phosphoramidite ligand can generate a more reactive catalytic species.[14] This highlights the importance of understanding catalyst activation pathways for optimizing reaction efficiency. High conversions often depend on the physical properties of the reagents, such as the use of finely powdered bases like K₃PO₄.[13]
Performance Data:
| Catalyst System | Allyl Source | Alcohol | Conditions | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Phosphoramidite | (E)-Cinnamyl carbonate | Sodium phenoxide | THF, rt, <2h | 75 | 94 | [14] |
| [Ir(COD)Cl]₂ / Ligand L1 | Allyl carbonate | 1-Phenylethanol | K₃PO₄, THF, rt | 88 | 95 | [13] |
| [Ir(COD)Cl]₂ / Ligand L3 | Pyrimidinemethanol carbonate | (Intramolecular) | TEB, DCE, 40 °C | up to 99 | >99.5 | [15] |
Ruthenium-Catalyzed Allylation
Ruthenium catalysts offer unique reactivity pathways, such as "borrowing hydrogen" or transfer hydrogenation, enabling the use of allyl alcohols directly without pre-activation.[16][17] This approach is highly atom-economical, as the alcohol's hydroxyl group is ultimately eliminated as water.
Mechanism of Action: In a typical transfer hydrogenation mechanism, the ruthenium catalyst first oxidizes the reactant alcohol to generate a ruthenium-hydride species and an aldehyde/ketone.[17] Concurrently, an allyl alcohol or a 1,3-diene coordinates to the metal. The hydride is then transferred to the allylic system, and subsequent coupling with the aldehyde/ketone intermediate yields the homoallylic alcohol product. For ether synthesis, a related pathway involves the ruthenium-catalyzed isomerization of an allyl alcohol to an enol or enolate, which can then be trapped.[18]
Figure 2: Conceptual pathway for Ru-catalyzed allylation via hydrogen transfer.
Expert Insights: Ruthenium catalysis is particularly effective for C-H allylation, where an allyl alcohol can be coupled directly with an activated C-H bond, for instance in electron-deficient alkenes, providing access to 1,4-diene structures.[19] The choice of solvent can be critical; some Ru-catalyzed reactions can be performed in aqueous solutions, enhancing the "green" credentials of the methodology.[19]
Performance Data:
| Catalyst System | Allyl Source | Substrate | Conditions | Yield (%) | Reference |
| [RuCl₂(PPh₃)₃] | Trisubstituted allyl alcohols | Benzaldehyde (oxidant) | NaOAc, DCE, 100 °C, 4h | up to 96 | [20] |
| [RuCl₂(p-cymene)]₂ | Allyl alcohol | Acrylamide | CsOAc, MeOH/H₂O, 50 °C, 12h | 60-80 | [19] |
Phase-Transfer Catalysis (PTC): A "Green" and Scalable Workhorse
Phase-Transfer Catalysis (PTC) is a powerful and operationally simple technique that circumvents the need for anhydrous solvents and strong, hazardous bases. It is an enhancement of the Williamson ether synthesis, making it more amenable to industrial-scale production and "green chemistry" principles.[21][22]
Mechanism of Action: The reaction takes place in a biphasic system, typically an aqueous phase containing an inorganic base (e.g., 50% NaOH) and an organic phase containing the allyl halide and the alcohol. The phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), plays the crucial role.[22][23] The catalyst's lipophilic cation pairs with the alkoxide anion (generated in the aqueous phase) and shuttles this ion pair into the organic phase.[24][25] Here, the poorly solvated and highly reactive alkoxide rapidly undergoes an Sₙ2 reaction with the allyl halide to form the ether product. The catalyst then returns to the aqueous phase to begin the cycle anew.[23]
Figure 3: Catalytic cycle for Phase-Transfer Catalyzed ether synthesis.
Expert Insights: PTC is exceptionally robust and tolerant of various functional groups. The use of concentrated aqueous NaOH not only acts as the base but also helps to "salt out" the organic components, improving phase separation and reaction efficiency.[23] The choice of catalyst can impact efficiency; phosphonium salts are often more thermally stable than ammonium salts, but ammonium salts like TBAB are cost-effective and highly active for many applications.[22] This method is particularly advantageous for large-scale syntheses due to its simplicity, safety, and reduced solvent waste.[21][26]
Performance Data:
| Catalyst | Alcohol | Allyl Source | Conditions | Yield (%) | Reference |
| TBAB (2-5 mol%) | Phenethyl alcohol | Allyl bromide | 50% aq. NaOH, Toluene, 60-70 °C, 2-4h | High (not specified) | [23] |
| Bu₄N⁺HSO₄⁻ (1 mol%) | 1,4-Butanediol | Allyl chloride | 35% aq. NaOH, Toluene, 50 °C, 10h | Moderate | [27] |
| Me(n-Oct)₃N⁺Br⁻ (0.3 mol%) | 1,4-Butanediol | Allyl chloride | 50% aq. NaOH, Cyclohexane | 88 | [27] |
Acid Catalysis: The Atom-Economical Dehydration Route
Acid-catalyzed synthesis of ethers from two alcohol molecules represents a highly atom-economical pathway where water is the only byproduct.[21] This method is most effective when one of the alcohols can form a stable carbocation, such as a tertiary alcohol, proceeding through an Sₙ1-type mechanism.[28]
Mechanism of Action: The reaction is initiated by the protonation of the more substituted alcohol by the acid catalyst (e.g., H₂SO₄, p-TsOH). This is followed by the loss of water to form a stable carbocation intermediate. The second, less-substituted alcohol then acts as a weak nucleophile, attacking the carbocation. A final deprotonation step regenerates the acid catalyst and yields the desired ether.[28]
Figure 4: Sₙ1 mechanism for acid-catalyzed ether synthesis.
Expert Insights: The major limitation of this method is its reliance on stable carbocations, generally restricting it to the synthesis of tertiary ethers. Primary alcohols will not form stable carbocations and may undergo competing elimination reactions or self-condensation under harsh acidic conditions.[28] To improve sustainability and catalyst recyclability, heterogeneous acid catalysts such as MoO₃ supported on TiO₂ have been developed for the dehydrative allylation of alcohols under solvent-free conditions.[27]
Performance Data:
| Catalyst System | Alcohol 1 | Alcohol 2 | Conditions | Yield (%) | Reference |
| MoO₃/TiO₂ | Aliphatic alcohols | Allyl alcohol | Solvent-free | up to 91 | [27] |
| H₂SO₄ (catalytic) | t-Butanol | Methanol | Heat | Good (general) | [28] |
Detailed Experimental Protocols
Protocol: Phase-Transfer Catalyzed Synthesis of Allyl Phenethyl Ether[23]
This protocol is representative of the PTC method's efficiency and operational simplicity.
Workflow Diagram:
Figure 5: Experimental workflow for PTC-based ether synthesis.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine phenethyl alcohol (e.g., 0.1 mol), toluene (e.g., 100 mL).
-
Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 50 mL). Add a catalytic amount of tetrabutylammonium bromide (TBAB) (2-5 mol%).[23]
-
Heating and Reagent Addition: Heat the biphasic mixture to 60-70 °C. Add allyl bromide (e.g., 0.12 mol) dropwise from the dropping funnel over 30 minutes.[23]
-
Reaction: Vigorously stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC until the starting alcohol is consumed.[23]
-
Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with deionized water (2 x 50 mL) to remove residual NaOH and TBAB. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[23]
Protocol: Iridium-Catalyzed Asymmetric Synthesis of a Branched Allylic Ether[13][14]
This protocol is representative of a high-precision, enantioselective transition-metal catalyzed reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ (e.g., 0.002 mmol, 1 mol%) and the desired chiral phosphoramidite ligand (e.g., 0.004 mmol, 2 mol%). Add anhydrous THF (e.g., 1 mL) and stir for 20 minutes at room temperature to form the active catalyst solution.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, add the allylic carbonate substrate (e.g., 0.2 mmol), the alcohol (e.g., 0.24 mmol), and finely powdered potassium phosphate (K₃PO₄) (e.g., 0.4 mmol).
-
Initiation: Add anhydrous THF (e.g., 1 mL) to the Schlenk flask, followed by the dropwise addition of the prepared catalyst solution via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary significantly, from 2 to 35 hours, depending on the specific substrate and catalyst activation state.[14] Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product into ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis and Outlook
The choice of a catalytic system for allyl ether synthesis is a function of the desired product, substrate complexity, and operational constraints such as cost and scale.
| Feature | Transition-Metal Catalysis | Phase-Transfer Catalysis (PTC) | Acid Catalysis |
| Mechanism | π-Allyl complex formation | Ion-pair transport | Carbocation intermediate (Sₙ1) |
| Selectivity | High (Regio-, Stereo-, Enantio-) | Generally Sₙ2 | Favors tertiary ethers |
| Conditions | Mild, often neutral | Mild, biphasic (aq. base) | Harsh (strong acid, heat) |
| Substrate Scope | Broad, tolerates many groups | Broad, robust | Limited (requires stable carbocation) |
| Key Advantage | Unmatched selectivity control | Scalability, safety, "green" | Atom economy (water byproduct) |
| Key Limitation | Catalyst cost & metal traces | Less effective for tertiary alcohols | Side reactions, limited scope |
| Best For... | Complex, chiral molecules | Large-scale, robust synthesis | Simple tertiary ethers |
Future Outlook: The field continues to evolve towards greater efficiency and sustainability. The direct use of allyl alcohols as allylating agents, catalyzed by metals like ruthenium and nickel, represents a significant step forward in atom economy.[29] The development of catalysts based on earth-abundant metals and the use of aqueous or solvent-free conditions will further enhance the environmental credentials of these vital transformations.[19][27] As our understanding of catalyst-substrate interactions deepens, we can expect the rational design of even more active and selective catalysts, pushing the boundaries of what is possible in the efficient synthesis of allyl ethers.
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Hartwig, J. F., et al. (2005). Regio- and Enantioselective Iridium-Catalyzed Intermolecular Allylic Etherification of Achiral Allylic Carbonates with Phenoxides. Journal of the American Chemical Society. [Link]
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Hartwig, J. F. (2007). Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification with Aliphatic Alcohols. Angewandte Chemie. [Link]
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Hartwig, J. F., et al. (2006). Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification. Increased Rates, Scope, and Selectivity. Journal of the American Chemical Society. [Link]
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You, S.-L., et al. (2023). Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. Organic Letters. [Link]
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Aponick, A., et al. (2012). A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. Beilstein Journal of Organic Chemistry. [Link]
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Varma, R. S., et al. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences. [Link]
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Sokołowski, K., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules. [Link]
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Bäckvall, J.-E. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Chemistry – An Asian Journal. [Link]
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Krische, M. J., et al. (2008). Ruthenium-catalyzed C-C bond forming transfer hydrogenation: carbonyl allylation from the alcohol or aldehyde oxidation level employing acyclic 1,3-dienes as surrogates to preformed allyl metal reagents. Journal of the American Chemical Society. [Link]
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Aponick, A., et al. (2012). A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. Semantic Scholar. [Link]
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
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Jacobsen, E. N., et al. (2013). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Organic Letters. [Link]
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Venkatasubbaiah, K., et al. (2025). Ruthenium-catalysed isomerisation–methylenation of allyl alcohols with methanol: a one-pot synthesis of substituted pyridines. Organic & Biomolecular Chemistry. [Link]
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Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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ResearchGate. Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. [Link]
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CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
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Trost, B. M., et al. (2011). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Organic Letters. [Link]
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Trost, B. M. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
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de Vries, J. G., et al. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Catalysts. [Link]
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Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
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Rios, R., et al. (2020). Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. Molecules. [Link]
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Semantic Scholar. [PDF] Transition-metal-catalyzed C–H allylation reactions. [Link]
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A Researcher's Guide to the Synthesis of 1,1,2,2-Tetrafluoroethyl Allyl Ether: Protocols, Validation, and Reproducibility
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of synthesis protocols for 1,1,2,2-tetrafluoroethyl allyl ether. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each method, offers a framework for protocol validation, and discusses the critical aspects of reproducibility.
1,1,2,2-Tetrafluoroethyl allyl ether is a valuable fluorinated building block, finding applications as a monomer in the production of specialized polymers and as a reactive intermediate in the synthesis of novel chemical entities.[1] Its unique combination of a reactive allyl group and a fluorinated ethyl moiety makes it a versatile tool in materials science and medicinal chemistry. However, the synthesis of this and other fluorinated ethers can present unique challenges. This guide aims to provide a comprehensive overview of the available synthetic strategies, enabling researchers to make informed decisions when selecting and implementing a protocol.
Comparative Analysis of Synthesis Protocols
Two primary synthetic strategies for 1,1,2,2-tetrafluoroethyl allyl ether emerge from the literature: the addition of allyl alcohol to tetrafluoroethylene and the Williamson ether synthesis employing a tetrafluoroethylating agent and sodium allylate. A third, less common but potentially advantageous method, involves the use of perfluoroalkyl ether acid fluorides.
Protocol 1: Base-Catalyzed Addition of Allyl Alcohol to Tetrafluoroethylene
This is the most direct and atom-economical approach to 1,1,2,2-tetrafluoroethyl allyl ether. The reaction involves the nucleophilic addition of the alkoxide, generated in situ from allyl alcohol and a base, to the electron-deficient double bond of tetrafluoroethylene (TFE).
Causality Behind Experimental Choices:
-
Solvent: The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial.[2] These solvents effectively solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic and available to attack the TFE. This allows the reaction to proceed at or near atmospheric pressure with good yields.[2]
-
Base/Catalyst: A variety of bases can be employed, with alkali metal hydroxides (e.g., KOH) or the corresponding alkoxides (e.g., sodium allylate, prepared in situ or separately) being common choices. The concentration of the alkoxide catalyst required is reported to be comparatively low in polar aprotic solvents.[2]
-
Temperature and Pressure: While the use of polar aprotic solvents allows for atmospheric pressure reactions, some procedures may still utilize elevated pressures to increase the concentration of gaseous TFE in the reaction mixture, potentially improving reaction rates. Temperature control is critical to prevent polymerization of TFE and to manage the exothermicity of the reaction.
Experimental Protocol:
Materials:
-
Allyl alcohol
-
Potassium hydroxide (or other suitable base)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrafluoroethylene (TFE) gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser is flushed with an inert gas.
-
Anhydrous DMSO and allyl alcohol are added to the flask.
-
The mixture is cooled in an ice bath, and powdered potassium hydroxide is added portion-wise while monitoring the temperature.
-
After the base has dissolved, the mixture is allowed to warm to the desired reaction temperature (e.g., 50-100°C).[3]
-
TFE gas is then bubbled through the stirred solution at a controlled rate. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation.
Workflow Diagram:
Caption: Workflow for the Williamson ether synthesis of 1,1,2,2-tetrafluoroethyl allyl ether.
Protocol 3: Synthesis from Perfluoroalkyl Ether Acid Fluorides
A less common but potentially useful method involves the reaction of a commercially available perfluoroalkyl ether acid fluoride with allyl alcohol. [4]This approach avoids the direct handling of gaseous TFE.
Causality Behind Experimental Choices:
-
Starting Material: This method relies on the availability of a suitable perfluoroalkyl ether acid fluoride. The reaction proceeds via nucleophilic acyl substitution, where the allyl alcohol displaces the fluoride from the acid fluoride to form an ester, which can then be further transformed if necessary.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the HF byproduct. The specific conditions would depend on the reactivity of the chosen acid fluoride.
Experimental Protocol (General Outline):
Materials:
-
Perfluoroalkyl ether acid fluoride
-
Allyl alcohol
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Inert gas atmosphere
Procedure:
-
A solution of the perfluoroalkyl ether acid fluoride in an anhydrous aprotic solvent is prepared in a flask under an inert atmosphere.
-
The solution is cooled, and a mixture of allyl alcohol and the base is added dropwise.
-
The reaction is stirred at room temperature or gently heated until completion, as monitored by an appropriate analytical technique.
-
The reaction mixture is then worked up by washing with water and aqueous acid to remove the base and its salt.
-
The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.
Validation and Reproducibility: A Framework for Success
The ultimate utility of a synthesis protocol lies in its reliability. For fluorinated compounds, where characterization can be complex, a robust validation process is paramount.
Key Validation Parameters:
-
Yield and Purity: These are the most fundamental metrics. Yields should be consistently reproducible across multiple runs. Purity should be assessed by multiple analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).
-
Spectroscopic Consistency: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. However, it is essential to be aware of potential inconsistencies in chemical shift referencing. [5]Internal standards are recommended for accurate and reproducible data.
-
Impurity Profiling: Identify and quantify any significant impurities. Understanding the side reactions that lead to these impurities is crucial for optimizing the protocol.
-
Scalability: A protocol that works well on a milligram scale may not be directly transferable to a multigram or pilot scale. The scalability of each protocol should be considered, paying attention to heat transfer, reagent addition rates, and mixing efficiency.
Challenges to Reproducibility:
-
Reagent Quality: The purity of starting materials, especially the fluorinated precursors and the dryness of solvents, can significantly impact the outcome of the reaction.
-
Reaction Conditions: Precise control over temperature, pressure, and stirring rate is critical. Minor variations can lead to inconsistent yields and impurity profiles.
-
Work-up and Purification: The efficiency of the extraction and the effectiveness of the purification method will directly affect the final purity of the product.
Comparison of Protocols
| Feature | Protocol 1 (TFE Addition) | Protocol 2 (Williamson Synthesis) | Protocol 3 (Acid Fluoride) |
| Atom Economy | High | Moderate | Moderate |
| Reagent Handling | Requires handling of gaseous and potentially hazardous TFE. | Involves handling of strong bases like NaH and potentially moisture-sensitive reagents. | Requires access to specialized perfluoroalkyl ether acid fluorides. |
| Scalability | Potentially challenging due to the handling of a gaseous reagent and exothermicity. | Generally more straightforward to scale up. | Dependent on the availability of the starting acid fluoride at scale. |
| Versatility | Specific to the synthesis of 1,1,2,2-tetrafluoroethyl ethers. | More versatile, as different alkoxides can be used. | Versatile for creating various allyl esters of perfluorinated acids. |
| Likely Yield | Good to excellent yields have been reported for analogous reactions. [2] | Generally good yields, typical for Williamson ether syntheses. | High yields are often achievable. [4] |
| Reproducibility | Can be sensitive to the efficiency of gas dispersion and temperature control. | Generally good, provided anhydrous conditions are maintained. | Expected to be good under controlled conditions. |
Conclusion
The synthesis of 1,1,2,2-tetrafluoroethyl allyl ether can be approached through several viable routes. The base-catalyzed addition of allyl alcohol to tetrafluoroethylene offers a direct and atom-economical pathway, though it requires specialized equipment for handling a gaseous reagent. The Williamson ether synthesis provides a more traditional and often more readily scalable alternative, contingent on the availability of a suitable tetrafluoroethylating agent. The use of perfluoroalkyl ether acid fluorides presents a convenient option if the appropriate starting material is accessible.
Ultimately, the choice of protocol will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of the necessary reagents. Regardless of the chosen method, a rigorous approach to validation and a keen awareness of the factors influencing reproducibility are essential for the successful and consistent synthesis of this important fluorinated building block.
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A Comparative Guide to the Thermal Degradation By-products of Allyl Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Allyl Ethers in Science
Allyl ether compounds are valuable intermediates in organic synthesis and polymer chemistry, and their corresponding functional groups are present in numerous natural products and pharmaceutical agents.[1] Their utility is largely due to the reactivity of the allyl group, which can be strategically modified for various applications, including the development of novel therapeutics.[1] However, this reactivity also makes them susceptible to thermal degradation, a critical consideration in drug development and chemical manufacturing where processes often involve elevated temperatures. Understanding the by-products of this degradation is paramount for ensuring the purity, stability, and safety of the final products.
This guide provides a comparative analysis of the by-products generated from the thermal degradation of various allyl ether compounds. It delves into the underlying degradation mechanisms, compares the thermal stability of different allyl ether structures, and provides detailed experimental protocols for their analysis using state-of-the-art techniques.
The Primary Degradation Pathway: A Tale of Two Mechanisms
The thermal degradation of allyl ether compounds predominantly proceeds through two distinct pathways, largely dependent on the temperature and the specific molecular structure.
The Retro-Ene Reaction: A Concerted Pathway at Lower Temperatures
At lower to moderate temperatures, the primary degradation mechanism for many allyl ethers is a concerted, unimolecular fragmentation known as the retro-ene reaction .[2] This pericyclic reaction involves a cyclic, six-atom transition state, resulting in the formation of an aldehyde and an alkene.[2][3] The reaction is generally insensitive to structural variations in the ether's alkyl or allyl components.[4]
Diagram of the Retro-Ene Reaction Mechanism:
Caption: Generalized retro-ene reaction of an allyl ether.
Free Radical Scission: A High-Temperature Alternative
At significantly higher temperatures, such as those employed in flash vacuum pyrolysis, a free-radical mechanism can dominate. This involves the homolytic cleavage of the C-O bond, leading to the formation of allyl and alkoxy radicals. These highly reactive species can then undergo a variety of subsequent reactions, including recombination and fragmentation, to produce a more complex mixture of by-products.
Comparative Analysis of Thermal Degradation By-Products
The structure of the allyl ether has a profound impact on the specific by-products formed upon thermal degradation. The following table summarizes the observed and predicted by-products for a selection of allyl ether compounds.
| Allyl Ether Compound | Primary Degradation By-products | Analytical Method | Citation(s) |
| Diallyl Ether | Acrolein, Propene | Gas-Phase Pyrolysis | [5] |
| Allyl Methallyl Ether | Methacrolein, Propene (predicted)Acrolein, Isobutylene (predicted) | Theoretical | [2] |
| Allyl Benzyl Ethers | But-2-en-1-ylbenzene derivatives, Benzaldehyde | Flash Vacuum Pyrolysis | [6] |
| Allyl Phenyl Ether | 2-Allylphenol (via Claisen rearrangement) | Acid Catalysis | [7] |
| Allyl Phenyl Ether (High Temp.) | Cyclopentadiene, 1,5-Hexadiene, Allylcyclopentadiene | Flash Vacuum Pyrolysis | [2] |
Experimental Protocols for By-product Analysis
The identification and quantification of thermal degradation by-products are typically achieved through a combination of analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful tool for separating and identifying volatile and semi-volatile by-products, while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperatures.[6][8]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
This protocol outlines a general procedure for the analysis of liquid allyl ether samples.
Instrumentation:
-
Pyrolyzer (e.g., Frontier Lab Py-3030D)
-
Gas Chromatograph (e.g., Agilent 8890 GC)
-
Mass Spectrometer (e.g., Agilent 7000E triple quadrupole GC/MS)
Diagram of the Py-GC/MS Experimental Workflow:
Caption: A typical workflow for Py-GC/MS analysis.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid allyl ether sample (typically in the microgram to low milligram range) into a sample cup.[8]
-
Pyrolysis: Place the sample cup into the pyrolyzer. For a single-shot analysis, rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).[5] A double-shot analysis can also be performed, which includes an initial lower-temperature thermal desorption step to analyze for volatile impurities before the high-temperature pyrolysis.[9]
-
Gas Chromatography: The volatile fragments from pyrolysis are swept into the GC inlet (e.g., 320 °C) and onto the analytical column (e.g., a non-polar or mid-polar capillary column like a DB-5ms).[2][5] The GC oven is programmed with a temperature ramp to separate the by-products based on their boiling points and interactions with the column's stationary phase. A typical program might be:
-
Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.[2] The mass spectrometer scans a specified mass-to-charge (m/z) range (e.g., 30-300) to detect the ionized fragments.[2]
-
Data Analysis: The resulting mass spectra of the by-products are compared with a spectral library (e.g., NIST) for identification.[2]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing data on its thermal stability.
Instrumentation:
-
Thermogravimetric Analyzer with a sensitive microbalance.
Procedure:
-
Sample Preparation: Accurately weigh a small sample of the liquid allyl ether (typically 10 mg ± 10%) into a TGA sample pan (e.g., aluminum).[10]
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen) to prevent oxidation.
-
Data Collection: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature.
-
Data Interpretation: The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is at its maximum.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the thermal degradation of allyl ether compounds is crucial for several reasons:
-
Process Optimization: Knowledge of decomposition temperatures and by-products allows for the optimization of reaction and purification conditions to minimize the formation of impurities.
-
Stability Studies: TGA is a valuable tool for assessing the thermal stability of drug candidates and formulations containing allyl ether moieties.
-
Impurity Profiling: Py-GC/MS is essential for identifying and quantifying potential degradation products, which is a regulatory requirement in drug development.
-
Safety Assessment: Some degradation by-products, such as acrolein, are toxic and their presence, even in trace amounts, can be a significant safety concern.
Conclusion
The thermal degradation of allyl ether compounds is a complex process that is highly dependent on both temperature and molecular structure. While the retro-ene reaction is the predominant pathway at lower temperatures, higher temperatures can induce free-radical fragmentation, leading to a more diverse array of by-products. For researchers and professionals in the pharmaceutical and chemical industries, a comprehensive understanding of these degradation pathways and the analytical techniques to study them is not just a matter of scientific curiosity, but a critical component of ensuring product quality, safety, and efficacy. The methodologies and comparative data presented in this guide provide a foundational framework for navigating the challenges associated with the thermal lability of allyl ether compounds.
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OUCI. (n.d.). Computational study of the thermal decomposition and the thermochemistry of allyl ethers and allyl sulfides. Retrieved from [Link]
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TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Retrieved from [Link]
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Journal of the Chemical Society, Chemical Communications. (n.d.). Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers. Retrieved from [Link]
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ResearchGate. (2025, August 6). Thermolytic reactions of esters. Part II. Structural effects in the radical decomposition of simple allyl esters. Retrieved from [Link]
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MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
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ResearchGate. (2025, August 6). ON THE THERMAL DECOMPOSITION OF ALIPHATIC ETHERS. Retrieved from [Link]
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ScienceDirect. (2025, March). Tandem pyrolysis evolved gas–gas chromatography–mass spectrometry. Retrieved from [Link]
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A Comparative Toxicological Guide to Fluorinated Ether Anesthetics and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of commonly used fluorinated ether anesthetics—sevoflurane, desflurane, and isoflurane. Moving beyond a simple recitation of facts, we explore the causal relationships between molecular structure, metabolic pathways, and the potential for organ-specific toxicity, supported by experimental data and established protocols.
The Nexus of Metabolism and Toxicity
The toxicological potential of a volatile anesthetic is inextricably linked to its biotransformation. While the parent compounds are relatively inert, their metabolism can produce reactive or toxic byproducts. For modern fluorinated ethers, the primary site of this transformation is the liver, mediated predominantly by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2][3] The extent of metabolism is a critical differentiator among these agents and a primary determinant of their toxicological profiles.
The rank order of metabolism is generally considered to be: sevoflurane > isoflurane > desflurane.[4][5]
-
Sevoflurane: Undergoes the most significant metabolism, with approximately 2-5% of the absorbed dose being biotransformed.[6][7][8]
-
Isoflurane: Is minimally metabolized, with estimates around 0.2%.[4]
-
Desflurane: Is highly resistant to biodegradation, with only 0.02-0.2% of the absorbed dose being metabolized.[6][9]
This differential metabolism directly influences the production of key metabolites, including inorganic fluoride (F⁻), trifluoroacetic acid (TFA), and, unique to sevoflurane, Compound A.
Toxicology of Key Metabolic & Degradation Products
Inorganic Fluoride (F⁻) and Nephrotoxicity
Metabolic defluorination releases inorganic fluoride ions, which have been historically linked to nephrotoxicity. The classic example is methoxyflurane, which caused dose-dependent renal failure. For modern anesthetics, the risk is substantially lower but remains a key point of comparison.
Mechanism: High concentrations of fluoride ions are thought to impair the renal concentrating ability of the distal tubules and collecting ducts, potentially leading to polyuria and renal dysfunction.[7][10]
Comparative Data: Sevoflurane's higher metabolic rate leads to significantly higher peak serum fluoride concentrations compared to isoflurane and desflurane.[6][11]
| Anesthetic | Typical Peak Serum Fluoride (µmol/L) | Notes |
| Sevoflurane | 20 - 40[6] | Can exceed 50 µmol/L in ~7% of patients.[6] Levels peak within an hour post-anesthesia and decline rapidly.[6][12] |
| Isoflurane | ~5[11] | Peak levels are significantly lower than sevoflurane and may occur later (e.g., 12 hours post-anesthesia).[11] |
| Desflurane | Indistinguishable from background[13] | Metabolite elevation is typically only detectable after prolonged anesthesia.[6] |
While fluoride levels after sevoflurane anesthesia can exceed the historical nephrotoxic threshold of 50 µmol/L, this threshold, derived from methoxyflurane studies, is not considered a reliable marker for modern agents.[7] Numerous clinical studies have found no evidence of clinically significant fluoride-related nephrotoxicity with sevoflurane, even in patients with preexisting renal disease.[7][14]
Trifluoroacetic Acid (TFA) and Hepatotoxicity
Oxidative metabolism of isoflurane and desflurane produces a trifluoroacetyl chloride intermediate, which can form trifluoroacetic acid (TFA) or bind to liver proteins.[6][15]
Mechanism: The binding of this reactive intermediate to hepatocyte proteins forms neoantigens.[16] In susceptible individuals, this can trigger an immune-mediated response, leading to acute liver injury, often referred to as "halothane hepatitis" due to its initial association with halothane.[17][18]
Comparative Risk: The risk of TFA-induced hepatotoxicity correlates directly with the extent of metabolism.
-
Desflurane & Isoflurane: Both produce TFA, but due to their very low metabolic rates, the risk is exceedingly rare.[9][13][17] Small but statistically significant levels of TFA are found in serum and urine after desflurane exposure, but these are approximately 10-fold less than levels seen after isoflurane.[13]
-
Sevoflurane: The metabolism of sevoflurane does not produce a trifluoroacetyl halide. Instead, it forms hexafluoroisopropanolol (HFIP), which is rapidly conjugated and excreted.[5][6][15] This fundamental difference in metabolic pathway means sevoflurane is not associated with the mechanism for immune-mediated hepatitis.[5]
Compound A and Sevoflurane-Specific Nephrotoxicity
Compound A (pentafluoroisopropenyl fluoromethyl ether) is a vinyl ether degradation product formed from an exothermic reaction between sevoflurane and the carbon dioxide absorbents (e.g., soda lime, barium hydroxide lime) used in anesthesia delivery systems.[19][20]
Mechanism: In rats, Compound A is demonstrably nephrotoxic, causing dose-dependent proximal tubular necrosis at inspired levels as low as 50-100 ppm.[21][22] The toxicity in rats is mediated by the renal enzyme beta-lyase, which metabolizes a cysteine conjugate of Compound A into a toxic thiol.[22]
Relevance to Humans: The clinical relevance of Compound A in humans has been extensively debated. Key considerations include:
-
Species Differences: Humans have significantly lower renal beta-lyase activity compared to rats, making them less susceptible to the specific toxic pathway seen in rodents.[22]
-
Exposure Levels: Inspired concentrations of Compound A are highest at low fresh gas flow (FGF) rates, high sevoflurane concentrations, and with warmer, drier absorbents.[20] To minimize exposure, FDA labeling recommends FGF rates of at least 2 L/min for exposures longer than 2 MAC-hours.[23]
-
Clinical Evidence: Despite the theoretical risk, numerous studies in surgical patients and volunteers have failed to demonstrate clinically significant renal injury attributable to Compound A, even during low-flow anesthesia.[20][24] Some studies using sensitive biomarkers have noted transient changes in markers of glomerular and tubular function after sevoflurane, but not desflurane, anesthesia.[24]
Experimental Workflows for Toxicological Assessment
Validating the toxicological profile of anesthetics and their metabolites requires a multi-tiered approach, from in vitro screening to in vivo animal models.
Protocol 1: In Vitro Cytotoxicity Assay for Compound A
Causality: This protocol is designed to isolate the direct cytotoxic effect of a metabolite on a relevant cell type, removing the confounding variables of a whole-organism system. Human renal proximal tubule epithelial cells (RPTECs) are chosen as they are the primary target of Compound A-induced injury in animal models. Lactate dehydrogenase (LDH) release is a well-established marker of cell membrane damage and necrosis.
Methodology:
-
Cell Culture: Culture human RPTECs in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Compound Preparation: Prepare a stock solution of Compound A in a suitable solvent (e.g., DMSO). Serially dilute the stock in cell culture media to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (media with DMSO) and a positive control (e.g., a known nephrotoxin like cisplatin).
-
Exposure: Remove the old media from the cells and add 100 µL of the prepared Compound A dilutions or control solutions to each well.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
LDH Assay:
-
After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent (containing lactate, NAD+, and diaphorase) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent). Plot the percentage of cytotoxicity against Compound A concentration to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Rodent Model for Anesthetic-Induced Nephrotoxicity Assessment
Causality: An in vivo model is essential to understand the toxicokinetics and organ-specific effects within a complex biological system. The rat model is particularly relevant for studying Compound A due to its known sensitivity.[21] Measuring serum creatinine and Blood Urea Nitrogen (BUN) provides standard clinical markers of glomerular filtration and overall renal function, while histopathology offers direct visual confirmation of tissue damage.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (250-300g) for at least one week with free access to food and water.
-
Group Allocation: Randomly assign animals to groups (n=8-10 per group):
-
Control (e.g., oxygen/air mixture)
-
Test Anesthetic (e.g., 1.25 MAC Sevoflurane with 2 L/min fresh gas flow)
-
Comparative Anesthetic (e.g., 1.25 MAC Desflurane)
-
-
Anesthetic Exposure:
-
Place animals in individual inhalation chambers.
-
Deliver the specified anesthetic and gas mixture for a clinically relevant duration (e.g., 4-8 hours) using a calibrated vaporizer. Monitor vital signs and chamber temperature.
-
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at baseline (pre-exposure) and at multiple time points post-exposure (e.g., 24, 48, 72 hours).
-
At the final time point, euthanize the animals and perfuse the kidneys with saline, followed by 10% neutral buffered formalin.
-
-
Biochemical Analysis: Centrifuge blood samples to obtain serum. Analyze serum for creatinine and BUN concentrations using a clinical chemistry analyzer.
-
Histopathology:
-
Embed the fixed kidneys in paraffin, section them (4-5 µm), and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist, blinded to the treatment groups, should examine the sections for evidence of tubular necrosis, cast formation, and interstitial inflammation.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare biochemical markers between groups. Correlate biochemical findings with histopathological observations.
Synthesis and Conclusion
The toxicological profiles of sevoflurane, desflurane, and isoflurane are primarily dictated by their profound differences in metabolic stability.
-
Desflurane and Isoflurane are characterized by their minimal biotransformation. This confers a very low risk of both nephrotoxicity from fluoride ions and the rare, immune-mediated hepatotoxicity associated with TFA production. Their safety profiles are, therefore, excellent from a metabolic standpoint.
-
Sevoflurane undergoes more extensive metabolism, leading to higher inorganic fluoride levels and the unique formation of Compound A. While fluoride concentrations can reach historically concerning levels, extensive clinical data suggest this does not translate to clinically relevant renal impairment.[7] Similarly, the nephrotoxic potential of Compound A, while significant in rats, appears to be of minimal clinical consequence in humans due to species-specific metabolic differences.[20][22] The key advantage of sevoflurane's metabolic pathway is the avoidance of the trifluoroacetyl halide intermediate, thus circumventing the mechanism for immune-mediated hepatitis.[5]
For drug development professionals, this comparative analysis underscores the principle that designing molecules resistant to biotransformation (like desflurane) is a robust strategy for minimizing metabolism-related toxicity. However, the sevoflurane example demonstrates that even with significant metabolism, directing the pathway towards rapidly conjugated and excreted products (like HFIP) can also achieve a high degree of safety.
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Kharasch, E. D. (1996). Metabolism and toxicity of the new anesthetic agents. Acta Anaesthesiologica Belgica, 47(1), 7–14. [Link]
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Strum, D. P., & Eger, E. I. (2023). Nephrotoxicity and Modern Volatile Anesthetics: A Narrative Review. Medicina, 59(10), 1833. [Link]
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Marx, T., & Froeba, G. (1997). [Sevoflurane: metabolism and toxicity]. Der Anaesthesist, 46 Suppl 1, S4-9. [Link]
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Kharasch, E. D., & Thummel, K. E. (1993). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 79(4), 795–807. [Link]
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Oracle, A. (2025). What are the most important Cytochrome P450 (CYP450) enzymes to know in anesthesiology?. Dr.Oracle. [Link]
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Kharasch, E. D. (1995). Cytochrome P450 and volatile anesthetic metabolism: from benchtop to bedside. Anesthesiology, 83(5), 913–915. [Link]
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Kharasch, E. D. (1996). Metabolism and toxicity of the new anesthetic agents. Scholars@Duke. [Link]
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ClinPGx. (n.d.). Isoflurane Pathway, Pharmacokinetics. ClinPGx. [Link]
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Fiserova-Bergerova, V., & Pierce, J. T. (1989). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and Applied Pharmacology, 98(3), 511–522. [Link]
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Patel, S. S., & Easwar, S. (2024). Desflurane. In StatPearls. StatPearls Publishing. [Link]
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Bunoan, A. C., & Mehra, A. (2021). Comparative effects of isoflurane and sevoflurane on renal function at post-operative state. Journal of Clinical Anesthesia and Pain Management, 5(2). [Link]
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ClinPGx. (n.d.). Sevoflurane Pathway, Pharmacokinetics. ClinPGx. [Link]
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Kharasch, E. D. (1995). Biotransformation of sevoflurane. Anesthesiology, 82(6), 1369–1378. [Link]
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Bornemann, M., Hering, W., & Hetz, H. (1996). [Serum fluoride concentrations and exocrine kidney function with sevoflurane and enflurane. An open, randomized, comparative phase III study of patients with healthy kidneys]. Der Anaesthesist, 45(10), 897–905. [Link]
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Frei, A. W., & Londoño, J. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Life, 15(1), 1825. [Link]
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Goldberg, M. E., Cantillo, J., Torjman, M., & Larijani, G. E. (1996). Sevoflurane Versus Isoflurane for Maintenance of Anesthesia: Are Serum Inorganic Fluoride Ion Concentrations of Concern?. ResearchGate. [Link]
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Frei, A. W., & Londoño, J. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of Allyl 1,1,2,2-tetrafluoroethyl Ether: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and sustainable research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Allyl 1,1,2,2-tetrafluoroethyl ether, a compound whose unique properties demand a nuanced and informed approach to its end-of-life management. As a fluorinated ether, this compound presents specific hazards that necessitate a disposal protocol grounded in scientific integrity and regulatory compliance.
Understanding the Compound: Properties and Hazards
Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This knowledge forms the basis for the stringent safety measures that must be implemented.
| Property | Value | Citation |
| Molecular Formula | C5H6F4O | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 76-78°C | [2][4] |
| Flash Point | -5°C | [4] |
| Hazards | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [1][5][6] |
This compound is classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals known for their environmental persistence.[1] This classification has significant implications for its disposal, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) are increasingly focusing on the proper management of PFAS-containing waste to mitigate environmental contamination.[7][8][9]
A critical, and often overlooked, hazard associated with ethers is their potential to form explosive peroxides upon exposure to air and light.[10][11][12] These peroxides can detonate when subjected to heat, friction, or shock. Therefore, the age and storage conditions of the ether are crucial factors in its safe handling and disposal.
Pre-Disposal Safety and Handling: The Foundational Steps
Proper disposal begins long before the waste container is collected. The following steps are essential for ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Step 1: Peroxide Detection and Management
The potential for peroxide formation in this compound necessitates a strict protocol for dating and testing.
-
Date all containers upon receipt and upon opening. [10][13] This provides a clear timeline for the chemical's potential exposure to air.
-
Regularly test for peroxides. Opened containers of ethers should be tested for peroxides periodically.[11] Commercially available peroxide test strips can provide a semi-quantitative indication of the peroxide concentration.
-
Do not attempt to open or move containers with visible crystal formation around the cap. These crystals can be shock-sensitive peroxides.[13] In such cases, do not handle the container and immediately contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service.[10]
Step 2: Segregation and Labeling of Waste
Proper segregation and labeling are fundamental to a safe and efficient waste management program.
-
Collect waste this compound in a dedicated, properly labeled container. [11] The container should be made of a compatible material (e.g., glass or a suitable plastic) and be in good condition with a secure, tight-fitting lid.[14]
-
The waste label must clearly identify the contents as "Hazardous Waste," "this compound," and list all associated hazards (e.g., Flammable, Toxic). [11]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently, leading to fires, explosions, or the release of toxic gases.[12]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the decision-making process and actions required for the compliant disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal: Partnering with Professionals
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[14][15] These professionals are equipped to handle and transport hazardous materials and have access to approved disposal facilities.
Given its classification as a PFAS, the recommended disposal method is high-temperature incineration (thermal destruction).[16] This method is designed to break the strong carbon-fluorine bonds that characterize PFAS compounds. Other potential disposal routes, such as secure chemical landfills or deep-well injection, may be considered by waste management professionals based on local regulations and the specific characteristics of the waste stream.[8][16]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [11][15] This practice is not only a violation of environmental regulations but also poses a significant risk of fire, explosion, and environmental contamination.
Emergency Procedures: Preparedness is Key
In the event of a spill or other emergency involving this compound, immediate and decisive action is critical.
-
Evacuate the immediate area. [14]
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as sand or vermiculite. [17] Do not use combustible materials like paper towels to absorb the spill.
-
Ventilate the area and eliminate all ignition sources. [14]
-
For large spills, or if you are not trained or equipped to handle the situation, evacuate the area and contact your institution's emergency response team or the local fire department. [13]
-
All materials used to clean up the spill must be treated as hazardous waste and disposed of accordingly. [10]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that requires a combination of chemical knowledge, procedural diligence, and a commitment to safety and environmental stewardship. By understanding the hazards, implementing robust pre-disposal protocols, and partnering with certified professionals for final disposal, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allyl 1,1,2,2-tetrafluoroethyl ether
Greetings, colleagues. In our line of work, the pursuit of innovation is matched only by our commitment to safety. Allyl 1,1,2,2-tetrafluoroethyl ether is a valuable reagent in synthetic chemistry, but its handling demands a rigorous and informed approach to personal protection. This guide is born from field experience and is designed to provide you not just with a list of rules, but with the rationale behind them. Understanding the "why" is the foundation of a truly safe laboratory environment.
This document will detail the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to work with this compound safely. We will move from understanding its inherent hazards to implementing a multi-layered system of protection.
Part 1: The Foundation of Safety - Hazard Profile and Risk Assessment
Before we can select the proper PPE, we must first understand the specific threats posed by this compound. Its primary dangers stem from its high flammability and its toxicity through multiple exposure routes.[1] It is classified as a Volatile Organic Compound (VOC), meaning it readily evaporates into the air, making inhalation a significant risk in poorly ventilated areas.[2][3][4][5]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear, immediate understanding of the chemical's dangers. The classifications for this ether necessitate a comprehensive protection strategy.
| GHS Classification | Hazard Statement | Implication for PPE & Handling |
| H225 | Highly Flammable liquid and vapor[1] | Requires use of non-sparking tools, grounding of equipment, and flame-resistant lab apparel. Work must be performed away from all ignition sources. |
| H302 | Harmful if swallowed[1] | Prohibits eating, drinking, or smoking in the lab. Mandates thorough hand washing after handling. |
| H312 | Harmful in contact with skin[1] | Requires robust hand and body protection to prevent dermal absorption. |
| H315 | Causes skin irritation[1] | Mandates the use of appropriate, chemically resistant gloves and a lab coat. |
| H319 | Causes serious eye irritation[1] | Requires stringent eye protection, including chemical splash goggles and, for larger volumes, a face shield. |
| H332 | Harmful if inhaled[1] | Demands that all work be conducted in a certified chemical fume hood or with appropriate respiratory protection. |
Key Physical and Chemical Properties
Understanding the physical behavior of this compound is critical for anticipating its risks. For instance, its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source, causing a flashback.
| Property | Value | Source |
| Molecular Formula | C5H6F4O | [1] |
| CAS Number | 1428-33-7 | [1] |
| Boiling Point | ~44 - 46 °C (similar to Allyl Chloride) | |
| Flammability | Highly Flammable (Flam. Liq. 2) | [1] |
Note: Specific physical property data like boiling point and vapor pressure should always be confirmed with the Safety Data Sheet (SDS) provided by your specific supplier.
Part 2: The Core Directive - A Multi-Layered PPE Protocol
A single piece of equipment is not a solution; safety is a system. The following protocol outlines the minimum required PPE for any procedure involving this compound.
Respiratory Protection: The Primary Defense
Given the compound's volatility and inhalation toxicity, engineering controls are the first and most critical line of defense.[5]
-
Primary Control: All handling of this chemical MUST be performed inside a properly functioning and certified chemical fume hood.[6] This provides constant ventilation to remove harmful vapors.
-
Secondary Control (Respirators): In situations where a fume hood is not available, or during a large spill or emergency, respiratory protection is required.[7][8]
-
Type: An air-purifying respirator (APR) with organic vapor (OV) cartridges is suitable for low-level, known concentrations.
-
High Concentrations/Emergencies: For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[9][10]
-
Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program that includes annual medical evaluations and fit testing.[8]
-
Eye and Face Protection: An Impenetrable Barrier
The "serious eye irritation" classification (H319) means that any splash could have severe consequences.[1]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[8] Standard safety glasses do not provide adequate protection from splashes.[11]
-
Enhanced Requirement: When transferring volumes greater than 50 mL or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8][11]
Hand Protection: Preventing Dermal Absorption
This ether is both a skin irritant and harmful upon contact.[1] Therefore, selecting the correct gloves is not optional.
-
Glove Type: While disposable nitrile gloves offer broad, short-term protection, for fluorinated compounds, more robust options should be considered.[8] Neoprene gloves are often recommended for handling fluorine-containing chemicals.[12]
-
The Critical Step - Verification: There is no universal glove. Always consult the glove manufacturer's chemical resistance guide for specific data on "this compound" or, if unavailable, for fluorinated ethers as a class. Pay close attention to breakthrough time and degradation ratings.
-
Protocol: Inspect gloves for any signs of damage before each use. Remove and replace gloves immediately upon any suspected contact with the chemical. Never wear contaminated gloves outside of the immediate work area.
Body Protection: Shielding from Spills and Fire
Protecting the skin on your hands is useless if your arms or torso are exposed. The high flammability of this compound adds another layer of risk.
-
Lab Coat: A flame-resistant (FR) lab coat is required. Nomex or similar materials are appropriate.[12] The lab coat must be fully buttoned with sleeves rolled down.
-
Apparel: Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[8][12] Fabrics like polyester and acrylic should be avoided as they can melt and fuse to the skin in a fire.[8]
Part 3: Procedural Guidance - Safe Handling Workflow
The following is a step-by-step methodology for safely handling this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification.
-
Clear the work area of all unnecessary items and ignition sources (hot plates, stir motors, etc.).[6]
-
Post warning signs indicating the use of a flammable and toxic chemical.
-
Prepare a designated, labeled waste container for halogenated organic waste.[13]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[12]
-
-
Donning PPE:
-
Put on your flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on the appropriate chemically resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling:
-
Perform all manipulations deep within the fume hood sash.
-
When transferring the chemical, use non-sparking tools and ground/bond containers for larger quantities to prevent static discharge.[9][14]
-
Dispense the liquid slowly to minimize the generation of vapors and aerosols.
-
Keep the primary container tightly closed when not in use.[6][7]
-
-
Cleanup and Doffing:
-
After handling, securely cap all containers.
-
Wipe down the work surface with an appropriate decontaminating solvent.
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) into the designated halogenated waste container.
-
Remove PPE carefully to avoid self-contamination. First, remove gloves. Then remove your lab coat and goggles.
-
Wash hands thoroughly with soap and water.[6]
-
Part 4: Contingency and Disposal Plans
Even with the best preparation, we must be ready for emergencies and have a clear plan for waste.
Emergency & Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Spill: Evacuate the immediate area. If the spill is large, evacuate the lab and alert your institution's emergency response team. For small spills inside a fume hood, use an absorbent material compatible with flammable liquids, then place it in the sealed halogenated waste container.
Waste Disposal Protocol
Improper disposal is a serious compliance and safety violation.
-
Classification: this compound is a halogenated organic solvent.[13] It must never be mixed with non-halogenated waste, as this needlessly increases disposal costs and complexity.[13]
-
Collection: All waste containing this ether must be collected in a clearly labeled, sealable container marked "Halogenated Organic Waste." The container must list all chemical constituents.
-
Regulations: This waste likely falls under EPA hazardous waste codes such as F001 or F002.[15][16] Ensure disposal is handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[13]
-
Prohibition: DO NOT pour this chemical down the drain.[6]
By adhering to these protocols, we can handle this compound with the high degree of respect it requires, ensuring both our personal safety and the integrity of our research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
